molecular formula C3H3F5 B1294462 1,1,2,2,3-Pentafluoropropane CAS No. 679-86-7

1,1,2,2,3-Pentafluoropropane

Cat. No.: B1294462
CAS No.: 679-86-7
M. Wt: 134.05 g/mol
InChI Key: AWTOFSDLNREIFS-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentafluoropropane is a useful research compound. Its molecular formula is C3H3F5 and its molecular weight is 134.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTOFSDLNREIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073925
Record name 1,1,2,2,3-Pentafluoropropane
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Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

679-86-7
Record name 1,1,2,2,3-Pentafluoropropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,2,3-pentafluoro-
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Record name 1,1,2,2,3-Pentafluoropropane
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Record name 1,1,2,2,3-pentafluoropropane
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Foundational & Exploratory

1,1,2,2,3-Pentafluoropropane CAS number 679-86-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Foreword: As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a causal framework for understanding a compound's behavior. This guide on this compound (CAS 679-86-7), also known as HFC-245ca, is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for its effective and safe utilization in a laboratory setting. We will delve into its core properties, safety protocols, and analytical considerations, grounding every key assertion in verifiable, authoritative sources.

Compound Identification and Molecular Architecture

This compound is a hydrofluorocarbon (HFC), a class of compounds characterized by a propane backbone where some hydrogen atoms have been replaced by fluorine.[1] The specific arrangement of five fluorine atoms in HFC-245ca imparts a unique set of physical and chemical properties that dictate its handling, reactivity, and potential applications.[1] Understanding this structure is the first step in predicting its behavior.

A clear visualization of the molecular structure provides an immediate understanding of the spatial arrangement of the atoms.

Caption: 2D Molecular Structure of this compound.

For unambiguous identification, a standardized set of identifiers is crucial. These are summarized below.

IdentifierValueSource(s)
CAS Number 679-86-7[2][3]
IUPAC Name This compound[2]
Molecular Formula C₃H₃F₅[1][2][3]
Molecular Weight 134.05 g/mol [3][4][5]
SMILES FCC(F)(F)C(F)F[1][3]
InChI Key AWTOFSDLNREIFS-UHFFFAOYSA-N[2][3]
Synonyms HFC-245ca, R 245ca[1][3][6]

Physicochemical and Thermophysical Properties

The utility and handling requirements of a chemical are fundamentally dictated by its physical properties. HFC-245ca is a volatile, dense liquid under standard conditions. Its boiling point of approximately 25-26 °C means it will readily evaporate at room temperature, a critical consideration for storage and experimental setup to prevent unintended release and exposure.[7]

The following table summarizes the key thermophysical data, which are essential for chemical engineering calculations, heat transfer applications, and safety assessments.

PropertyValueConditionsSource(s)
Melting Point -82 °C[2][7]
Normal Boiling Point 25-26 °Cat 1 atm[7][8]
Density 1.398 g/mLat 25 °C[7]
Vapor Pressure 40.81 psi (2.81 bar)at 55 °C
Flash Point 10 °Cclosed cup
Refractive Index n20/D 1.567at 20 °C[7]
Critical Temperature 174.42 °C[2]
Critical Pressure 39.407 bar[2]
Dynamic Viscosity 0.542 cPat 25 °C, 1.013 bar[2]
Thermal Conductivity 0.0886 W/(m·K)at 25 °C, 1.013 bar[2]

Expert Insights: The high density relative to water (1.398 g/mL) is an important consideration in case of a spill; it will sink in water.[7] The low flash point of 10 °C combined with its volatility classifies it as an extremely flammable liquid, demanding stringent control of ignition sources in the laboratory.[9]

Safety, Handling, and Hazard Profile

A rigorous understanding of a compound's hazard profile is non-negotiable for ensuring laboratory safety. HFC-245ca is classified as an extremely flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[4][9][10] This necessitates a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment (PPE), and proper handling procedures.

Hazard ClassGHS CodeDescriptionSource(s)
Flammable Liquids H224Extremely flammable liquid and vapour[9][10]
Acute Toxicity, Oral H301Toxic if swallowed[9][10]
Acute Toxicity, Dermal H311Toxic in contact with skin[9][10]
Acute Toxicity, Inhalation H331Toxic if inhaled[9][10]
Skin Irritation H315Causes skin irritation[9]
Eye Irritation H319Causes serious eye irritation[9]

A logical workflow for handling this substance is essential to mitigate risks.

cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_response Spill & Disposal a Conduct Risk Assessment (Review SDS) b Identify Ignition Sources (e.g., sparks, hot plates) a->b c Select PPE (Gloves, Eyeshields, Lab Coat) b->c d Work in Fume Hood or Ventilated Enclosure c->d e Ground/Bond Equipment to Prevent Static Discharge d->e f Use Non-Sparking Tools d->f g Keep Container Tightly Closed d->g h Absorb Spills with Inert Material g->h If Spill Occurs i Dispose as Hazardous Waste (Follow Local Regulations) h->i cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Interpretation prep Prepare Dilute Sample in Deutrated Solvent (e.g., CDCl3) nmr Acquire ¹H, ¹⁹F, ¹³C NMR Spectra prep->nmr ms Perform GC-MS Analysis prep->ms ir Obtain IR Spectrum prep->ir interp Compare Spectra to Reference Data / Literature nmr->interp ms->interp ir->interp confirm Confirm Structure & Assess Purity interp->confirm

Caption: Analytical Workflow for Structural Confirmation.

Potential Applications and Availability

While many hydrofluorocarbons find use as refrigerants, blowing agents, and aerosol propellants, the specific applications for HFC-245ca are not as widely documented as for its isomer, HFC-245fa. [1][11][12]Its properties suggest potential utility in areas requiring a volatile, non-polar, fluorinated medium. The high degree of fluorination imparts chemical stability, which can be advantageous in certain industrial processes. [1] However, it is critical for researchers to note that at least one major chemical supplier, Sigma-Aldrich, has discontinued this product. This may indicate limited commercial demand or the availability of superior alternatives. For drug development professionals, its primary relevance may be as a niche solvent or as a structural motif in the synthesis of more complex fluorinated molecules.

Environmental Considerations

Like other HFCs, this compound is subject to environmental scrutiny. While it has an Ozone Depletion Potential (ODP) of zero, it is expected to have a non-zero Global Warming Potential (GWP), contributing to the greenhouse effect if released into the atmosphere. [1]The environmental fate of fluorinated compounds can be complex, often characterized by persistence in the environment. [13][14]Researchers using this compound should employ best practices to minimize emissions, such as using closed systems and appropriate waste disposal methods.

Conclusion

This compound (HFC-245ca) is a highly flammable and toxic fluorinated hydrocarbon with a distinct set of physical properties defined by its molecular structure. Its low boiling point and high density necessitate careful handling protocols, including the use of robust engineering controls and appropriate personal protective equipment. While its specific large-scale applications are not well-documented, its properties make it a compound of interest for specialized research applications requiring a volatile fluorinated substance. Any researcher intending to use HFC-245ca must prioritize a thorough review of its safety data sheet and implement a comprehensive safety plan before commencing any experimental work.

References

  • Chemcasts. Thermophysical Properties of this compound.
  • Sigma-Aldrich. This compound 99% 679-86-7.
  • Cheméo. Chemical Properties of Propane, 1,1,2,2,3-pentafluoro- (CAS 679-86-7).
  • ChemicalBook. This compound CAS#: 679-86-7.
  • CAS Common Chemistry. This compound.
  • CymitQuimica. CAS 679-86-7: this compound.
  • ChemicalBook. This compound | 679-86-7.
  • Synquest Labs.
  • Echemi.
  • PubChem. This compound | C3H3F5 | CID 69624.
  • NIST. Propane, 1,1,2,2,3-pentafluoro-.
  • Matrix Scientific. This compound.
  • Wikipedia. Pentafluoropropane.
  • Riverland Trading. 1,1,1,3,3-Pentafluoropropane Supplier.
  • CymitQuimica.
  • ITRC.
  • ITRC. Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.

Sources

A Technical Guide to the Chemical Identity of HFC-245ca: Structure and IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the hydrofluorocarbon HFC-245ca, focusing on the definitive elucidation of its chemical structure and the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name.

Core Identification and Molecular Formula

HFC-245ca is a fluorinated hydrocarbon, a member of the hydrofluorocarbon (HFC) class of compounds.[1] These compounds are characterized by a carbon backbone with hydrogen and fluorine atoms as substituents. The primary identifiers for HFC-245ca are summarized below.

IdentifierValue
Common Name HFC-245ca
CAS Number 679-86-7[1][2][3][4]
Molecular Formula C₃H₃F₅[1][2][4][5]
Synonyms R-245ca, FC 245ca, Propane, 1,1,2,2,3-pentafluoro-[1][4][5][6]

Elucidation of the Chemical Structure

The molecular structure of HFC-245ca is foundational to understanding its chemical behavior and properties. The molecular formula, C₃H₃F₅, indicates a three-carbon (propane) backbone.[1][2] The specific arrangement of the five fluorine and three hydrogen atoms is revealed by its linear formula: FCH₂CF₂CHF₂.[3]

This linear representation confirms the connectivity of the atoms:

  • One terminal carbon is bonded to two hydrogen atoms and one fluorine atom (-CH₂F).

  • The central carbon is bonded to two fluorine atoms (-CF₂-).

  • The other terminal carbon is bonded to one hydrogen atom and two fluorine atoms (-CHF₂).

This precise arrangement distinguishes HFC-245ca from its isomers, such as HFC-245fa (1,1,1,3,3-pentafluoropropane).[7][8]

Caption: 2D Chemical Structure of HFC-245ca (1,1,2,2,3-pentafluoropropane).

Systematic (IUPAC) Nomenclature: A Methodical Derivation

The IUPAC name provides an unambiguous and systematic description of the molecule's structure. The derivation for HFC-245ca follows a logical, rule-based protocol.

Step-by-Step Methodology:

  • Identify the Parent Hydrocarbon Chain: The molecule contains three carbon atoms linked by single bonds. Therefore, the parent alkane is propane .

  • Identify and Enumerate Substituents: The molecule has five fluorine atoms as substituents. The prefix for fluorine is "fluoro," and for five identical substituents, the multiplier "penta-" is used. This gives us pentafluoro .

  • Number the Carbon Chain for Lowest Locants: The critical step is to number the carbon chain to assign the lowest possible numbers (locants) to the substituents. There are two potential numbering schemes:

    • Scheme A (Right to Left): FCH₂(3) — CF₂(2) — CHF₂(1). This places the fluoro groups at positions: 1, 1, 2, 2, 3 .

    • Scheme B (Left to Right): FCH₂(1) — CF₂(2) — CHF₂(3). This places the fluoro groups at positions: 1, 2, 2, 3, 3 .

  • Apply the "First Point of Difference" Rule: To decide between the two schemes, we compare the locant sets term by term. The first point of difference between (1,1,2,2,3) and (1,2,2,3,3) occurs at the second term (1 vs. 2). Since 1 is lower than 2, Scheme A is the correct numbering system .

  • Assemble the Final IUPAC Name: By combining the locants, the substituent prefix, and the parent chain name, the definitive IUPAC name is generated: This compound .[1][4]

Key Physicochemical Properties

The structural arrangement of HFC-245ca dictates its physical and chemical properties, which are essential for its application and safety handling.

PropertyValue
Molecular Weight 134.05 g/mol [3][5]
Boiling Point 25-26 °C[3][5][9]
Melting Point -82 °C[2][3][9]
Density 1.398 g/mL at 25 °C[3][9]
Vapor Pressure 40.81 psi at 55 °C[3][5]
Flash Point 10 °C (50 °F) - closed cup[3][5]

Isomeric Context

It is crucial for researchers to distinguish HFC-245ca from its isomers, which share the same molecular formula (C₃H₃F₅) but differ in atomic arrangement and, consequently, in properties. The most common isomer is HFC-245fa (1,1,1,3,3-pentafluoropropane), which has a boiling point of 15.3 °C and is used as a foam blowing agent and refrigerant.[7][8][10][11] Another isomer, HFC-245cb, is also recognized.[12] The precise IUPAC nomenclature is therefore essential to prevent ambiguity in research and application.

Conclusion

The chemical identity of HFC-245ca is unequivocally defined by its structure, FCH₂CF₂CHF₂, and its systematic IUPAC name, This compound . This name is derived from a rigorous application of nomenclature rules that ensure global consistency and understanding. A thorough grasp of this structure and its formal name is paramount for accurate scientific communication, chemical synthesis, and the evaluation of its properties and potential applications.

References

  • Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved from [Link]

  • Propane, 1,1,2,2,3-pentafluoro-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pentafluoropropane. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • HFC-245cb and other isomers not listed in Annex F. (2024). United Nations Montreal Protocol. Retrieved from [Link]

  • HFC-245fa. (n.d.). Retrieved from [Link]

  • Pentafluoropropane. (n.d.). Grokipedia. Retrieved from [Link]

Sources

Synthesis and purification of 1,1,2,2,3-Pentafluoropropane for lab use

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, also known as HFC-245ca. This hydrofluorocarbon is a compound of interest for various specialized applications, including as a potential refrigerant, solvent, or chemical intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed methodologies grounded in established chemical principles. We will explore a key synthetic pathway, outline a robust multi-step purification strategy, detail essential analytical techniques for quality control, and emphasize the critical safety protocols required when handling the hazardous reagents involved.

Introduction and Physicochemical Properties

This compound (HFC-245ca) is a saturated hydrofluorocarbon with the chemical formula FCH₂CF₂CHF₂.[1] Its specific arrangement of fluorine and hydrogen atoms imparts distinct physical and chemical properties that differentiate it from its isomers, such as HFC-245fa (CF₃CH₂CHF₂) and HFC-245eb (CF₃CHFCH₂F).[2] Understanding these properties is fundamental to designing appropriate synthesis, purification, and handling procedures. The compound is a low-boiling liquid, which necessitates careful handling to prevent losses due to evaporation.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 679-86-7[1][3]
Molecular Formula C₃H₃F₅[3]
Molecular Weight 134.05 g/mol [1][3]
Boiling Point 25-26 °C[1][4]
Melting Point -82 °C[1][4]
Density 1.398 g/mL at 25 °C[1][4]
Vapor Pressure 40.81 psi (281.4 kPa) at 55 °C[1][4]
Flash Point 10 °C (50 °F) - closed cup[1]

Synthesis Methodology: Hydrodechlorination

One of the most direct laboratory routes to HFC-245ca is the catalytic hydrodechlorination of a suitable chlorinated precursor. The synthesis from 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) is a prime example. This process involves the selective replacement of chlorine atoms with hydrogen, a reaction that requires a robust catalyst to achieve high conversion and selectivity.

Reaction Principle and Causality

The core of this synthesis is a catalytic reduction. The precursor, HCFC-225cb (C₃HF₅Cl₂), is reacted with hydrogen gas (H₂) over a supported noble metal catalyst, typically palladium.

Reaction: CHF₂CF₂CHClF + H₂ --(Catalyst)--> CHF₂CF₂CH₂F + HCl

The palladium catalyst is chosen for its exceptional ability to activate molecular hydrogen and facilitate the cleavage of carbon-chlorine bonds without significantly promoting the undesired cleavage of carbon-fluorine bonds. The choice of support material (e.g., alumina, fluorinated alumina, or activated carbon) is also critical; it influences the catalyst's surface area, stability, and interaction with the reactants, thereby affecting overall efficiency and lifetime.[5] The reaction is performed in the vapor phase to ensure efficient interaction between the gaseous reactants and the solid catalyst surface.

Experimental Protocol: Vapor-Phase Catalytic Hydrodechlorination

This protocol describes a continuous-flow process suitable for a laboratory setting.

Materials and Equipment:

  • 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)

  • High-purity hydrogen (H₂) gas

  • High-purity nitrogen (N₂) gas (for inerting and dilution)

  • Palladium on activated carbon catalyst (e.g., 5% Pd/C)

  • Tubular reactor (e.g., made of Monel™, Inconel™, or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for precise gas delivery

  • Syringe pump for liquid reactant feed

  • Heated evaporator/mixing zone

  • Condenser system (e.g., dry ice/acetone cold traps)

  • Acid gas scrubber (containing aqueous potassium hydroxide or sodium bicarbonate solution)

Procedure:

  • Catalyst Packing and Activation: Pack the tubular reactor with the palladium catalyst. Secure the catalyst bed with quartz wool plugs.

  • System Purge: Assemble the reactor system. Purge the entire apparatus thoroughly with nitrogen gas to remove air and moisture.

  • Catalyst Activation: Heat the reactor to 200-250°C under a continuous flow of nitrogen. Switch the gas feed to a dilute hydrogen stream (e.g., 5% H₂ in N₂) to reduce the palladium oxide on the catalyst surface. Continue this activation for 2-4 hours.

  • Reaction Execution:

    • Adjust the reactor temperature to the desired setpoint, typically in the range of 150-250°C.

    • Using the syringe pump, introduce the liquid HCFC-225cb into the heated evaporator, where it is vaporized and mixed with a controlled flow of hydrogen gas. A molar excess of hydrogen is typically used.

    • Introduce the gaseous mixture into the heated reactor over the catalyst bed.

  • Product Collection:

    • The reactor effluent, containing HFC-245ca, unreacted starting material, HCl, and excess H₂, is passed through a series of cold traps to condense the organic components.

    • The non-condensable gases (excess H₂ and HCl) are then directed through an acid gas scrubber to neutralize the corrosive HCl before venting.

  • System Shutdown: Once the reaction is complete, stop the flow of HCFC-225cb. Continue the hydrogen flow for a short period to ensure the catalyst remains in a reduced state, then switch to a nitrogen flow while the system cools down.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Neutralization H2 Hydrogen (H₂) Cylinder MFCs Mass Flow Controllers H2->MFCs N2 Nitrogen (N₂) Cylinder N2->MFCs HCFC225cb HCFC-225cb Reservoir Pump Syringe Pump HCFC225cb->Pump Evaporator Heated Evaporator MFCs->Evaporator Pump->Evaporator Reactor Tubular Reactor (Pd/C Catalyst, 150-250°C) Evaporator->Reactor Vaporized Reactants Traps Cold Traps (Dry Ice / Acetone) Reactor->Traps Reactor Effluent Scrubber Acid Gas Scrubber (KOH Solution) Traps->Scrubber Non-condensable Gases (HCl, excess H₂) Product Crude HFC-245ca (Liquid) Traps->Product Vent Vent Scrubber->Vent

Caption: Vapor-phase hydrodechlorination workflow for HFC-245ca synthesis.

Purification of this compound

The crude product from the synthesis is a mixture containing the desired HFC-245ca, unreacted HCFC-225cb, residual acids (HCl), and potentially isomeric or other byproducts. A multi-step purification process is essential to achieve high purity suitable for laboratory use.

Purification Principles

The purification strategy leverages the different physicochemical properties of the components in the crude mixture:

  • Acidity: HCl is a strong acid and can be removed by a simple aqueous base wash.

  • Polarity & Water Solubility: The organic fluorocarbons have very low water solubility, allowing for separation from the aqueous wash solutions.

  • Boiling Point: The most powerful separation technique for this mixture is fractional distillation, which separates compounds based on differences in their boiling points. HFC-245ca (b.p. ~25°C) must be separated from its precursor HCFC-225cb (b.p. ~70°C).

Step-by-Step Purification Protocol
  • Acid Removal:

    • Carefully transfer the collected crude liquid from the cold traps to a separatory funnel.

    • Wash the organic phase sequentially with:

      • A 5% sodium bicarbonate solution to neutralize any remaining HCl. Vent the funnel frequently to release CO₂ pressure.

      • Deionized water to remove any remaining salts.

    • Separate and discard the aqueous layers after each wash.

  • Drying:

    • Transfer the washed organic phase to a clean, dry flask.

    • Add a suitable anhydrous drying agent, such as calcium chloride or magnesium sulfate.

    • Allow the mixture to stand for at least 30 minutes with occasional swirling to ensure all residual water is absorbed.

  • Fractional Distillation:

    • Filter the dried organic liquid into a round-bottom flask suitable for distillation.

    • Assemble a fractional distillation apparatus. A column with high efficiency (e.g., a Vigreux or packed column) is recommended to ensure good separation.[6]

    • Due to the low boiling point of HFC-245ca, the receiving flask must be cooled in an ice-water bath to ensure efficient condensation and prevent product loss.

    • Gently heat the distillation flask.

    • Collect the fraction that distills over at or near 25-26°C. This fraction will be the high-purity this compound.

    • Monitor the distillation temperature closely; a sharp rise in temperature indicates that the higher-boiling impurities (like unreacted HCFC-225cb) are beginning to distill.

Purification Workflow Diagram

Purification_Workflow Crude Crude Liquid Product (HFC-245ca, HCFC-225cb, HCl) Wash Aqueous Wash (NaHCO₃, H₂O) Crude->Wash Dry Drying (Anhydrous CaCl₂) Wash->Dry Washed Organic Phase Waste1 Aqueous Waste Wash->Waste1 Distill Fractional Distillation Dry->Distill Dried Organic Phase Waste2 Used Drying Agent Dry->Waste2 Pure Pure HFC-245ca (b.p. 25-26°C) Distill->Pure Waste3 High-Boiling Residue (Unreacted Precursor) Distill->Waste3

Caption: Multi-step purification workflow for isolating HFC-245ca.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.

TechniquePurposeExpected Results for HFC-245ca
Gas Chromatography (GC) Purity assessment and separation of components.A major peak corresponding to HFC-245ca. Purity is determined by the relative area of this peak. Isomeric impurities, if present, would appear as separate, closely eluting peaks.
Mass Spectrometry (MS) Structural confirmation by fragmentation pattern.The mass spectrum will show the molecular ion peak (m/z) and characteristic fragmentation patterns resulting from the loss of H and F atoms or larger fragments.
¹⁹F NMR Spectroscopy Unambiguous structural confirmation and isomer differentiation.The spectrum will show distinct signals for the -CHF₂, -CF₂-, and -CH₂F fluorine environments, with characteristic chemical shifts and coupling constants (J-values) due to F-F and H-F coupling.
¹H NMR Spectroscopy Confirmation of proton environments.The spectrum will show signals corresponding to the protons in the -CHF₂ and -CH₂F groups, with splitting patterns determined by coupling to adjacent fluorine atoms.

Critical Safety Considerations

The synthesis and handling of fluorinated compounds, especially when using hazardous reagents, demand stringent safety protocols.

  • Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl): Although not used as a primary reagent in the described synthesis, HF can be a byproduct in other fluorination routes and HCl is a direct product here. Both are extremely corrosive and toxic. All reactions producing these gases must be conducted in a well-ventilated chemical fume hood.[7][8] Materials incompatible with these acids, such as glass for HF, must be avoided.[9]

  • Emergency Preparedness for Acid Exposure: In any lab where HF might be present, an emergency response plan is mandatory. This includes having readily accessible safety showers, eyewash stations, and a fresh supply of calcium gluconate gel, which is the immediate first aid antidote for HF skin exposure.[10][11]

  • Flammability: this compound is an extremely flammable liquid.[1][3] All handling and distillation procedures must be performed away from ignition sources. The use of heating mantles is required; open flames are forbidden.

  • Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes:

    • Splash-proof chemical goggles and a full-face shield.

    • Flame-resistant lab coat.

    • Gloves resistant to the chemicals being handled. For potential HF exposure, heavy-duty neoprene or nitrile gloves are often recommended over standard latex gloves. Always check glove compatibility charts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69624, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164598, 1,1,1,2,3-Pentafluoropropane. Available at: [Link]

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In-depth Technical Guide to the Spectroscopic Data of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides a detailed analysis of the available spectroscopic data for 1,1,2,2,3-pentafluoropropane (CAS No. 679-86-7), also known as HFC-245ca. The following sections offer an interpretation of its mass spectrum.

Despite a comprehensive search of scientific databases and literature, publicly available, citable experimental data for Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR) and Infrared (IR) spectroscopy for this specific isomer could not be located. While some sources indicate the existence of such spectra, the actual data is not accessible.[1][2][3] Therefore, this guide is focused on the robust mass spectrometry data available from the National Institute of Standards and Technology (NIST).

Molecular Structure

This compound is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[4][5] Its structure consists of a three-carbon backbone with five fluorine substituents. The specific arrangement of these atoms is crucial for interpreting its spectroscopic signature.

Key Structural Features:

  • Formula: C₃H₃F₅

  • Molecular Weight: 134.05 g/mol [6]

  • Structure: CHF₂CF₂CH₂F

The central carbon (C2) is a chiral center, meaning this compound exists as a racemic mixture of two enantiomers. This chirality has significant implications for NMR spectroscopy, as it can render adjacent protons and fluorine atoms diastereotopic, leading to more complex spectra.

Caption: 2D representation of this compound.

Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The data presented here is based on the electron ionization (EI) mass spectrum available in the NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds. This results in the formation of various smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M•⁺) at m/z 134 is expected but may be of low abundance due to the instability of the parent ion under EI conditions. The most prominent peaks correspond to the most stable fragment ions.

m/zProposed Fragment IonFormulaNotes
115[M - F]⁺[C₃H₃F₄]⁺Loss of a fluorine radical.
113[M - HF]⁺[C₃H₂F₄]⁺Loss of a neutral hydrogen fluoride molecule.
83[CHF₂CF₂]⁺[C₂HF₄]⁺Cleavage of the C2-C3 bond.
69[CF₃]⁺[CF₃]⁺A common fragment in fluorinated compounds.
65[CHF₂CH₂]⁺[C₂H₃F₂]⁺Cleavage of the C1-C2 bond.
51[CHF₂]⁺[CHF₂]⁺Alpha-cleavage, a very stable and often base peak.
33[CH₂F]⁺[CH₂F]⁺Fragment from the C1 position.

Data interpreted from the NIST Mass Spectrum of this compound.[4][5]

The base peak in the spectrum is typically at m/z 51 , corresponding to the highly stable difluoromethyl cation ([CHF₂]⁺). The formation of this ion is a result of the cleavage of the C2-C3 bond. Another significant peak at m/z 83 ([CHF₂CF₂]⁺) arises from the cleavage of the C1-C2 bond. The presence of a peak at m/z 33 ([CH₂F]⁺) confirms the CH₂F terminus of the molecule.

parent [CHF₂CF₂CH₂F]⁺˙ m/z = 134 frag1 [CHF₂CF₂CH₂]⁺ m/z = 115 parent->frag1 - F• frag2 [CHF₂CF₂]⁺ m/z = 83 parent->frag2 - CH₂F• frag4 [CH₂F]⁺ m/z = 33 parent->frag4 - CHF₂CF₂• frag3 [CHF₂]⁺ m/z = 51 frag2->frag3 - CF₂

Caption: Simplified fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Author's Note: As previously stated, specific experimental data for this compound is not publicly available. The following section is a theoretical prediction based on established principles of NMR spectroscopy and is intended to guide researchers in interpreting spectra should they become available.

A full NMR analysis would be essential for the unambiguous structural confirmation of this molecule. The presence of both ¹H and ¹⁹F nuclei, both with a spin of I=1/2 and high natural abundance, would result in complex but highly informative spectra due to extensive spin-spin coupling.

Expected ¹H NMR Spectrum
  • CH₂F Group (C1): The two protons on C1 are diastereotopic due to the chiral center at C2. They would likely appear as two separate multiplets. Each proton would be split by the adjacent fluorine on C1, the two fluorines on C2, and potentially the single proton on C3, leading to a complex multiplet.

  • CHF₂ Group (C3): The single proton on C3 would appear as a multiplet, split by the two geminal fluorines and the two fluorines on the adjacent C2.

Expected ¹⁹F NMR Spectrum
  • CH₂F Group (C1): A single fluorine environment, appearing as a multiplet due to coupling with the two geminal protons and the two fluorines on C2.

  • CF₂ Group (C2): The two fluorine atoms on C2 are diastereotopic. They would appear as two distinct multiplets, each coupled to the other fluorine on C2, the proton on C3, the two protons on C1, and the fluorine on C1.

  • CHF₂ Group (C3): The two fluorine atoms on C3 are equivalent. They would appear as a single multiplet, split by the geminal proton and the two fluorines on C2.

Infrared (IR) Spectroscopy

Author's Note: This section is a theoretical prediction of the expected IR absorption bands.

The IR spectrum would be dominated by absorptions corresponding to C-H and C-F bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2900-3000StretchingC-H
1350-1450Bending (Scissoring)C-H
1000-1400StretchingC-F

The C-F stretching region would likely show multiple strong, sharp absorption bands, characteristic of fluorinated hydrocarbons. The exact positions of these bands would provide a unique fingerprint for the molecule.

References

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Material safety data sheet for 1,1,2,2,3-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Introduction

This compound, also known by its ASHRAE designation HFC-245ca, is a hydrofluorocarbon with the chemical formula FCH₂CF₂CHF₂.[1] As a compound with specific thermodynamic properties, it finds utility in specialized applications, including as a potential refrigerant or in niche solvent applications within research and development. However, its utility is matched by a significant hazard profile that demands a thorough and nuanced understanding for safe handling in a laboratory setting.

This guide moves beyond the standard template of a Safety Data Sheet (SDS). It is designed to provide you, the research professional, with a deeper, more contextual understanding of the risks associated with HFC-245ca and the scientific rationale behind the recommended safety protocols. Our objective is to empower you to not only follow procedures but to make informed, safety-conscious decisions during your experimental design and execution.

Part 1: Core Hazard Profile and Risk Mitigation

Understanding the intrinsic hazards of a chemical is the foundational step in establishing a safe working environment. HFC-245ca presents a dual threat of high flammability and acute toxicity, making a comprehensive risk assessment paramount before any handling.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with HFC-245ca.

Hazard Class Category Hazard Statement Pictogram
Flammable LiquidsCategory 1H224: Extremely flammable liquid and vapour[1][2][3][4]🔥
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][3][4]💀
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2][3][4]💀
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2][3][4]💀
Skin IrritationCategory 2H315: Causes skin irritation[1]!
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]!

Signal Word: Danger [1][3]

The Scientific Basis of the Hazards
  • Extreme Flammability: The "Extremely Flammable" classification is a direct consequence of the chemical's physical properties. With a boiling point of just 25-26 °C and a flash point of 10 °C (closed cup), HFC-245ca can generate a significant amount of flammable vapor at or even below standard room temperature.[5][6] This vapor can form an explosive mixture with air, which may travel a considerable distance to an ignition source and flash back.[2] The causality is clear: low thermal energy is required to create a flammable atmosphere, making ignition sources like sparks from equipment, static discharge, or hot surfaces a critical concern.

  • Acute Toxicity (Oral, Dermal, Inhalation): The Category 3 Acute Toxicity rating across all major exposure routes signifies that a short-duration exposure to a relatively small quantity of HFC-245ca can cause serious health effects or death. The fluorinated nature of the molecule contributes to its systemic toxicity. While specific mechanistic data is limited in the provided search results, fluorinated hydrocarbons can interfere with central nervous system function and sensitize the heart to arrhythmias. The primary danger in a laboratory setting is inhalation of vapors, which can occur rapidly due to the substance's high volatility.

Logical Workflow for Risk Assessment

Before bringing HFC-245ca into an experimental workflow, a systematic risk assessment is not just recommended; it is an essential part of responsible science. The following diagram outlines a self-validating process to ensure controls are adequate.

cluster_assessment Risk Assessment Protocol A Step 1: Identify Hazards (Flammability, Acute Toxicity) B Step 2: Evaluate Exposure (Inhalation, Dermal Contact) A->B assess potential C Step 3: Implement Controls (Fume Hood, PPE, Grounding) B->C mitigate via D Step 4: Develop Emergency Plan (Spill, Fire, First Aid) C->D prepare for failure of E Step 5: Review & Refine (Post-Experiment Debrief) D->E continuously improve

Caption: A logical workflow for assessing and mitigating risks associated with HFC-245ca.

Part 2: Proactive Safety: Handling and Engineering Controls

Adherence to the hierarchy of controls is fundamental. While elimination or substitution of such a specific chemical is often not feasible in research, robust engineering controls, administrative procedures, and personal protective equipment (PPE) are non-negotiable.

The Hierarchy of Controls in Practice

This diagram illustrates how to apply the hierarchy of controls specifically to HFC-245ca in a lab environment.

Most Effective cluster_hierarchy Hierarchy of Controls for HFC-245ca A Elimination / Substitution (Often not feasible in R&D) B Engineering Controls • Chemical Fume Hood • Explosion-proof equipment • Grounding/Bonding C Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access Areas • Limited Quantity Procurement D Personal Protective Equipment (PPE) • Chemical Splash Goggles & Face Shield • Solvent-Resistant Gloves • Flame-Resistant Lab Coat

Caption: The hierarchy of controls adapted for laboratory use of HFC-245ca.

Protocol for Safe Laboratory-Scale Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the previous condition is met.

  • Pre-Handling Verification:

    • Action: Confirm that a certified chemical fume hood is operational. Ensure an appropriate fire extinguisher (dry chemical or CO₂) and a spill kit are readily accessible.

    • Causality: This step ensures that primary engineering controls and emergency response equipment are in place before the hazard is introduced.

  • Donning of Personal Protective Equipment (PPE):

    • Action: Wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and chemically-resistant gloves (e.g., nitrile may have limited resistance; check manufacturer's data).

    • Causality: This provides the last line of defense against accidental splashes or vapor exposure. A face shield is critical due to the serious eye irritation risk.[1]

  • Work Area Preparation:

    • Action: All work must be conducted inside the chemical fume hood.[2] Remove all potential ignition sources from the hood and surrounding area.[2] If transferring quantities greater than 500 mL, ensure the container and receiving vessel are grounded and bonded to prevent static electricity discharge.[2][3]

    • Causality: The fume hood provides primary containment of toxic and flammable vapors. Removing ignition sources and preventing static buildup directly addresses the H224 (Extremely flammable) hazard.

  • Chemical Dispensing:

    • Action: Use spark-free tools.[2][3] Dispense the liquid slowly to minimize vapor generation. Keep containers sealed when not in use.

    • Causality: Minimizes the immediate generation of a flammable atmosphere and the potential for ignition.

  • Post-Handling Procedure:

    • Action: Securely seal the HFC-245ca container. Decontaminate any affected surfaces within the fume hood. Wash hands and forearms thoroughly with soap and water after removing gloves.[2]

    • Causality: Ensures residual chemical is contained and removes any potential for inadvertent dermal exposure.

Storage and Incompatibility
  • Storage Conditions: Store in a dedicated, approved flammable liquids storage cabinet.[2] The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[2][7] Containers must be kept tightly sealed to prevent vapor leakage and protected from physical damage.[2] Due to its low boiling point, sealed containers may build up pressure; check for bulging containers and vent periodically if necessary and safe to do so.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[7]

    • Causality: These materials can react violently, potentially leading to fire or explosion.

Part 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. The dual hazards of HFC-245ca require a clear and decisive emergency response plan.

Accidental Release Measures (Spills)
  • Immediate Actions:

    • Remove all ignition sources immediately.[2]

    • Evacuate non-essential personnel from the area.

    • Ensure ventilation is maximized (if safe to do so without spreading vapor to ignition sources).

  • Minor Spill (inside a fume hood):

    • Action: Use an absorbent material like vermiculite or sand to contain the spill.[2] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Causality: The absorbent material contains the liquid, preventing it from spreading and reducing the rate of vaporization.

  • Major Spill (outside a fume hood):

    • Action: Evacuate the laboratory immediately. Alert institutional safety personnel and activate the fire alarm to ensure the evacuation of others. Do not attempt to clean it up without specialized training and equipment, including a self-contained breathing apparatus (SCBA).

    • Causality: A major spill can quickly create a toxic and explosive atmosphere that is immediately dangerous to life and health. Professional emergency responders are required.

First Aid Measures
  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. Call a poison center or doctor immediately.[2]

    • Scientific Rationale: The primary goal is to remove the individual from the toxic atmosphere to prevent further systemic absorption and to ensure oxygenation.

  • Skin Contact: Take off immediately all contaminated clothing.[2] Flush the skin with plenty of running water (and soap if available).[2] Seek immediate medical attention.

    • Scientific Rationale: Rapid and thorough flushing is a physical decontamination process to remove the toxic liquid from the skin surface, minimizing its absorption.

  • Eye Contact: Immediately wash out the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Removal of contact lenses should only be done by skilled personnel.[2] Seek immediate medical attention.

    • Scientific Rationale: Copious irrigation is necessary to dilute and flush away the irritant, preventing severe and potentially permanent damage to the cornea.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Immediately call a poison center or doctor.[2]

    • Scientific Rationale: Inducing vomiting could cause the highly volatile and toxic liquid to be aspirated into the lungs, leading to severe chemical pneumonitis.

Firefighting Decision Logic

In the event of a fire involving HFC-245ca, the immediate priorities are life safety and preventing container explosions.

action_node action_node start Fire Involving HFC-245ca is_small Is the fire small & containable? start->is_small use_extinguisher Action: Use CO2 or Dry Chemical Extinguisher is_small->use_extinguisher Yes evacuate Action: Activate Alarm, Evacuate Area, Call Emergency Services is_small->evacuate No cool_containers Advise Responders: Risk of container rupture. Cool containers with water spray from a distance. evacuate->cool_containers

Caption: A decision-making workflow for response to a fire involving HFC-245ca.

Key Fire Hazard: The most significant danger is that heating may cause a violent rupture of sealed containers due to the substance's low boiling point and high vapor pressure.[2] Firefighters should use alcohol-resistant foam or normal protein foam.[2]

Part 4: Essential Physicochemical Data

Accurate physical and chemical data is critical for experimental design, modeling, and safety calculations.

Property Value Source
CAS Number 679-86-7[1][4][5]
Molecular Formula C₃H₃F₅[1][4][5]
Molecular Weight 134.05 g/mol [4]
Appearance Liquid[8]
Boiling Point 25-26 °C[5][6]
Melting Point -82 °C[5][6]
Density 1.398 g/mL at 25 °C[5][6]
Vapor Pressure 40.81 psi (281.4 kPa) at 55 °C[6]
Flash Point 10 °C (50 °F) - closed cup

Part 5: Lifecycle Management: Disposal and Environmental Impact

  • Waste Disposal: This product and its container must be disposed of as hazardous waste.[2] Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3][9] Do not allow this chemical to enter sewer systems or waterways.[3][9]

  • Environmental Considerations: As a hydrofluorocarbon, this compound has a lower global warming potential (GWP) than many older fluorinated compounds but is still subject to environmental regulations.[10] Its release into the environment should be minimized.

References

  • This compound - CymitQuimica.
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An In-depth Technical Guide on the Environmental Fate and Atmospheric Lifetime of HFC-245ca

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Prepared by: Gemini Advanced Scientific Applications

Audience: Researchers, Environmental Scientists, and Professionals in Drug Development and Propellant Technology.

Subject: Comprehensive Analysis of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Abstract

This technical guide provides a detailed examination of the environmental fate and atmospheric lifetime of hydrofluorocarbon (HFC) 245ca (CHF₂CF₂CH₂F). As a substance developed as a potential alternative to ozone-depleting compounds, a thorough understanding of its atmospheric chemistry and environmental impact is critical. This document synthesizes key data on its atmospheric degradation pathways, reaction kinetics, atmospheric lifetime, and its contribution to global warming. Methodologies for determining these parameters are explained to provide a self-validating framework for the presented data, ensuring a high degree of scientific integrity.

Introduction to HFC-245ca

HFC-245ca, or this compound, emerged as a candidate to replace chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, including as a refrigerant for low-pressure chillers and a blowing agent for polyurethane insulation foams[1]. A key characteristic of HFCs is the absence of chlorine and bromine, rendering them incapable of contributing to stratospheric ozone depletion through the catalytic cycles associated with those halogens[1][2]. However, like other HFCs, HFC-245ca is a greenhouse gas, and its environmental impact is primarily assessed through its atmospheric lifetime and Global Warming Potential (GWP)[3].

The atmospheric persistence and radiative efficiency of an HFC dictate its overall environmental impact. This guide delves into the chemical and physical processes that govern the fate of HFC-245ca once it is released into the atmosphere.

Atmospheric Degradation Pathway

The primary mechanism for the removal of HFCs from the atmosphere is through reaction with the hydroxyl radical (OH), a highly reactive species often referred to as the "detergent" of the troposphere[4][5]. This reaction initiates a cascade of chemical transformations that ultimately break down the HFC into simpler, less harmful compounds.

Initiating Reaction: Hydrogen Abstraction by OH Radicals

The atmospheric degradation of HFC-245ca is initiated by the abstraction of a hydrogen atom by an OH radical. This reaction is the rate-limiting step and, therefore, the primary determinant of its atmospheric lifetime[5][6].

Reaction: CHF₂CF₂CH₂F + OH → CHF₂CF₂CHF• + H₂O

The presence of hydrogen atoms in the HFC-245ca molecule makes it susceptible to this reaction, which is a key design feature of CFC alternatives to ensure they have shorter atmospheric lifetimes compared to their fully halogenated predecessors[7].

Subsequent Reactions and Final Products

Following the initial hydrogen abstraction, the resulting fluoroalkyl radical (CHF₂CF₂CHF•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHF₂CF₂CHFOO•). This peroxy radical undergoes further reactions, leading to the formation of a variety of degradation products. While the complete, detailed degradation cascade is complex and can involve multiple intermediate species, the ultimate atmospheric degradation of HFC-245ca is expected to yield compounds such as carbon dioxide (CO₂), hydrogen fluoride (HF), and carbonyl fluoride (COF₂)[8]. Carbonyl fluoride will then rapidly hydrolyze in the atmosphere to form CO₂ and HF[8].

Experimental Workflow: Determining OH Reaction Rate Constants

The rate constant for the reaction of HFC-245ca with OH radicals is a critical parameter for calculating its atmospheric lifetime. A common and precise method for this determination is flash photolysis resonance fluorescence .

Protocol:

  • Reactant Preparation: A mixture of HFC-245ca, a photolytic precursor for OH radicals (e.g., H₂O or HNO₃), and a large excess of an inert buffer gas (e.g., Argon) is prepared in a reaction cell[9].

  • OH Radical Generation: A high-intensity pulse of ultraviolet light (flash photolysis) is used to dissociate the precursor molecule, generating a known concentration of OH radicals[9][10].

  • Reaction Monitoring: The concentration of OH radicals is monitored over time using resonance fluorescence. A light source excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube. The decay of the fluorescence signal is directly proportional to the loss of OH radicals[9].

  • Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the OH radical concentration in the presence of a known excess concentration of HFC-245ca. By varying the concentration of HFC-245ca, the bimolecular rate constant can be determined from the slope of a plot of the pseudo-first-order rate constant versus the HFC-245ca concentration.

  • Temperature Dependence: The experiment is repeated at various temperatures to determine the Arrhenius expression, which describes the temperature dependence of the rate constant[9][11].

G cluster_0 Flash Photolysis Resonance Fluorescence Workflow A Mixture Preparation (HFC-245ca, OH Precursor, Buffer Gas) B UV Flash Photolysis (OH Radical Generation) A->B C Reaction in Cell B->C D Resonance Fluorescence Detection (Monitoring [OH]) C->D E Data Analysis (Determine Rate Constant) D->E

Caption: Workflow for determining OH reaction rate constants.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a gas is the time it takes for its atmospheric concentration to decrease to 1/e (about 37%) of its original value[12]. For HFCs, the lifetime is primarily determined by the rate of their reaction with OH radicals[4].

The lifetime of HFC-245ca can be calculated using the following relationship:

τ = 1 / (k_OH * [OH])

Where:

  • k_OH is the temperature-dependent rate constant for the reaction of HFC-245ca with OH radicals.

  • [OH] is the global average concentration of OH radicals in the troposphere.

Different studies have reported slightly varying values for the atmospheric lifetime of HFC-245ca, which can be attributed to differences in the measured or calculated rate constants and the assumed average OH concentration.

ParameterValueReference
OH Reaction Rate Constant (k_OH at 298 K) 9.1 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹[1]
Arrhenius Expression for k_OH 2.87 x 10⁻¹² exp[(-1661 ± 170) / T] cm³ molecule⁻¹ s⁻¹[9]
Estimated Atmospheric Lifetime 5.8 years[1]
Estimated Atmospheric Lifetime 6.5 years[9]
Estimated Atmospheric Lifetime (IPCC SAR) 6.6 years[13]

The relatively short atmospheric lifetime of HFC-245ca (in the order of several years) is a significant improvement over the CFCs it was designed to replace, many of which have lifetimes of decades to over a century[4].

G cluster_1 Atmospheric Degradation Pathway of HFC-245ca HFC HFC-245ca (CHF₂CF₂CH₂F) Reaction1 Hydrogen Abstraction HFC->Reaction1 OH OH Radical OH->Reaction1 Radical Fluoroalkyl Radical (CHF₂CF₂CHF•) Reaction1->Radical Reaction2 Oxidation Radical->Reaction2 O2 O₂ O2->Reaction2 Products Final Degradation Products (CO₂, HF, COF₂) Reaction2->Products

Caption: Simplified atmospheric degradation pathway of HFC-245ca.

Environmental Impact Assessment

The environmental impact of HFC-245ca is primarily evaluated through two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 being the reference substance with an ODP of 1. Since HFC-245ca does not contain chlorine or bromine, its ODP is considered to be zero[1][2]. While some research suggests that HFCs can have a very small, indirect effect on ozone by altering stratospheric temperatures and circulation, this effect is significantly less than that of chlorine- or bromine-containing compounds[14][15].

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂)[12]. The GWP of a substance depends on its radiative efficiency (how well it absorbs infrared radiation) and its atmospheric lifetime.

The GWP values for HFC-245ca from authoritative sources are summarized below:

Time HorizonGWP Value (IPCC Second Assessment Report)GWP Value (IPCC Fourth Assessment Report)
20 years 1800Not specified
100 years 560693
500 years 170Not specified

Data from UNFCCC (IPCC SAR)[13] and German Environment Agency (IPCC AR4)[16].

While the GWP of HFC-245ca is significantly lower than that of many first-generation CFCs and some other HFCs, it is still hundreds of times greater than that of CO₂ over a 100-year period[13][16]. This underscores the importance of managing its emissions and continuing the search for alternatives with even lower GWPs.

Conclusion

HFC-245ca represents a significant advancement over the ozone-depleting substances it was developed to replace. Its atmospheric fate is governed by its reaction with hydroxyl radicals, leading to a relatively short atmospheric lifetime of approximately 6 to 7 years. Consequently, its Ozone Depletion Potential is zero. However, HFC-245ca is a potent greenhouse gas, with a 100-year GWP in the range of 560 to 693. This technical guide provides the foundational data and mechanistic understanding necessary for informed decision-making regarding the use and management of HFC-245ca, particularly for professionals in fields where its application is relevant. The continued monitoring and refinement of these atmospheric parameters are essential for accurate environmental impact assessments.

References

  • Title: New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca Source: P2 InfoHouse URL
  • Title: New Chemical Alternative for Ozone-depleting Substances: HFC-245CA Source: EPA NEPS URL
  • Title: Reactions of Hydroxyl Radicals with Several Hydrofluorocarbons: The Temperature Dependencies of the Rate Constants for CHF2CF2CH Source: ACS Publications URL
  • Title: Reactions of Hydroxyl Radicals with Several Hydrofluorocarbons: The Temperature Dependencies of the Rate Constants for CHF2CF2CH2F (HFC-245ca), CF3CHFCHF2 (HFC-236ea), CF3CHFCF3 (HFC-227ea), and CF3CH2CH2CF3 (HFC-356ffa)
  • Title: Atmospheric Lifetimes Source: Fluorocarbons URL
  • Title: Factsheet: Ozone Depletion by Hydrofluorocarbons Source: Google URL
  • Title: JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1)
  • Title: Global Warming Potentials (IPCC Second Assessment Report)
  • Title: Understanding Demand Source: Google URL
  • Title: Hydrofluorocarbons (HFCs)
  • Title: Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness Source: PubMed URL
  • Title: Atmospheric Lifetimes of HFC-143a and HFC-245fa: Flash Photolysis Resonance Fluorescence Measurements of the OH Reaction Rate Constants Source: The Journal of Physical Chemistry - ACS Publications URL
  • Title: Atmospheric Lifetime and Global Warming Potential Defined Source: EPA Center for Corporate Climate Leadership URL
  • Title: Global Warming Potentials (GWP)
  • Title: Ozone depletion by hydrofluorocarbons | Request PDF Source: ResearchGate URL
  • Title: TROPOSPHERIC OH AND HCFC/HFC LIFETIMES Source: NOAA Chemical Sciences Laboratory URL

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An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca, is a hydrofluorocarbon with distinct physical and chemical properties that suggest its potential as a specialized solvent. This technical guide provides a comprehensive overview of HFC-245ca, focusing on the theoretical and practical aspects of determining the solubility of organic compounds within it. Given the limited availability of specific solubility data for HFC-245ca in publicly accessible literature, this document is structured to empower researchers with the foundational knowledge and detailed methodologies required to conduct their own solubility assessments. The guide covers the physicochemical properties of HFC-245ca, the theoretical underpinnings of solubility in fluorinated systems, detailed experimental protocols for solubility determination in a low-boiling point solvent, potential applications in the pharmaceutical and chemical industries, and critical safety and handling procedures.

Introduction to this compound (HFC-245ca)

This compound (CAS 679-86-7) is a fluorinated hydrocarbon characterized by its low boiling point, high density, and chemical stability.[1] As a hydrofluorocarbon, it represents a class of compounds developed as alternatives to ozone-depleting substances.[2] While its primary applications have been explored in areas such as refrigeration and foam blowing, its unique properties also make it a candidate for investigation as a solvent in specialized chemical processes, including those in the pharmaceutical industry.[1][2]

The presence of five fluorine atoms on a three-carbon backbone imparts a unique polarity and a set of intermolecular interaction potentials that differentiate it from conventional hydrocarbon, protic, and aprotic solvents. Understanding these properties is the first step in predicting and experimentally determining its solvent capabilities.

Physicochemical Properties of HFC-245ca

A thorough understanding of the physical and chemical properties of HFC-245ca is essential for its effective use as a solvent and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃H₃F₅[3][4]
Molecular Weight 134.05 g/mol [3][4]
CAS Number 679-86-7[3][4]
Boiling Point 25-26 °C (77-78.8 °F)[3][5]
Melting Point -82 °C (-115.6 °F)[3][5]
Density 1.398 g/mL at 25 °C[3][5]
Vapor Pressure 40.81 psi at 55 °C[5]
Flash Point 10 °C (50 °F) - closed cup[5]
Appearance Colorless liquid[1]

Theoretical Framework for Solubility in HFC-245ca

The principle of "like dissolves like" is the cornerstone of solubility prediction. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Intermolecular Forces in Fluorinated Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and it is highly polar.[6] However, the fluorine atom is a weak hydrogen bond acceptor.[7] The intermolecular forces at play in HFC-245ca are primarily:

  • Dipole-dipole interactions: Due to the polarized C-F bonds.

  • London dispersion forces: Present in all molecules, their strength increases with molecular size and surface area.

The overall polarity of HFC-245ca and its ability to participate in these interactions will determine its affinity for different classes of organic compounds.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSP values are likely to be miscible.

The logical workflow for utilizing HSP in solvent selection is outlined below:

cluster_0 Hansen Solubility Parameter (HSP) Workflow A Define Target Solute (e.g., API, polymer) B Obtain HSP of Solute (from literature, software, or experimental determination) A->B D Calculate HSP Distance (Ra) between Solute and Solvent B->D C Obtain HSP of Potential Solvents (including HFC-245ca, estimated or experimental) C->D E Compare Ra to Interaction Radius (R0) of Solute D->E F Prediction: If Ra < R0, high likelihood of solubility E->F Ra < R0 G Prediction: If Ra > R0, low likelihood of solubility E->G Ra > R0 H Experimental Validation F->H G->H

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility in HFC-245ca

Given the volatile and flammable nature of HFC-245ca, experimental procedures for determining solubility must be conducted with appropriate safety measures in a well-ventilated area, such as a fume hood.[10][11]

Qualitative/Semi-Quantitative Method (Visual Assessment)

This method is useful for rapid screening and estimation of solubility.

Protocol:

  • Add a known volume (e.g., 1 mL) of HFC-245ca to a small, sealable glass vial.

  • Add a small, pre-weighed amount of the solid solute (e.g., 1-5 mg) or a known volume of the liquid solute to the vial.

  • Seal the vial and agitate at a constant temperature. A vortex mixer or shaker can be used.

  • Visually inspect the mixture for the presence of undissolved solid or, in the case of a liquid solute, for phase separation (cloudiness or distinct layers).

  • If the solute dissolves completely, incrementally add more solute until saturation is reached (i.e., a small amount of undissolved solute remains).

  • Record the total amount of solute dissolved in the known volume of solvent to determine an approximate solubility.

Quantitative Method 1: Gravimetric Analysis

This is a classic and reliable method for determining the thermodynamic solubility of a solid in a liquid.[12][13]

Protocol:

  • Prepare a saturated solution of the organic compound in HFC-245ca by adding an excess of the solid to a known volume of the solvent in a sealed, pressure-resistant container.

  • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (this could be several hours to days).

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the clear supernatant using a pre-chilled syringe to minimize solvent evaporation.

  • Transfer the supernatant to a pre-weighed, shallow evaporating dish.

  • Allow the HFC-245ca to evaporate in a fume hood at ambient temperature. Due to its low boiling point, this should occur relatively quickly.

  • Once the solvent has evaporated, place the dish in a vacuum oven at a gentle temperature to remove any residual solvent without degrading the solute.

  • Weigh the dish with the dried solute. The difference in weight gives the mass of the dissolved solid.

  • Calculate the solubility in terms of g/L or other appropriate units.

The experimental workflow for the gravimetric method is illustrated below:

cluster_1 Gravimetric Solubility Determination Workflow A Prepare Saturated Solution (Excess solute in HFC-245ca) B Equilibrate at Constant Temperature (with agitation) A->B C Allow Solid to Settle B->C D Extract Known Volume of Supernatant C->D E Transfer to Pre-weighed Evaporating Dish D->E F Evaporate Solvent (in fume hood) E->F G Dry Residue (vacuum oven) F->G H Weigh Dried Solute G->H I Calculate Solubility (mass of solute / volume of solvent) H->I

Caption: Step-by-step workflow for gravimetric solubility determination.

Quantitative Method 2: Instrumental Analysis

For more rapid or high-throughput solubility measurements, instrumental techniques can be employed.[14] These methods typically involve preparing a saturated solution, separating the undissolved solid (e.g., by filtration through a syringe filter), and then analyzing the concentration of the solute in the filtrate.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.[15][16][17] A calibration curve of the solute is prepared, and the concentration in the saturated HFC-245ca solution is determined.

  • UV-Visible Spectroscopy: If the solute has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.[18][19][20]

  • Gas Chromatography (GC): Suitable for analyzing volatile solutes.[15][16][21] The saturated solution can be directly injected into the GC, and the solute concentration is determined from a calibration curve.

Potential Applications in Research and Industry

While HFC-245ca is not yet widely established as a solvent, its properties suggest potential utility in several areas, particularly as an alternative to other fluorinated or chlorinated solvents. Its isomer, HFC-245fa, has found use as a cleaning agent, aerosol propellant, and foam blowing agent, indicating its ability to dissolve a range of materials.[22][23][24]

  • Pharmaceutical Manufacturing: Its low boiling point could be advantageous for processes requiring easy solvent removal, such as in the final stages of active pharmaceutical ingredient (API) purification or for certain coating applications.

  • Specialty Cleaning and Degreasing: Like other fluorinated solvents, it could be effective for cleaning sensitive electronic components or precision medical devices where low surface tension and non-flammability (in certain atmospheres) are desired.

  • Extraction: It could potentially be used for the extraction of specific natural products or for liquid-liquid extractions in chemical synthesis.

Safety and Handling of this compound

HFC-245ca is a flammable liquid and its vapors can form explosive mixtures with air.[10] It is also toxic if swallowed, in contact with skin, or if inhaled.[10] Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat.[10]

  • Ventilation: All handling of HFC-245ca should be performed in a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[10][11]

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[10][11] Use of spark-proof equipment is recommended.

  • Storage: Store in a cool, dry, well-ventilated, and flame-proof area in tightly sealed containers.[10] Protect containers from physical damage.

  • Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb small spills with an inert material. Large spills should be handled by trained emergency personnel.

Conclusion

This compound (HFC-245ca) presents an interesting profile as a potential solvent for specialized applications. While a comprehensive database of its solubility with various organic compounds is not yet established, this guide provides the necessary theoretical foundation and practical, step-by-step methodologies for researchers to determine these parameters. By combining an understanding of its physicochemical properties with robust experimental techniques, scientists and drug development professionals can effectively evaluate the utility of HFC-245ca in their specific applications, from early-stage research to process development. The importance of adhering to strict safety protocols when working with this flammable and toxic compound cannot be overstated.

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Anonymous. (n.d.). Determination of Solubility by Gravimetric Method.
  • Colorado College. (n.d.). Flammable Liquid Safety.
  • CymitQuimica. (n.d.). CAS 679-86-7: this compound.
  • ECETOC. (2003). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
  • Echemi. (n.d.).
  • EPA NEPIs. (n.d.). New Chemical Alternative for Ozone-depleting Substances: HFC-245CA.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Jack Westin. (n.d.).
  • Keuper, E. F. (1996). Evaluation of HFC-245ca for commercial use in low pressure chillers. Final report, Volume I. OSTI.GOV.
  • LibreTexts. (2023, August 29).
  • Lund University Publications. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook.
  • Oreate AI Blog. (2026, January 8). Unraveling the Intermolecular Forces of Hydrogen Fluoride.
  • P2 InfoHouse. (n.d.). New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca.
  • PubChem. (n.d.). This compound.
  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Sigma-Aldrich. (n.d.). This compound 99% 679-86-7.
  • Slideshare. (2013, February 15).
  • Soffientini, C., Zyhowski, G. J., & Spatz, M. W. (n.d.).
  • Starget Refrigerant. (2025, January 3).
  • SynQuest Laboratories, Inc. (n.d.).
  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety.
  • University of [Anonymous]. (n.d.).
  • Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube.
  • Wikipedia. (n.d.). Fluorine compounds.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.).

Sources

Unveiling the Quantum Mechanical Landscape of 1,1,2,2,3-Pentafluoropropane (HFC-245ca): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, CN – January 17, 2026 – In the intricate world of drug development and materials science, understanding the fundamental quantum chemical properties of molecules is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of performing quantum chemical calculations on 1,1,2,2,3-pentafluoropropane (CAS: 679-86-7), a fluorinated hydrocarbon with significant industrial applications.[1][2][3] This guide, authored from the perspective of a Senior Application Scientist, emphasizes not just the "how" but the critical "why" behind each computational step, ensuring scientific integrity and fostering a deeper understanding of the molecule's behavior at a quantum level.

Introduction to this compound and the Imperative of a Quantum Chemical Approach

This compound, also known as HFC-245ca, is a hydrofluorocarbon characterized by a three-carbon propane backbone with five fluorine atom substitutions.[1][2] Its unique physicochemical properties, imparted by the high electronegativity of fluorine, make it a substance of interest in various applications, including as a potential refrigerant and aerosol propellant.[2] A thorough understanding of its molecular structure, conformational landscape, vibrational modes, and electronic properties is crucial for predicting its reactivity, stability, and potential interactions in complex systems – a cornerstone of modern drug design and materials engineering.

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate these properties with high accuracy. By solving the Schrödinger equation for the molecule, we can obtain a wealth of information that is often difficult or impossible to measure experimentally. This guide will navigate the essential theoretical and practical aspects of performing such calculations on this compound.

The Cornerstone of Accurate Calculations: Conformational Analysis

Before any meaningful properties can be calculated, it is imperative to identify the most stable three-dimensional arrangement of the atoms in the molecule, known as its global minimum energy conformation. This compound, with its single bonds, possesses rotational freedom, leading to the existence of multiple rotational isomers, or conformers. The relative energies of these conformers dictate their population at a given temperature and, consequently, the molecule's overall properties.

A robust conformational analysis protocol involves a multi-step approach:

  • Initial Conformational Search: Employing a lower-level, computationally less expensive method, such as molecular mechanics (e.g., MMFF94s), to systematically rotate around the C-C single bonds and identify a broad range of potential energy minima.

  • Refinement with Quantum Methods: Subjecting the promising low-energy conformers from the initial search to geometry optimization using a reliable quantum chemical method, such as DFT.

Figure 1: A schematic workflow for the conformational analysis of this compound.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For the quantum chemical calculations outlined in this guide, Density Functional Theory (DFT) stands out as the method of choice, offering an excellent balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

Selecting the Right Tools: Functionals and Basis Sets

For halogenated hydrocarbons, the selection of an appropriate functional and basis set is critical to accurately describe the electronic structure, particularly the effects of the highly electronegative fluorine atoms.

  • Exchange-Correlation Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, have shown to be reliable for a wide range of chemical systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules. For potentially improved accuracy, especially for thermochemistry and barrier heights, the M06-2X functional, which is a high-nonlocality functional with a good performance for main-group chemistry, can also be considered.

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing fluorine, it is crucial to use basis sets that can adequately describe the polarization of the electron density and the diffuse nature of the valence electrons. Pople-style basis sets, such as 6-311++G(d,p) , are a good starting point. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions on both heavy atoms and hydrogens (++) and polarization functions on heavy atoms (d) and hydrogens (p). For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. The "aug" prefix signifies the addition of diffuse functions, which are particularly important for describing anions and weak interactions.

The Core Protocol: Geometry Optimization and Vibrational Frequency Analysis

Once the stable conformers have been identified, the next step is to perform a precise geometry optimization and a subsequent vibrational frequency analysis for each.

Experimental Protocol: Step-by-Step Computational Workflow
  • Input File Preparation:

    • Construct the initial Cartesian coordinates for each identified conformer of this compound.

    • Create an input file for a quantum chemistry software package (e.g., Gaussian).

    • Specify the charge (0) and spin multiplicity (1 for a closed-shell singlet state).

    • Define the level of theory, for example: #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Requests enhanced print output.

      • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

      • Opt: Keyword to perform a geometry optimization to find the stationary point on the potential energy surface.

      • Freq: Keyword to calculate the vibrational frequencies at the optimized geometry. This is crucial for two reasons:

        • To confirm that the optimized structure is a true minimum (no imaginary frequencies).

        • To obtain the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

  • Execution of the Calculation:

    • Submit the input file to the quantum chemistry software.

    • Monitor the progress of the optimization to ensure convergence.

  • Analysis of the Output:

    • Geometry Optimization: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file.

    • Vibrational Frequencies:

      • Confirm that there are no imaginary frequencies, which would indicate a saddle point (transition state) rather than a minimum.

      • Tabulate the calculated harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

      • It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match experimental anharmonic frequencies.

Sources

Foreword: The Imperative for Chemical Evolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of HFC-245ca

The history of industrial chemistry is a narrative of innovation driven by necessity. In the mid-20th century, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were hailed as marvels of modern chemistry—stable, non-toxic, and highly effective refrigerants, solvents, and foam blowing agents.[1][2] However, the discovery of their devastating impact on the stratospheric ozone layer in the 1970s and 80s precipitated a global environmental crisis.[1] This crisis culminated in the 1987 Montreal Protocol, an unprecedented international treaty mandating the phase-out of these ozone-depleting substances.[1][2][3] This directive launched a global search for viable alternatives, setting the stage for the development of a new class of compounds: hydrofluorocarbons (HFCs). This guide chronicles the story of one such candidate, HFC-245ca (1,1,2,2,3-pentafluoropropane), from its conceptualization to its comprehensive evaluation as a potential cornerstone of the post-CFC era.

Chapter 1: Identification and Initial Evaluation of HFC-245ca

In the urgent search for replacements, HFCs emerged as leading candidates because they contained no chlorine or bromine, rendering their Ozone Depletion Potential (ODP) effectively zero.[1][4] HFC-245ca was identified as a promising, non-ozone-depleting alternative to CFC-11 and HCFC-123, particularly for use as a refrigerant in low-pressure centrifugal chillers and as a blowing agent for polyurethane insulation foams.[5] Its thermophysical properties showed a favorable comparison to CFC-11, sparking significant interest in its potential.

The mid-1990s marked a period of intense evaluation for HFC-245ca. Collaborative efforts between governmental bodies like the U.S. Environmental Protection Agency (EPA) and industry consortia such as the Air-Conditioning and Refrigeration Technology Institute (ARTI) were established to rigorously assess its performance, safety, and commercial viability.[6] A key 1996 study, ARTI MCLR Project No. 665-53300, provided a comprehensive assessment of HFC-245ca's performance in a direct-drive low-pressure centrifugal chiller, forming a critical part of its evaluation.[5][6]

cluster_0 Environmental Drivers cluster_1 Development & Evaluation Pathway CFCs/HCFCs CFCs/HCFCs Ozone Depletion Ozone Depletion CFCs/HCFCs->Ozone Depletion Cause Montreal Protocol (1987) Montreal Protocol (1987) Ozone Depletion->Montreal Protocol (1987) Leads to HFC Development HFC Development Montreal Protocol (1987)->HFC Development Mandates Phase-out, Drives Innovation HFC-245ca Identification HFC-245ca Identification HFC Development->HFC-245ca Identification Performance Evaluation Performance Evaluation (Chillers, Foams) HFC-245ca Identification->Performance Evaluation Safety Assessment Safety Assessment (Toxicity, Flammability) HFC-245ca Identification->Safety Assessment Commercial Viability Commercial Viability Assessment Performance Evaluation->Commercial Viability Safety Assessment->Commercial Viability

Caption: Development pathway for HFC-245ca driven by environmental regulation.

Chapter 2: Synthesis and Physicochemical Properties

The initial evaluation of HFC-245ca required its synthesis in sufficient laboratory quantities for testing. Researchers developed a method involving the reaction of 1,1,2,2-tetrafluoropropanol with sulfur tetrafluoride (SF₄) at 100 °C.[7] This process, outlined below, yielded the target compound, HCF₂-CF₂-CH₂F, enabling detailed characterization.

Laboratory Synthesis Protocol

Objective: To synthesize HFC-245ca (HCF₂-CF₂-CH₂F) from 1,1,2,2-tetrafluoropropanol.

Materials:

  • 1,1,2,2-tetrafluoropropanol (HCF₂-CF₂-CH₂OH)

  • Sulfur tetrafluoride (SF₄)

  • Reaction vessel suitable for elevated temperature and pressure

Procedure:

  • Charge the reaction vessel with 1,1,2,2-tetrafluoropropanol.

  • Introduce sulfur tetrafluoride (SF₄) into the vessel. A 20% excess of SF₄ was found to be optimal for achieving a high yield (approximately 85%).[7]

  • Seal the vessel and heat the mixture to 100 °C.[7]

  • Maintain the reaction at temperature, allowing the fluorination to proceed. The generalized reaction is:

    • HCF₂-CF₂-CH₂OH + SF₄ → HCF₂-CF₂-CH₂F[7]

  • After the reaction is complete, cool the vessel and carefully vent any unreacted SF₄.

  • Purify the resulting product to isolate HFC-245ca.

Key Physicochemical Data

The synthesized HFC-245ca was subjected to extensive analysis to determine its fundamental properties, which are crucial for assessing its suitability in various applications.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 679-86-7
Molecular Formula C₃H₃F₅ (FCH₂CF₂CHF₂)
Molecular Weight 134.05 g/mol [8]
Boiling Point 25-26 °C
Melting Point -82 °C
Density 1.398 g/mL at 25 °C
Ozone Depletion Potential (ODP) 0[4]
Global Warming Potential (GWP, 100-yr) 693[9]
Atmospheric Lifetime 6.6 years[10]

Chapter 3: Application Assessment & Performance

Refrigerant in Low-Pressure Chillers

HFC-245ca was primarily evaluated as a replacement for CFC-11 in low-pressure chillers. Modeling and experimental tests in a compressor calorimeter indicated that, while a viable alternative, it exhibited a 3 to 4% loss of efficiency compared to CFC-11 and a 1 to 2% loss relative to HCFC-123. Despite this slight performance drop, its zero ODP made it an attractive candidate. Further studies concluded that chillers specifically designed for HFC-245ca could achieve efficiencies comparable to existing CFC-11 and HCFC-123 systems.[11]

Foam Blowing Agent

HFC-245ca was also considered as a blowing agent for polyisocyanurate and polyurethane insulation foams, a role historically dominated by CFC-11 and later HCFC-141b.[12] The transition to non-ozone-depleting agents was critical for this sector. While HFC-245ca showed potential, its isomer, HFC-245fa, ultimately saw wider adoption in this application.[13][14][15]

Chapter 4: Safety and Environmental Profile

A rigorous assessment of safety and environmental impact is paramount for any new chemical intended for widespread use.

Toxicology

Acute inhalation toxicity studies were conducted to determine the safety profile of HFC-245ca. In accordance with EPA protocols, groups of Sprague-Dawley rats were exposed to concentrations of 993 ppm and 50,000 ppm for four hours.[7] All animals survived the exposure and a 14-day post-exposure observation period with minimal signs of treatment-related effects.[7] Based on these results, the 4-hour lethal concentration (LC₅₀) for rats was determined to be greater than 50,000 ppm.[7] This suggested that HFC-245ca may be less acutely toxic than CFC-11, which has a reported LC₅₀ in rats of 27,000 ppm.[7]

Flammability

Flammability was a more complex issue and a significant hurdle for HFC-245ca.[5][11] Standardized tests (ASTM E681-94) revealed that HFC-245ca is slightly flammable. Crucially, its flammability was found to be dependent on the moisture content of the air mixture. At room temperature with relative humidity below approximately 20%, the mixture was nonflammable. However, at higher humidity levels and temperatures, it became increasingly flammable. This conditional flammability posed a significant safety risk and was a major obstacle to its commercial adoption in the United States.[5]

Environmental Impact

While HFC-245ca successfully addressed the primary goal of having a zero ODP, its Global Warming Potential (GWP) of 693 is significant.[16] In the 1990s, this was considered a major improvement over CFCs. However, as the global focus shifted from ozone depletion to climate change, the high GWP of HFCs became a major concern.[6][16] This concern led to the 2016 Kigali Amendment to the Montreal Protocol, which established a global phase-down of HFC production and consumption.[3][17][18] Developed countries committed to reducing HFCs by 85% by 2036, effectively marking the end of the HFC era and driving the search for fourth-generation, low-GWP alternatives like hydrofluoroolefins (HFOs).[19][20][21]

cluster_0 HFC-245ca Evaluation Workflow Synthesis Lab-Scale Synthesis (HCF₂-CF₂-CH₂OH + SF₄) Properties Physicochemical Characterization Synthesis->Properties Performance Application Performance (Refrigeration, Foam) Properties->Performance Safety Safety Assessment Properties->Safety EnvImpact Environmental Impact (ODP, GWP) Properties->EnvImpact Decision Commercialization Decision Performance->Decision Toxicity Acute Inhalation Toxicity (LC₅₀) Safety->Toxicity Flammability Flammability (ASTM E681-94) Safety->Flammability Toxicity->Decision Flammability->Decision EnvImpact->Decision

Caption: Experimental workflow for the evaluation of HFC-245ca.

Chapter 5: Commercialization Hurdles and Legacy

Despite promising thermophysical properties, HFC-245ca never achieved widespread commercial success. The primary barrier was its marginal flammability, which created significant safety and engineering challenges for its use in applications like commercial chillers.[5][11] In contrast, its isomer, HFC-245fa (1,1,1,3,3-pentafluoropropane), which is non-flammable, was successfully commercialized and widely adopted as a foam blowing agent and in other applications.[14][15][22]

The story of HFC-245ca is a salient case study in chemical development. It demonstrates that a successful replacement for an incumbent chemical must not only match its performance and solve its primary environmental problem (in this case, ozone depletion) but must also meet stringent safety standards and, increasingly, address secondary environmental concerns like global warming. HFC-245ca was a technically sound candidate in a transitional period, but it was ultimately superseded by alternatives with more favorable safety profiles and, eventually, by a new generation of chemicals with a lower climate impact.

References

  • The AIM Act: An Overview of EPA's HFC Phase-Down Timeline. Icorium Engineering. [Link]

  • EPA Refrigerant Phaseout Schedule: Deadlines & Next Steps. Facilio. [Link]

  • Low GWP Alternatives to HFCs and PFCs. Newark. [Link]

  • Refrigerant timeline. Refrigerants Australia. [Link]

  • Infographic: HFC Refrigerant Phasedown Timeline. ACHR News. [Link]

  • Explaining the Phasedown of HFC Refrigerants. Coward Environmental. [Link]

  • New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca. P2 InfoHouse. [Link]

  • Climate-friendly alternatives to HFCs. German Environment Agency. [Link]

  • New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. EPA NEPS. [Link]

  • Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Transition to Low-GWP Alternatives in Domestic Refrigeration. U.S. EPA. [Link]

  • TEAP-Decision-XXVIII-2-HFC- Alternatives-report-sept2022.docx. Ozone Secretariat. [Link]

  • Energy and Global Warming Impacts of HFC Refrigerants and Emerging Technologies. U.S. EPA. [Link]

  • An Overview Of The Properties And Applications of HFC-245fa. Semantic Scholar. [Link]

  • Process for the manufacture of 1,1,1,3,3-pentafluoropropane.
  • Evaluation of HFC-245ca for commercial use in low pressure chillers. Final report, Volume I. OSTI.GOV. [Link]

  • The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). ResearchGate. [Link]

  • Global warming and ozone depletion potentials caused by emissions from HFC and CFC banks due structural damage. iris@unitn. [Link]

  • Environmental Impact of Refrigerants. Conserve Solutions. [Link]

  • Global warming and ozone depletion potentials caused by emissions from HFC and CFC banks due to structural damage. ResearchGate. [Link]

  • HCFC molecules used as feedstocks. Environmental properties and main applications Major HFC. Fluorocarbons. [Link]

  • An evaluation of HFC-245ca for use in low-pressure chillers. International Institute of Refrigeration. [Link]

  • Process for the preparation of 1,1,1,3,3-pentafluoropropane.
  • Pentafluoropropane compositions.
  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

  • The development of environmentally acceptable fluorocarbons. PubMed. [Link]

  • 1,2,3,3,3-Pentafluoropropene. Wikipedia. [Link]

  • Hydrofluorocarbons: The Past, The Present, and The Future. APTIM. [Link]

  • History Of Refrigerant Development. Xiamen Juda Chemical & Equipment Co., Ltd. [Link]

  • This compound. PubChem. [Link]

  • Experimental investigation on the thermal stability of some new zero ODP refrigerants. ResearchGate. [Link]

  • Pentafluoropropane. Wikipedia. [Link]

  • UNITED NATIONS Montreal Protocol on Substances that Deplete the Ozone Layer HFC-245cb and other isomers not listed in Annex F. Ozone Secretariat. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1,1,2,2,3-Pentafluoropropane (HFC-245ca) as a Novel Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential use of 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a solvent in organic synthesis. While traditionally used as a refrigerant and foam blowing agent, its unique physicochemical properties—including a low boiling point, chemical inertness, and distinct polarity—suggest its utility as a novel medium for chemical reactions. This guide will detail its known properties, offer a theoretical framework for its application based on the behavior of analogous fluorinated solvents, and provide detailed protocols for its safe handling and exploratory use in synthetic workflows.

Introduction: Unveiling the Potential of HFC-245ca in Synthetic Chemistry

The selection of a solvent is a critical parameter in organic synthesis, influencing reaction rates, selectivity, and product purification. The field is continually in search of new solvents with unique properties that can enable new transformations or improve existing ones. Hydrofluorocarbons (HFCs), a class of synthetically produced organofluorine compounds, have been primarily developed as replacements for ozone-depleting chlorofluorocarbons (CFCs)[1]. Their applications have been concentrated in refrigeration, air conditioning, and as aerosol propellants[1][2][3].

This compound, also known as HFC-245ca, is one such hydrofluorocarbon. To date, its use has been largely confined to non-synthesis applications. However, the unique properties imparted by the fluorine atoms, such as high stability and low surface tension, suggest it may be a valuable, yet unexplored, solvent for organic synthesis[4]. This application note serves as a first-of-its-kind guide to bridge this knowledge gap. We will begin by detailing the known physical and chemical properties of HFC-245ca, followed by a discussion of the theoretical advantages it may offer as a reaction solvent. Finally, we will propose detailed protocols for its handling and for conducting exploratory organic reactions, with a strong emphasis on safety and experimental design.

Physicochemical and Safety Profile of HFC-245ca

A thorough understanding of a solvent's properties is paramount to its effective and safe use. HFC-245ca is a colorless and volatile liquid under ambient conditions[4]. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 679-86-7[4][5][6]
Molecular Formula C₃H₃F₅[4][5][6]
Molecular Weight 134.05 g/mol [4][5][6]
Boiling Point 25-26 °C (at 760 Torr)[7]
Melting Point -82 °C[7]
Density 1.398 g/mL (at 25 °C)[7]
Vapor Pressure 40.81 psi (at 55 °C)
Flash Point 10 °C (closed cup)

Safety Considerations:

HFC-245ca is classified as an extremely flammable liquid and vapor. It is also toxic if swallowed, in contact with skin, or if inhaled. Therefore, all handling must be conducted in a well-ventilated fume hood, away from any potential ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and suitable gloves[8][9]. Due to its low boiling point, there is a risk of pressure buildup in sealed containers, which should be vented periodically[8].

Theoretical Framework for HFC-245ca in Organic Synthesis

While specific examples of HFC-245ca as a primary reaction solvent are not prevalent in the literature, we can infer its potential benefits by examining the established advantages of other fluorinated solvents.

3.1. Chemical Inertness and Orthogonality

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluorinated alkanes highly stable and chemically inert. This inertness is a significant advantage in reactions involving highly reactive reagents or intermediates, such as organometallics or strong bases, where the solvent could otherwise participate in side reactions.

3.2. Unique Solubility Profile

Fluorinated solvents exhibit a unique solubility profile, often being immiscible with common organic solvents and water, which can be exploited in biphasic catalysis and purification[10][11]. Perfluorocarbons, for example, are known to dissolve other partially fluorinated compounds and have a high capacity for dissolving gases like oxygen and nitrogen[12]. The solubility of various organic compounds in HFC-245ca is an area ripe for investigation. It is predicted that HFC-245ca, being a hydrofluoroalkane, will have a low Hildebrand solubility parameter, indicating it will be most effective at dissolving nonpolar compounds[13][14].

3.3. Low Boiling Point for Facile Removal

With a boiling point of 25-26 °C, HFC-245ca can be easily removed from a reaction mixture under reduced pressure at or below room temperature. This is particularly advantageous for the isolation of thermally sensitive products. However, this also necessitates careful consideration of reaction temperatures to avoid excessive pressure buildup in sealed reaction vessels.

3.4. Potential for Novel Reactivity

Fluorinated solvents can influence the course of a reaction in unique ways. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to stabilize radical intermediates and promote challenging C-H activation reactions[15][16][17]. While HFC-245ca is not a protic solvent like HFIP, its highly fluorinated environment could still exert unique electronic effects on dissolved reactants and catalysts.

Proposed Methodologies for Exploration

The following sections outline proposed protocols for the initial exploration of HFC-245ca as a solvent in organic synthesis. These are intended as a starting point for researchers and should be adapted based on the specific reaction being investigated.

4.1. General Workflow for Utilizing HFC-245ca

The low boiling point and flammability of HFC-245ca necessitate a carefully planned workflow. The following diagram illustrates a proposed general procedure for its use in a typical organic reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Dry Reagents & Glassware setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup prep_solvent Condense HFC-245ca prep_solvent->setup reaction Run Reaction at Controlled Temperature setup->reaction removal Solvent Removal (Rotary Evaporator with Cryo-trap) reaction->removal purification Purify Product removal->purification G start Is a novel, low-boiling point, non-polar solvent needed? q1 Are reactants and catalysts thermally sensitive? start->q1 q2 Is facile solvent removal critical? q1->q2 Yes alternative Consider alternative solvents q1->alternative No q3 Is a highly inert solvent required for reactive species? q2->q3 Yes q2->alternative No q4 Is a biphasic system with a fluorinated phase desirable? q3->q4 Yes q3->alternative No consider_hfc Consider HFC-245ca q4->consider_hfc Yes q4->alternative No

Sources

1,1,2,2,3-Pentafluoropropane (HFC-245ca): A Novel Mobile Phase for Tailored Selectivity in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Traditional gas chromatography (GC) predominantly relies on inert carrier gases such as helium, nitrogen, and hydrogen. While effective for a vast range of applications, their inertness offers limited potential for actively influencing chromatographic selectivity. This document introduces 1,1,2,2,3-pentafluoropropane (HFC-245ca), a fluorinated hydrocarbon, as a non-traditional, interactive mobile phase for gas chromatography. Due to its unique physicochemical properties, including a low boiling point, moderate polarity, and high density, HFC-245ca presents an opportunity to modulate retention mechanisms and achieve separations not possible with conventional carrier gases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis, practical implementation, safety protocols, and potential applications of HFC-245ca in GC, with a particular focus on GC-Mass Spectrometry (GC-MS) systems.

Introduction: The Case for an Interactive Mobile Phase

The mobile phase in gas chromatography is often viewed simply as a carrier, transporting analytes through the column without contributing to the separation mechanism itself.[1] This separation is primarily governed by the partitioning of analytes between the gaseous mobile phase and the liquid stationary phase, a process driven by analyte volatility and its affinity for the stationary phase.[2] However, the choice of mobile phase is not merely a matter of convenience. The viscosity and diffusivity of the gas affect column efficiency, as described by the van Deemter equation.

The exploration of alternative mobile phases stems from the need for new dimensions of selectivity. An "interactive" mobile phase, one that engages in non-covalent interactions with analytes, can subtly alter their partitioning behavior, leading to changes in elution order and resolution of otherwise co-eluting peaks. This compound (HFC-245ca) is a compelling candidate for such a role. Its fluorinated structure imparts a degree of polarity and specific interactive capabilities, while its volatility allows it to function as a gas under typical GC conditions.

Physicochemical Properties of HFC-245ca

Understanding the physical and chemical properties of HFC-245ca is fundamental to its application as a GC mobile phase. These properties dictate the required instrumentation setup, its behavior under chromatographic conditions, and its potential interactions with analytes.

PropertyValueSource
Chemical Formula C₃H₃F₅[3][4]
Synonyms HFC-245ca, R-245ca[3][4][5]
CAS Number 679-86-7[3][6]
Molecular Weight 134.05 g/mol [3][5]
Boiling Point 25-26 °C[3][7]
Melting Point -82 °C[3][7]
Liquid Density 1.398 g/mL at 25 °C[3][7]
Vapor Pressure 40.81 psi at 55 °C[3]
Flash Point 10 °C (closed cup)[3]

Causality Behind Experimental Choices:

  • Low Boiling Point (25-26 °C): This is the most critical property. It allows HFC-245ca to be supplied as a liquid in a cylinder but easily vaporized into a gaseous mobile phase with gentle heating of the supply lines and inlet. This property simplifies the transition from a dense fluid to a gas, ensuring controlled delivery to the column.

  • Molecular Weight (134.05 g/mol ): Being significantly heavier than helium (4 g/mol ), HFC-245ca will have lower optimal linear velocities. This means that for maximum efficiency, run times may be longer compared to those with helium or hydrogen. However, its higher density can enhance solvation capacity for certain analytes.

  • Polarity: The presence of five electronegative fluorine atoms and three hydrogen atoms creates a permanent dipole, making HFC-245ca a moderately polar molecule. This polarity is the key to its alternative selectivity, allowing it to engage in dipole-dipole interactions with polar analytes, thus altering their retention relative to non-polar analytes.

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. HFC-245ca is a hazardous substance and must be handled with strict adherence to safety protocols.[5]

Hazard Summary
Hazard ClassDescriptionGHS Statements
Flammability Extremely flammable liquid and vapor.[3][5][8]H224
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][5][8]H301, H311, H331
Handling and Storage Protocol
  • Ventilation: Always handle HFC-245ca within a certified chemical fume hood or in a well-ventilated area to prevent the accumulation of vapors.[8][9] The atmosphere should be monitored to ensure it remains below established exposure limits.

  • Ignition Sources: Strictly prohibit all ignition sources in the handling and storage area, including open flames, sparks, and hot surfaces.[8][9] Use only explosion-proof electrical equipment and non-sparking tools.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[3][9]

  • Cylinder Handling:

    • Store cylinders upright in a cool, dry, well-ventilated, flame-proof area, secured to prevent falling.[9][10]

    • Protect cylinders from physical damage.

    • Use a suitable pressure-reducing regulator designed for corrosive and flammable gases.

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[8][9]

  • Leak Check: After connecting the cylinder to the GC system, perform a thorough leak check of all fittings and connections using an appropriate electronic leak detector or a non-reactive Snoop solution.

Instrumentation and Method Development

Using a condensable gas like HFC-245ca requires minor but crucial modifications to a standard GC-MS setup. The primary goal is to maintain the mobile phase in its gaseous state from the cylinder to the detector.

System Configuration Workflow

GC_Setup cluster_supply Gas Supply cluster_gc Gas Chromatograph Cylinder HFC-245ca Cylinder Regulator Heated Regulator (Set to 40-50°C) Cylinder->Regulator Liquid Phase TransferLine Heated Transfer Line (Set to 50-60°C) Regulator->TransferLine Gas Phase Injector GC Injector (e.g., Split/Splitless) (Set >60°C) TransferLine->Injector Column Analytical Column (in GC Oven) Injector->Column MS_Interface MS Transfer Line (Set to 280°C) Column->MS_Interface Detector Mass Spectrometer (MS) MS_Interface->Detector

Caption: Workflow for GC system setup using HFC-245ca mobile phase.

Detector Compatibility
  • Mass Spectrometer (MS): Highly Recommended. This is the ideal detector. The mass spectrum of HFC-245ca is well-defined, with a top peak at m/z 51.[5] This background can be easily subtracted from the acquired data. Furthermore, the molecular fragments of the mobile phase can act as chemical ionization (CI) reagent ions, potentially providing valuable molecular weight information for unknown analytes.

  • Flame Ionization Detector (FID): Not Recommended. The C-H bonds in HFC-245ca will produce a very high, unstable baseline signal in an FID, rendering it unsuitable for trace analysis.

  • Thermal Conductivity Detector (TCD): Potentially Suitable. The thermal conductivity of HFC-245ca is significantly different from that of common analytes, making TCD a viable option, particularly for higher concentration analyses. Sensitivity will be lower than with helium.

  • Electron Capture Detector (ECD): Potentially Suitable. The highly electronegative fluorine atoms may lead to a stable, low-noise baseline, making it an excellent choice for analyzing electrophilic compounds like pesticides.

Protocol: Separation of a Multi-Class Analyte Mix

This protocol provides a starting point for evaluating the unique selectivity of HFC-245ca. It is designed as a self-validating system by comparing the results directly with a standard helium method.

Objective

To characterize the retention behavior and selectivity offered by HFC-245ca for a test mixture of polar and non-polar analytes on a standard non-polar stationary phase, using GC-MS.

Materials & Equipment
  • Mobile Phases: this compound (99% purity or higher), Helium (99.999%).[3]

  • Instrumentation: Gas Chromatograph with electronic pressure control, coupled to a Mass Spectrometer. Heated gas regulator.

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Test Mixture (100 ppm in Methanol): n-Dodecane, Naphthalene, 1-Octanol, Acetophenone.

Step-by-Step Methodology
  • System Preparation (Helium):

    • Install the DB-5ms column. Condition according to the manufacturer's instructions using helium as the carrier gas.

    • Perform an air and water check on the MS to confirm system integrity.

  • Reference Analysis (Helium):

    • Set the GC-MS parameters as detailed in the table below (Helium column).

    • Inject 1 µL of the test mixture.

    • Acquire the data and record the retention times and elution order. This is your baseline chromatogram.

  • System Purge and Switchover:

    • Cool the oven and injector. Turn off the helium supply.

    • Safely connect the HFC-245ca cylinder to the GC using the heated regulator and transfer line, following all safety protocols.

    • Set the regulator and transfer line temperatures as described in Section 4.1.

    • Purge the system with HFC-245ca at a moderate flow rate (e.g., 5 mL/min) for 30 minutes to displace all residual helium.

  • Experimental Analysis (HFC-245ca):

    • Set the GC-MS parameters as detailed in the table below (HFC-245ca column). Note the lower optimal flow rate.

    • Allow the system to equilibrate until a stable MS baseline is observed.

    • Inject 1 µL of the test mixture.

    • Acquire the data.

  • Data Analysis and Comparison:

    • Process the HFC-245ca chromatogram. Use the MS to identify each peak and determine retention times.

    • Compare the elution order and relative spacing of the peaks between the helium and HFC-245ca runs.

GC-MS Method Parameters
ParameterHelium MethodHFC-245ca MethodRationale for Change
Carrier Gas HeliumThis compoundCore experimental variable.
Column Flow 1.2 mL/min0.8 mL/minHFC-245ca is denser and more viscous, requiring a lower flow rate for optimal efficiency.
Injector Type Split (50:1)Split (50:1)Kept consistent for comparability.
Injector Temp. 250 °C250 °CKept consistent.
Oven Program 50 °C (1 min), then 15 °C/min to 280 °C (5 min)50 °C (1 min), then 15 °C/min to 280 °C (5 min)Kept consistent for direct retention comparison.
MS Source Temp. 230 °C230 °CStandard condition.
MS Quad Temp. 150 °C150 °CStandard condition.
Scan Range 35 - 400 amu35 - 400 amuCovers analytes and mobile phase fragments.

Expected Results and Troubleshooting

Expected Outcome: The non-polar compounds (n-Dodecane, Naphthalene) are expected to have their retention times shifted, but their relative order may not change significantly. The key change is anticipated for the polar analytes. 1-Octanol and Acetophenone, which can interact with the polar HFC-245ca mobile phase via dipole-dipole interactions, may exhibit significantly different retention times relative to the non-polar analytes when compared to the helium run. This change in selectivity is the primary advantage of this technique. For instance, an analyte that co-eluted with Naphthalene using helium might be fully resolved using HFC-245ca.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed HighBaseline High MS Baseline Noise? Start->HighBaseline PeakTailing Poor Peak Shape (Tailing)? Start->PeakTailing NoPeaks No Peaks Detected? Start->NoPeaks Leak Check for system leaks HighBaseline->Leak Yes ColdSpot Check for cold spots in flow path PeakTailing->ColdSpot Yes FlowIssue Verify mobile phase flow and pressure at inlet NoPeaks->FlowIssue Yes Contamination Check for contamination in transfer line or source Leak->Contamination No Leaks Found ActiveSite Column has active sites? (Perform maintenance) ColdSpot->ActiveSite No Cold Spots InjectorIssue Check syringe and injector septum FlowIssue->InjectorIssue Flow OK

Sources

The Evolving Role of 1,1,2,2,3-Pentafluoropropane (HFC-245ca) in Modern Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Inertness – Unlocking the Synthetic Potential of a Hydrofluorocarbon

1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca, is a hydrofluorocarbon traditionally recognized for its physical properties as a refrigerant and foam blowing agent.[1][2] Historically, compounds of this class have been prized for their chemical stability. However, the modern imperative to develop more sustainable and efficient synthetic routes has led researchers to re-examine the reactivity of such molecules. While not a classical fluorinating agent that directly donates a fluorine atom, this compound is emerging as a valuable and strategic precursor in the synthesis of complex fluorinated molecules, particularly fluoroalkenes. Its applications are primarily centered on its transformation into other valuable fluorinated building blocks, a critical aspect of contemporary fluorination chemistry.

This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its role as a substrate in key fluorination-related transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights grounded in field-proven experience to empower researchers in leveraging this accessible fluorinated feedstock.

Core Application: Dehydrofluorination to Access Valuable Fluoroalkenes

The most significant application of this compound in the context of fluorination chemistry is its use as a precursor for hydrofluoroolefins (HFOs) through dehydrofluorination. HFOs, such as 1,2,3,3,3-pentafluoropropene (HFO-1225ye) and its isomers, are highly sought after as next-generation refrigerants with low global warming potential (GWP) and are valuable intermediates in organic synthesis.[3][4][5] The elimination of hydrogen fluoride (HF) from the HFC-245ca backbone is a pivotal transformation that introduces unsaturation, creating a versatile functional handle for further chemical modification.

The dehydrofluorination of pentafluoropropane isomers can be achieved under various conditions, often employing catalysts at elevated temperatures.[3] For instance, the conversion of pentafluoropropanes into tetrafluoropropenes can be catalyzed by chromia-based catalysts or supported metal fluorides like AlF₃ and MgF₂.[3]

Mechanism of Catalytic Dehydrofluorination

The catalytic dehydrofluorination of HFC-245ca is believed to proceed through a surface-mediated elimination reaction. The process involves the adsorption of the pentafluoropropane molecule onto the catalyst surface, followed by the abstraction of a proton and a fluoride ion to form the alkene and HF. The regioselectivity of the elimination is influenced by the catalyst's acidic and basic sites and the relative stability of the resulting alkene isomers.

Below is a conceptual workflow for a typical gas-phase catalytic dehydrofluorination.

G cluster_prep System Preparation cluster_reaction Reaction Phase cluster_workup Product Collection & Purification P1 Pack Reactor with Catalyst (e.g., Cr2O3) P2 Activate Catalyst under Inert Gas Flow (e.g., N2) at High Temperature P1->P2 R1 Introduce Gaseous This compound into Heated Reactor P2->R1 System Ready R2 Maintain Reaction Temperature (e.g., 300-450 °C) R1->R2 R3 Monitor Effluent Gas Stream by GC-MS R2->R3 W1 Cool Effluent Stream R3->W1 Reaction Complete W2 Neutralize HF Byproduct (e.g., with KOH solution) W1->W2 W3 Collect & Condense Fluoroalkene Product W2->W3 W4 Purify by Distillation W3->W4 G CHF₂CF₂CH₂F CHF₂CF₂CH₂F CHF₂CF⁻CH₂F CHF₂CF⁻CH₂F CHF₂CF₂CH₂F->CHF₂CF⁻CH₂F  + Base - H-Base⁺ Product CHF₂CF(E)CH₂F CHF₂CF⁻CH₂F->Product  + Electrophile (E⁺)

Sources

Application Notes and Protocols for Reactions in Liquid 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of HFC-245ca as a Novel Reaction Medium

In the continuous quest for novel solvent systems that offer unique reactivity, selectivity, and improved environmental profiles, hydrofluorocarbons (HFCs) have emerged as a promising class of materials.[1][2][3] This application note focuses on 1,1,2,2,3-Pentafluoropropane (HFC-245ca), a low-boiling point, fluorinated alkane with the potential to serve as a specialized solvent for a range of chemical transformations.[4][5] Its distinct physicochemical properties, stemming from the high degree of fluorination, suggest its utility in reactions where traditional hydrocarbon or polar aprotic solvents may be suboptimal. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup, safety protocols, and potential applications of HFC-245ca as a reaction solvent.

While the use of HFC-245ca as a reaction solvent is an emerging area of investigation, this document provides detailed, scientifically grounded protocols for its handling and for conducting two key reaction types: free-radical polymerization and nucleophilic substitution. These protocols are based on established methodologies for similar fluorinated solvents and are intended to serve as a robust starting point for further exploration and validation.

Physicochemical Properties of this compound (HFC-245ca)

A thorough understanding of the physical and chemical properties of HFC-245ca is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Chemical Formula C₃H₃F₅
Molecular Weight 134.05 g/mol
Boiling Point 25-26 °C (lit.)[6]
Melting Point -82 °C (lit.)[6]
Density 1.398 g/mL at 25 °C (lit.)[6]
Vapor Pressure 40.81 psi at 55 °C[6]
Flash Point 10 °C (closed cup)

PART 1: Safety and Handling of HFC-245ca

1.1 Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an extremely flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7] It is crucial to handle this solvent with appropriate engineering controls and personal protective equipment.

  • Engineering Controls: All manipulations of HFC-245ca must be performed in a well-ventilated chemical fume hood.[8][9][10]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[11]

    • Body Protection: A flame-resistant lab coat is essential.[12] Clothing made of synthetic materials that can melt and adhere to the skin in case of a fire should be avoided.[9]

1.2 Safe Storage and Transfer

Given its low boiling point and high flammability, stringent procedures must be followed for the storage and transfer of HFC-245ca.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] Flammable liquid storage cabinets are recommended.[12]

  • Transfer: Due to its high volatility, HFC-245ca should be transferred as a liquid at or below its boiling point. This can be achieved by cooling the solvent and the receiving vessel in an ice bath or a cryo-cool unit.

    • Small-scale transfers: Use a pre-cooled gas-tight syringe.[13]

    • Larger-scale transfers: Employ a cannula transfer technique under an inert atmosphere (e.g., nitrogen or argon), with both the source and receiving vessels cooled.

PART 2: General Experimental Setup for Reactions in HFC-245ca

The low boiling point of HFC-245ca necessitates a reaction setup that allows for precise temperature control and containment of the solvent vapor. A sealed reaction vessel, such as a pressure-rated tube or a jacketed reactor with a condenser, is required.

G cluster_0 Reaction Vessel (Jacketed Reactor) cluster_1 Ancillary Equipment reactor Jacketed Reactor stir_bar Magnetic Stir Bar condenser Condenser (-10°C) reactor->condenser Vapor condenser->reactor Condensate bubbler Bubbler condenser->bubbler Vent septum Septum Inlet septum->reactor thermometer Thermometer thermometer->reactor stir_plate Stir Plate stir_plate->reactor Stirring circulator Refrigerated Circulator circulator->reactor Coolant Flow inert_gas Inert Gas Source (N2/Ar) inert_gas->septum

General reaction setup for HFC-245ca.

Causality behind Experimental Choices:

  • Jacketed Reactor/Pressure Tube: Essential for maintaining the solvent in a liquid state, especially for reactions conducted at or above its boiling point. The jacket allows for precise temperature control via a refrigerated circulator.

  • Condenser: A low-temperature condenser (e.g., -10 °C or below) is crucial to minimize solvent loss through evaporation and to maintain a closed system.

  • Inert Atmosphere: An inert gas blanket (nitrogen or argon) is necessary to prevent the ingress of atmospheric moisture and oxygen, which can interfere with many chemical reactions, and to safely vent the system.

  • Septum Inlet: Allows for the introduction of reagents via syringe or cannula without opening the system to the atmosphere.

PART 3: Experimental Protocols

The following protocols are proposed as starting points for conducting reactions in HFC-245ca. They are based on established procedures in similar fluorinated solvents.

Protocol 1: Free-Radical Polymerization of a Fluorinated Monomer

Fluorinated solvents are often excellent media for free-radical polymerizations of fluorinated monomers due to favorable solubility characteristics and potential for chain transfer moderation.[6][13][14]

G A Prepare Reactor B Add Monomer & Initiator A->B 1. C Add HFC-245ca B->C 2. D Degas Solution C->D 3. E Initiate Polymerization D->E 4. F Monitor Reaction E->F 5. G Terminate & Isolate F->G 6.

Workflow for free-radical polymerization.

Step-by-Step Methodology:

  • Reactor Preparation: An oven-dried, pressure-rated glass tube equipped with a magnetic stir bar is assembled with a septum-sealed screw cap. The vessel is then purged with an inert gas (e.g., argon) for 15-20 minutes.

  • Charging Reagents: The fluorinated monomer (e.g., a fluoroacrylate, 1.0 equiv) and a suitable free-radical initiator (e.g., AIBN, 0.02 equiv) are added to the reaction tube under a positive pressure of inert gas.

  • Solvent Addition: The reaction tube is cooled to 0 °C in an ice bath. The required volume of pre-cooled (0 °C) HFC-245ca is then added via a gas-tight syringe. The septum cap is securely tightened.

  • Degassing: The reaction mixture is subjected to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The sealed reaction tube is placed in a thermostatically controlled heating block or oil bath set to the desired reaction temperature (e.g., 60-70 °C, depending on the initiator's half-life). The reaction is stirred for the predetermined time (e.g., 6-24 hours).

  • Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots (if the setup allows) and analyzing the monomer conversion by ¹⁹F NMR or GC-MS.[15][16][17][18]

  • Termination and Isolation: The reaction is terminated by cooling the tube to room temperature and exposing the mixture to air. The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

Protocol 2: Nucleophilic Substitution Reaction (SN2)

The unique polarity and low nucleophilicity of fluorinated solvents can influence the rates and selectivities of nucleophilic substitution reactions.[19][20][21]

G A Prepare Reactor B Add Substrate & Nucleophile A->B 1. C Add HFC-245ca B->C 2. D Equilibrate Temperature C->D 3. E Run Reaction D->E 4. F Quench Reaction E->F 5. G Workup & Purify F->G 6.

Workflow for nucleophilic substitution.

Step-by-Step Methodology:

  • Reactor Preparation: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser cooled with a refrigerated circulator (-10 °C), and a septum inlet under a positive pressure of nitrogen is assembled.

  • Charging Reagents: The electrophilic substrate (e.g., an alkyl bromide, 1.0 equiv) and the nucleophile (e.g., sodium azide, 1.2 equiv) are added to the flask.

  • Solvent Addition: The flask is cooled in an ice bath (0 °C). The desired volume of pre-cooled (0 °C) HFC-245ca is transferred to the flask via cannula.

  • Temperature Equilibration: The reaction mixture is stirred and allowed to equilibrate at the desired reaction temperature (e.g., 0 °C to room temperature).

  • Reaction Execution: The reaction is monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or NMR analysis to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

PART 4: Analytical Techniques for Reaction Monitoring and Characterization

The choice of analytical techniques must be compatible with the volatile and fluorinated nature of HFC-245ca.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a particularly powerful technique for monitoring reactions involving fluorinated substrates or reagents, as the large chemical shift dispersion of ¹⁹F provides excellent signal resolution.[15][22]

    • ¹H and ¹³C NMR: Can be used for routine characterization of starting materials and products after solvent removal. Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.

    • In-situ NMR: For real-time reaction monitoring, specialized NMR tubes and experimental setups are required to handle the low-boiling solvent and maintain a closed system.[15][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is well-suited for analyzing the volatile components of a reaction mixture in HFC-245ca.[19][24]

    • Sample Preparation: A small aliquot of the reaction mixture can be diluted with a more conventional, low-boiling point solvent (e.g., dichloromethane or diethyl ether) before injection to ensure compatibility with the GC inlet and column.[7][25][26][27]

  • In-situ Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR) IR probes can be inserted directly into the reaction vessel to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. This technique is advantageous as it does not require sample extraction.

Conclusion

This compound (HFC-245ca) presents an intriguing, albeit largely unexplored, option as a solvent for chemical synthesis. Its low boiling point and high flammability demand careful handling and specialized equipment, but its unique properties may offer advantages in specific applications, particularly in the realm of fluorine chemistry and polymer science. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin investigating the potential of HFC-245ca as a novel reaction medium, paving the way for new discoveries in synthetic chemistry.

References

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Application Note & Protocol: HFC-245ca as a Precision Cleaning Solvent for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In modern research and development, particularly within pharmaceutical and materials science laboratories, the cleanliness of equipment is not merely a matter of good practice but a fundamental prerequisite for data integrity and experimental reproducibility.[1] The transition away from ozone-depleting solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) has led to the adoption of alternatives such as hydrofluorocarbons (HFCs).[2] This document provides a comprehensive guide to the use of HFC-245ca (1,1,2,2,3-Pentafluoropropane) as a high-performance cleaning solvent for laboratory apparatus.

HFC-245ca is a hydrofluorocarbon notable for its zero Ozone Depletion Potential (ODP).[2] Its unique physicochemical properties, including low surface tension, low viscosity, and a moderate boiling point, make it an effective solvent for precision cleaning applications where the removal of particulates, light oils, and fingerprints from sensitive equipment is required.[3][4] This application note details the performance characteristics of HFC-245ca, provides critical safety and handling protocols, outlines material compatibility, and presents validated step-by-step procedures for its use in a laboratory setting.

Physicochemical Properties & Performance Characteristics

The efficacy of a cleaning solvent is dictated by its physical and chemical properties. HFC-245ca's characteristics make it particularly suitable for penetrating complex geometries and cleaning delicate components without causing damage. Its relatively low boiling point facilitates rapid, residue-free drying, which is critical for analytical instrumentation and optical components.

PropertyValueSignificance in Cleaning ApplicationsReference
Chemical Name This compound-[5]
CAS Number 679-86-7Unique identifier for the chemical substance.[5]
Molecular Formula FCH₂CF₂CHF₂Defines the elemental composition.[5]
Molecular Weight 134.05 g/mol Influences vapor density and evaporation rate.[5]
Boiling Point 25-26 °C (77-79 °F)Allows for effective cleaning at or near room temperature and facilitates easy evaporation for residue-free drying.[5]
Density 1.398 g/mL at 25 °CHigh density helps to displace and float away particulate contaminants.[5]
Vapor Pressure 40.81 psi at 55 °CHigh volatility contributes to rapid drying but requires proper ventilation and handling in sealed or semi-sealed systems.[5]
Ozone Depletion Potential (ODP) 0Does not contribute to the depletion of the stratospheric ozone layer.[2]
Global Warming Potential (GWP) 693 (100-yr)Possesses moderate global warming potential, necessitating responsible use and disposal to minimize environmental impact.[6][7]
Atmospheric Lifetime 5.8 yearsDescribes the persistence of the chemical in the atmosphere.[2]

Health, Safety, and Environmental (HSE) Considerations

While HFC-245ca offers a favorable safety profile compared to many traditional solvents, adherence to strict HSE protocols is mandatory.

Health and Safety
  • Toxicity: HFC-245ca exhibits low acute inhalation toxicity. In studies with rats, the LC50 was found to be greater than 50,000 ppm, suggesting it may be less toxic than CFC-11.[8] However, like all HFCs, its vapors are heavier than air and can displace oxygen in poorly ventilated or confined spaces, leading to asphyxiation.[9][10]

  • Flammability: HFC-245ca is classified as slightly flammable. Its flammability is dependent on the moisture content of the air and the temperature.[2] It is nonflammable at room temperature in air with a relative humidity below approximately 20%, but the risk of flammability increases at higher humidity and temperatures.[2] Therefore, all ignition sources (sparks, open flames, hot surfaces) must be excluded from the work area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Hand Protection: Use of impervious gloves, such as butyl rubber or neoprene, is recommended to prevent skin contact.[9]

    • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In situations where ventilation is inadequate, a positive-pressure supplied-air respirator may be necessary.[9]

    • Skin Protection: A standard lab coat should be worn.

Environmental Considerations
  • Emissions: HFC-245ca has a GWP of 693, meaning it is a greenhouse gas.[6][7] All procedures should be designed to minimize atmospheric release. Use in closed or semi-closed loop systems is encouraged.

  • Disposal: Waste HFC-245ca and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not evaporate to dryness as a means of disposal.

Material Compatibility

Understanding the interaction between the solvent and the equipment materials is crucial to prevent damage. HFC-245ca is compatible with a wide range of materials, but notable exceptions exist. The following table is a summary based on sealed tube compatibility tests.[11]

Material ClassCompatible MaterialsIncompatible / Use with CautionRationale for IncompatibilityReference
Metals Aluminum, Cast Iron, Copper, Brass, BronzeNone commonly found in labsHFC-245ca is thermally and hydrolytically stable with common metals.[2][11]
Plastics Polyethylene, Polypropylene, PEEKTeflon™, Kalrez® (Fluoropolymers)Significant absorption of the solvent can occur, leading to unacceptable swelling (>20% volume increase).[11]
Elastomers Buna-N, Buna-S, E-70Viton-A®, Neoprene, Natural Rubber, HNBRSwelling, shrinkage, or embrittlement may occur. Neoprene showed shrinkage and embrittlement.[11]

Note: Always test compatibility on a small, non-critical area before large-scale application if the material is not listed or if the equipment will be under stress.

Experimental Cleaning Protocols

The choice of cleaning protocol depends on the nature of the contaminant, the substrate material, and the required level of cleanliness.

Diagram: General Cleaning Workflow

The following diagram illustrates the decision-making process for selecting the appropriate cleaning protocol.

G cluster_prep Preparation cluster_selection Protocol Selection cluster_execution Execution cluster_post Post-Cleaning start Assess Contamination (e.g., Particulates, Oils, Salts) assess_equip Verify Material Compatibility (Ref. Section 4.0) start->assess_equip decision Select Protocol assess_equip->decision p1 Protocol 1: Manual Immersion decision->p1 Light Oils, Particulates p2 Protocol 2: Vapor Degreasing decision->p2 High-Throughput, Complex Geometries p3 Protocol 3: Co-Solvent Cleaning decision->p3 Mixed Organic & Polar Contaminants verify Verify Cleanliness (Visual, Analytical) p1->verify p2->verify p3->verify dispose Proper Waste Disposal (Follow HSE Guidelines) verify->dispose finish Equipment Ready for Use dispose->finish

Caption: Decision workflow for selecting the appropriate HFC-245ca cleaning protocol.

Protocol 1: Manual Immersion & Ultrasonic Cleaning

Application: Ideal for general-purpose cleaning of glassware, metal tools, and compatible plastic components contaminated with light oils, greases, and particulates.

Materials Required:

  • HFC-245ca solvent

  • Glass beakers or stainless steel trays for immersion

  • Ultrasonic bath (optional, but recommended)

  • Lint-free wipes

  • Appropriate PPE (goggles, compatible gloves, lab coat)

Procedure:

  • Pre-Cleaning (Optional): For heavily soiled items, manually remove gross contamination with a lint-free wipe. This extends the life of the solvent bath.

  • Preparation: In a chemical fume hood, pour a sufficient volume of HFC-245ca into a clean glass beaker or stainless steel tray to fully submerge the items to be cleaned.

  • Immersion: Carefully place the items into the solvent bath. Ensure all surfaces are wetted.

  • Agitation (Causality):

    • Manual: Gently agitate the parts within the solvent.

    • Ultrasonic: Place the immersion vessel into an ultrasonic bath for 5-15 minutes. The ultrasonic waves create cavitation bubbles that implode on the surface of the equipment, providing microscopic scrubbing action that dislodges stubborn and sub-micron particles from intricate surfaces.

  • Rinsing: For critical applications requiring the highest level of cleanliness, perform a second rinse by briefly immersing the items in a separate bath of fresh, clean HFC-245ca. This ensures that any contaminants redeposited from the primary bath are removed.

  • Drying: Remove the items from the solvent and allow them to air dry in the fume hood. The low boiling point of HFC-245ca will result in rapid evaporation. Do not use heated air guns, as this can increase flammability risks.[2]

  • Verification: Visually inspect the equipment for any remaining residue or particulates.

Protocol 2: Co-Solvent Cleaning for Mixed Contaminants

Application: For removing a broader range of contaminants, including more polar substances (e.g., salts, some organic residues) that are not readily soluble in pure HFC-245ca. This method uses a primary cleaning agent followed by an HFC-245ca rinse.

Materials Required:

  • HFC-245ca solvent

  • Primary co-solvent (e.g., Isopropanol, Acetone - ensure compatibility with equipment)

  • Three immersion baths (Beakers or trays)

  • Appropriate PPE

Procedure:

  • Primary Cleaning: Submerge the equipment in the first bath containing the chosen co-solvent (e.g., isopropanol). Use ultrasonic agitation if necessary to dissolve the target contaminants.

  • Intermediate Rinse (Causality): Transfer the equipment to the second bath, which contains pure HFC-245ca. The purpose of this step is to displace the primary co-solvent. HFC-245ca effectively dissolves and removes the higher-boiling co-solvent, preventing it from leaving a residue upon drying.

  • Final Rinse: Transfer the equipment to a third bath containing fresh, ultra-pure HFC-245ca. This final rinse removes any remaining contaminants and ensures a spotless, residue-free finish.

  • Drying: Remove the items and allow them to dry in a fume hood. The final HFC-245ca rinse will evaporate quickly and completely.

Conclusion

HFC-245ca is a highly effective and versatile solvent for the precision cleaning of laboratory equipment when used correctly. Its favorable properties of low surface tension, high density, and rapid evaporation, combined with a good safety and material compatibility profile, make it a valuable alternative to older, more hazardous solvents.[2][3][11] By understanding its characteristics and adhering to the protocols outlined in this guide, researchers can ensure the cleanliness and integrity of their equipment, thereby enhancing the reliability and accuracy of their experimental results.[1] Responsible handling and disposal are paramount to mitigate its environmental impact as a greenhouse gas.[6][7]

References

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Application Notes and Protocols: 1,1,2,2,3-Pentafluoropropane as a Novel Medium for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Polymerization Medium with 1,1,2,2,3-Pentafluoropropane

In the quest for novel polymeric materials with tailored properties, the choice of the reaction medium is a critical, yet often overlooked, parameter. Traditional organic solvents, while effective, present significant environmental, health, and safety challenges. This application note introduces this compound (HFC-245ca) as a promising alternative medium for a range of polymerization reactions. Its unique physicochemical properties offer a distinct reaction environment that can influence polymerization kinetics, polymer properties, and processability.

With a low boiling point of 25-26°C, this compound exists as a liquid under moderate pressure at typical polymerization temperatures, allowing for facile removal and recycling post-reaction.[1][2] Its fluorinated nature imparts a unique polarity and solvency profile, creating opportunities for the synthesis of novel polymer architectures and fluorinated polymers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymerization, providing both foundational knowledge and detailed experimental protocols.

Physicochemical Properties of this compound (HFC-245ca)

A thorough understanding of the physical and chemical properties of HFC-245ca is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
Chemical Formula C₃H₃F₅[3]
Molecular Weight 134.05 g/mol [3]
Boiling Point 25-26 °C (lit.)[1][2]
Melting Point -82 °C (lit.)[1][2]
Density 1.398 g/mL at 25 °C (lit.)[1]
Vapor Pressure 40.81 psi (55 °C)[1]
Flash Point 10 °C (closed cup)[4]
Hazards Extremely flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]

Safety Precautions: Due to its high flammability and toxicity, this compound must be handled in a well-ventilated fume hood, away from ignition sources.[5][6] All polymerization reactions should be conducted in a certified high-pressure reactor. Personal protective equipment, including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.

Advantages of Utilizing this compound in Polymerization

The use of fluorinated solvents like HFC-245ca offers several distinct advantages over conventional hydrocarbon-based solvents:

  • Unique Solvency: Fluorinated solvents exhibit unique solubility characteristics, often being good solvents for fluorinated monomers and polymers while being poor solvents for their non-fluorinated counterparts. This property can be exploited in precipitation and dispersion polymerizations to control particle morphology and size.

  • Reduced Chain Transfer: The strong C-F bonds in HFC-245ca make it less susceptible to chain transfer reactions compared to many hydrocarbon solvents, potentially leading to higher molecular weight polymers.

  • Facile Product Isolation and Solvent Recycling: The low boiling point of HFC-245ca allows for easy removal from the polymer product by simple depressurization and gentle heating. The recovered solvent can then be condensed and recycled, improving process sustainability.

  • Inertness: The chemical inertness of HFC-245ca minimizes side reactions with initiators and propagating radicals, leading to cleaner polymerization systems.[8]

  • Potential for Novel Polymer Architectures: The unique reaction environment provided by HFC-245ca may influence stereochemistry and copolymer composition, opening avenues for the synthesis of materials with novel properties.

Experimental Section: Protocols for Polymerization in this compound

Due to the low boiling point of this compound, all polymerization reactions must be carried out in a high-pressure reactor. The following protocols are provided as a starting point for the free-radical polymerization of common monomers.

General Experimental Setup

A typical laboratory setup for polymerization in pressurized this compound is depicted below. Key components include a high-pressure stainless-steel reactor equipped with a magnetic stir bar, a pressure gauge, a thermocouple, a rupture disc for safety, and inlet/outlet valves for charging reactants and venting.[9]

G cluster_0 High-Pressure Reactor Setup cluster_1 External Control & Utilities reactor Stainless Steel Reactor Vessel stir_bar Magnetic Stir Bar pressure_gauge Pressure Gauge reactor->pressure_gauge thermocouple Thermocouple reactor->thermocouple rupture_disc Rupture Disc reactor->rupture_disc outlet_valve Outlet Valve reactor->outlet_valve Venting/Sampling temp_controller Temperature Controller thermocouple->temp_controller inlet_valve Inlet Valve inlet_valve->reactor Reactant Charging heating_mantle Heating Mantle/ Oil Bath magnetic_stirrer Magnetic Stirrer N2_source Nitrogen/Argon Source N2_source->inlet_valve Inert Gas Purge HFC_cylinder HFC-245ca Cylinder HFC_cylinder->inlet_valve Solvent Transfer temp_controller->heating_mantle G cluster_0 Polymerization Workflow A Reactor Assembly & Purging B Reactant Charging (Monomer, Initiator, Stabilizer) A->B 1. C Solvent Transfer (HFC-245ca) B->C 2. D Pressurization & Heating to T_rxn C->D 3. E Polymerization (Stirring) D->E 4. F Cooling & Depressurization E->F 5. G Product Isolation (Filtration/Drying) F->G 6a. H Solvent Recovery & Recycling F->H 6b.

General workflow for polymerization in HFC-245ca.

Comparative Analysis: Polymerization in HFC-245ca vs. Conventional Solvents

To illustrate the influence of the reaction medium, the following table presents a hypothetical comparison of the free radical polymerization of a generic vinyl monomer in HFC-245ca versus a conventional solvent like toluene. The expected trends are based on the known properties of fluorinated solvents and findings from related studies. [6][10][11]

Parameter HFC-245ca Toluene Rationale for Difference
Reaction Type Precipitation/Dispersion Solution Depends on polymer solubility. Many non-fluorinated polymers are insoluble in HFCs.
Monomer Conversion Potentially higher Standard Reduced chain transfer to solvent in HFC-245ca can lead to more efficient propagation.
Molecular Weight (Mn) Higher Lower Less chain transfer to solvent in HFC-245ca generally results in longer polymer chains.
Polydispersity Index (PDI) Potentially narrower Broader In precipitation/dispersion systems, controlled growth on particle surfaces can lead to a more uniform chain length distribution.
Product Form Powder/Microspheres Viscous solution/Solid mass Direct isolation of a solid product from HFC-245ca simplifies workup.

| Solvent Removal | Simple depressurization | Distillation/Precipitation | The low boiling point of HFC-245ca allows for energy-efficient solvent removal. |

Conclusion and Future Outlook

This compound presents a compelling, albeit underexplored, medium for polymerization reactions. Its unique solvency, inertness, and ease of recycling position it as a valuable tool for the synthesis of advanced polymeric materials, particularly in precipitation and dispersion systems. The ability to directly isolate polymer powders and microspheres offers significant advantages in terms of process efficiency. While the requirement for high-pressure equipment and the initial cost of the solvent are considerations, the potential for producing polymers with novel properties and the benefits of solvent recyclability warrant further investigation. Future research should focus on systematically exploring the solubility of a wider range of monomers and initiators in HFC-245ca, as well as a more detailed investigation into the influence of this medium on polymerization kinetics and polymer microstructure.

References

  • This compound | C3H3F5 | CID 69624 - PubChem. (n.d.). Retrieved from [Link]

  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - MDPI. (n.d.). Retrieved from [Link]

  • How Polymerisation Experiments Benefit from Laboratory Pressure Reactors | Enhance Polymer Research Today. (n.d.). Retrieved from [Link]

  • AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Retrieved from [Link]

  • New, Aqueous Radical (Co)Polymerization of Olefins at Low Temperature and Pressure. (n.d.). Retrieved from [Link]

  • Free-radical polymerization kinetics of methyl methacrylate at very high conversions. (2025, August 5). Retrieved from [Link]

  • Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Retrieved from [Link]

  • Benzoyl peroxide solubility and stability in hydric solvents - PubMed. (n.d.). Retrieved from [Link]

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Retrieved from [Link]

  • Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Azobisisobutyronitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Solubilities of Blowing Agent Blends. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Pressure Synthesis in Supercritical 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing supercritical 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a medium for high-pressure chemical reactions. We explore the unique thermophysical properties of HFC-245ca, detailing its advantages over traditional organic solvents and other supercritical fluids like carbon dioxide. This document serves as a technical resource for researchers in synthetic chemistry and drug development, offering field-proven insights into experimental design, safety procedures, in-situ reaction monitoring, and process optimization. A case study on a Diels-Alder reaction is presented to illustrate the practical application of these principles.

Introduction: The Supercritical Fluid Advantage

Chemical synthesis is perpetually driven by the quest for higher yields, improved selectivity, and more sustainable processes. The choice of solvent is paramount, influencing everything from reaction kinetics to product separation. Supercritical fluids (SCFs) represent a unique class of solvents that offer unprecedented control over these parameters. An SCF is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. In this state, the fluid exhibits a unique combination of gas-like and liquid-like properties: high diffusivity and low viscosity (like a gas) for rapid mass transfer, but with a liquid-like density and solvating power.[1]

This "tunability" is a key advantage; by making small adjustments to pressure and temperature, one can dramatically alter the fluid's density, dielectric constant, and solvent strength, thereby engineering the reaction environment to favor specific outcomes.[2] While supercritical carbon dioxide (scCO₂) is the most well-known medium, its non-polar nature limits its ability to dissolve many polar organic compounds and catalysts.[1] This has spurred research into alternative SCFs, such as hydrofluorocarbons (HFCs).

This note focuses on this compound (HFC-245ca, CAS: 679-86-7), a hydrofluorocarbon with a more polar character than CO₂, offering a different and potentially advantageous solvent profile for a range of chemical transformations.

Properties of this compound (HFC-245ca)

Understanding the physical properties of HFC-245ca is essential for designing high-pressure experiments. Unlike its more commercially common isomer HFC-245fa, HFC-245ca possesses a different molecular structure that influences its solvent characteristics. The definitive source for its thermodynamic properties is the Equation of State developed by Lemmon and Zhou at the National Institute of Standards and Technology (NIST).

PropertyValueSource
Chemical Formula FCH₂CF₂CHF₂[3]
Molecular Weight 134.05 g/mol [3]
Boiling Point (1 atm) 25-26 °C (298.15-299.15 K)[4]
Melting Point -82 °C (191.15 K)[4]
Liquid Density (25°C) ~1.398 g/mL[4]
Critical Temperature (Tc) 153.95 °C (427.1 K)NIST[5]
Critical Pressure (Pc) 3.44 MPa (500 psi)NIST[5]
Ozone Depletion Potential 0[3]

The critical point of HFC-245ca is readily accessible with standard high-pressure laboratory equipment, making it a practical choice for academic and industrial research. Its polarity and hydrogen-bond accepting capability suggest it may be a superior solvent for polar and semi-polar reactants compared to scCO₂.

Causality of Advantages: Why Use Supercritical HFC-245ca?

The decision to use supercritical HFC-245ca is based on a clear set of potential process improvements:

  • Enhanced Miscibility of Gaseous Reactants: For reactions involving gases like H₂, O₂, or CO, the complete miscibility of gases in the supercritical phase eliminates the gas-liquid interfacial boundary. This removes a significant mass-transfer limitation, often leading to dramatically increased reaction rates.[1]

  • Tunable Solvent Strength: The density of supercritical HFC-245ca can be precisely controlled by adjusting system pressure. This allows for the "tuning" of its solvating power, which can be used to control reactant solubility, influence reaction selectivity, and even trigger product precipitation for easy separation.[2]

  • Improved Heat Transfer: The low viscosity and high thermal conductivity of SCFs facilitate efficient heat dissipation, which is critical for managing highly exothermic reactions and preventing thermal runaways.

  • Simplified Downstream Processing: Upon completion of a reaction, the system can be depressurized. The HFC-245ca transitions to a gaseous state, leaving behind a solvent-free product. This significantly reduces the energy-intensive distillation steps associated with conventional liquid solvents.

  • Potential for Greener Chemistry: HFC-245ca has zero ozone depletion potential.[3] Its use can replace hazardous organic solvents, reducing volatile organic compound (VOC) emissions and liquid waste streams. The solvent can be recompressed and recycled, improving process economics.

High-Pressure Experimental Apparatus

A typical laboratory setup for reactions in supercritical HFC-245ca requires specialized equipment designed for safety and precision. The core components include a high-pressure reactor, a pumping system, temperature control, and pressure monitoring.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Workup Phase P1 Reactor Assembly & Leak Test P2 Reactant Loading (Solids/Liquids) P1->P2 R1 System Purge (Inert Gas) P2->R1 R2 Introduce HFC-245ca (via Syringe Pump) R1->R2 R3 Heat & Pressurize to Supercritical State R2->R3 R4 Reaction Under Controlled T & P R3->R4 R5 In-Situ Monitoring (e.g., Spectroscopy) R4->R5 W1 Cool Reactor to Room Temp R5->W1 W2 Slow Depressurization (Vent Gaseous HFC-245ca) W1->W2 W3 Product Recovery & Analysis W2->W3

Caption: High-level workflow for conducting a chemical reaction in supercritical HFC-245ca.

  • High-Pressure Reactor: Typically constructed from corrosion-resistant alloys like Stainless Steel 316 or Hastelloy. The vessel must be rated to withstand pressures and temperatures well above the critical point of HFC-245ca. Key features include a magnetic stir drive, multiple ports for inlets/outlets, a thermocouple, and a pressure transducer.

  • Pumping System: A high-pressure syringe pump is ideal for accurately delivering liquid HFC-245ca into the reactor. The pump head should be cooled to ensure the HFC-245ca remains in a liquid state before entering the heated reactor.

  • Temperature and Pressure Control: A PID controller connected to a heating mantle or jacket manages the reactor temperature. A back-pressure regulator is often used on the outlet to maintain constant pressure within the system.

  • Safety Features: This is non-negotiable. The system must be equipped with a rupture disc and/or a pressure relief valve set to a pressure below the maximum allowable working pressure of the vessel. All high-pressure operations should be conducted behind a blast shield.

Mandatory Safety Protocols

Working with high-pressure systems introduces significant hazards. Adherence to a strict safety protocol is the most critical aspect of experimental design.

Safety_Protocol cluster_checks System Integrity Checks cluster_actions Operational Readiness start Start Pre-Operation Checklist c1 Inspect Vessel & Fittings (Cracks, Corrosion, Wear) start->c1 c2 Verify Rupture Disc Rating (< Max Vessel Pressure) c1->c2 c3 Perform Inert Gas Leak Test (e.g., N2 at 1.1x Operating P) c2->c3 decision Leak Test Passed? c3->decision a1 Confirm PPE is Worn (Safety Goggles, Lab Coat) decision->a1 Yes stop HALT! Do Not Proceed. Troubleshoot System. decision->stop No a2 Position Blast Shield a1->a2 a3 Verify Vent Line is Secure & Directed to Safe Area a2->a3 proceed Safe to Proceed with Reaction a3->proceed

Sources

Application Notes and Protocols for the Quantitative Analysis of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the determination of 1,1,2,2,3-pentafluoropropane (HFC-245ca) concentration in various matrices. As a compound of interest in pharmaceutical development and other industries, accurate and precise quantification is paramount. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for gas chromatography-mass spectrometry (GC-MS) based methods. The methodologies described herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

Introduction: The Analytical Imperative for this compound (HFC-245ca)

This compound, also known as HFC-245ca, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1][2] Its unique physicochemical properties, including a boiling point of 25-26 °C and a molecular weight of 134.05 g/mol , make it a volatile organic compound (VOC) that requires specialized analytical techniques for accurate quantification.[3] The determination of HFC-245ca concentrations is critical in various applications, from monitoring occupational exposure to its use as a propellant or solvent in pharmaceutical formulations.

The primary analytical challenge lies in the compound's volatility, which necessitates sampling and analysis techniques that minimize analyte loss. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, offering high sensitivity and selectivity. This guide will detail validated protocols for the analysis of HFC-245ca in gaseous, aqueous, and biological matrices.

Table 1: Physicochemical Properties of this compound (HFC-245ca)

PropertyValueReference
Chemical Formula C₃H₃F₅[1][2]
Molecular Weight 134.05 g/mol [3]
CAS Number 679-86-7[1][3]
Boiling Point 25-26 °C[3]
Density 1.398 g/mL at 25 °C[3]
Vapor Pressure 40.81 psi at 55 °C[3]

Core Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

The cornerstone of HFC-245ca analysis is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique separates volatile compounds in the gas phase and then detects and identifies them based on their mass-to-charge ratio.

  • Gas Chromatography (GC): The GC separates components of a mixture based on their differential partitioning between a stationary phase (a coating on a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium or hydrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum is a chemical fingerprint that allows for definitive identification.

GCMS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem

  • Caption: Workflow of GC-MS analysis.

Analytical Protocols

The choice of sample introduction technique is critical for volatile compounds like HFC-245ca and depends on the sample matrix.

Analysis of Gaseous Samples (e.g., Air)

For the determination of HFC-245ca in air, the recommended approach is based on the principles of US EPA Method TO-15, which involves collecting whole air samples in specially prepared canisters, followed by pre-concentration and GC-MS analysis.

Protocol 3.1.1: Canister Sampling and GC-MS Analysis of HFC-245ca in Air

1. Sample Collection:

  • Use evacuated, passivated stainless steel canisters (e.g., Summa canisters) for sample collection.
  • For time-weighted average concentrations, use a flow-limiting orifice to collect the sample over a specified period. For grab samples, open the canister valve to collect the sample instantaneously.
  • Record the initial and final canister pressures to determine the sample volume.

2. Sample Pre-concentration (Cryogenic Trapping):

  • Connect the sample canister to a pre-concentration system.
  • Draw a known volume of the air sample through a cryogenic trap (e.g., packed with glass beads) cooled with liquid nitrogen (-196 °C). This traps the HFC-245ca and other less volatile compounds while allowing the bulk of the air (nitrogen, oxygen) to pass through.
  • After trapping, rapidly heat the trap to desorb the trapped analytes onto the GC column.

3. GC-MS Analysis:

  • GC Column: A mid-polarity column such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of volatile halogenated hydrocarbons.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold at 200 °C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 40-200) for qualitative analysis and method development. For quantitative analysis, use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
  • Selected Ions for HFC-245ca (m/z):
  • Quantifier Ion: 115 ([C₂H₂F₃]⁺)
  • Qualifier Ions: 65 ([CHF₂]⁺), 95 ([C₂HF₂]⁺)
  • (Note: These ions are selected based on the NIST mass spectrum of this compound. The base peak is at m/z 115.)
  • Internal Standard: A deuterated analog is the ideal internal standard.[4][5][6] While a deuterated standard for HFC-245ca may not be readily available, a suitable alternative is a structurally similar fluorinated compound that is not expected to be in the sample, such as 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[7] The internal standard should be introduced into the sample canister at a known concentration prior to analysis.

Air_Analysis_Workflow Sample Air Sample Collection (Summa Canister) Preconcentration Cryogenic Pre-concentration Sample->Preconcentration GCMS GC-MS Analysis Preconcentration->GCMS Thermal Desorption Data Data Analysis & Quantification GCMS->Data

  • Caption: Workflow for HFC-245ca analysis in air.

Analysis of Aqueous Samples (e.g., Water, Plasma)

For aqueous samples, headspace or purge and trap techniques are employed to extract the volatile HFC-245ca from the liquid matrix into the gas phase for subsequent GC-MS analysis.

Protocol 3.2.1: Headspace GC-MS Analysis of HFC-245ca in Aqueous Samples

This method is suitable for determining HFC-245ca in water, plasma, or other liquid biological fluids.

1. Sample Preparation:

  • Pipette a known volume (e.g., 1 mL) of the aqueous sample into a headspace vial (e.g., 20 mL).
  • Add a known amount of an appropriate internal standard (see section 3.1).
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Extraction:

  • Place the sealed vial in the autosampler of the headspace unit.
  • Incubate the vial at an elevated temperature (e.g., 80 °C) for a set period (e.g., 15 minutes) to allow the HFC-245ca to partition into the headspace.

3. GC-MS Analysis:

  • After incubation, a heated gas-tight syringe or a sample loop injects a known volume of the headspace gas into the GC.
  • The GC-MS parameters are the same as described in Protocol 3.1.1.

Protocol 3.2.2: Purge and Trap GC-MS Analysis of HFC-245ca in Water

This technique offers higher sensitivity than static headspace and is ideal for trace-level analysis in water.

1. Sample Preparation:

  • Place a known volume of the water sample (e.g., 5-25 mL) into the sparging vessel of the purge and trap system.
  • Add a known amount of the internal standard.

2. Purge and Trap:

  • Inert gas (e.g., helium) is bubbled through the water sample for a specified time (e.g., 10-15 minutes). This purges the volatile HFC-245ca from the liquid.
  • The purged analytes are carried in the gas stream to an adsorbent trap (e.g., Tenax®).
  • After purging, the trap is rapidly heated to desorb the HFC-245ca onto the GC column.

3. GC-MS Analysis:

  • The GC-MS parameters are the same as described in Protocol 3.1.1.
Analysis of Solid Biological Tissues

The analysis of HFC-245ca in solid tissues requires homogenization and extraction of the volatile analyte. Cryogenic grinding is recommended to prevent the loss of the volatile HFC-245ca during sample preparation.[8][9][10]

Protocol 3.3.1: Cryogenic Homogenization and Headspace GC-MS of HFC-245ca in Tissue

1. Sample Preparation (Cryogenic Grinding):

  • Freeze the tissue sample in liquid nitrogen until brittle.
  • Place the frozen tissue in a pre-chilled mortar and pestle or a specialized cryogenic grinder.
  • Grind the tissue to a fine powder under liquid nitrogen.
  • Weigh a portion of the frozen tissue powder into a pre-weighed headspace vial.

2. Headspace Extraction and GC-MS Analysis:

  • Add a known amount of internal standard to the vial.
  • Immediately seal the vial.
  • Follow the headspace GC-MS procedure as described in Protocol 3.2.1.

Tissue_Analysis_Workflow Sample Tissue Sample CryoGrind Cryogenic Grinding (Liquid Nitrogen) Sample->CryoGrind HeadspaceVial Transfer to Headspace Vial + Internal Standard CryoGrind->HeadspaceVial HeadspaceGCMS Headspace GC-MS Analysis HeadspaceVial->HeadspaceGCMS Data Data Analysis & Quantification HeadspaceGCMS->Data

  • Caption: Workflow for HFC-245ca analysis in tissue.

Calibration and Quantification

Accurate quantification requires a robust calibration strategy. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

4.1. Calibration Curve:

  • Prepare a series of calibration standards of HFC-245ca in a matrix that closely matches the samples (e.g., clean air for air analysis, blank water for water analysis).

  • The concentration range of the calibration standards should bracket the expected concentration of HFC-245ca in the samples.

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the calibration standards using the appropriate protocol.

  • Construct a calibration curve by plotting the ratio of the peak area of HFC-245ca to the peak area of the internal standard against the concentration of HFC-245ca. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is typically acceptable.

4.2. Quantification of Samples:

  • Prepare and analyze the unknown samples using the same procedure as the calibration standards, including the addition of the internal standard.

  • Calculate the peak area ratio of HFC-245ca to the internal standard in the unknown sample.

  • Determine the concentration of HFC-245ca in the sample by using the equation of the linear regression from the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the method must be validated. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of HFC-245ca in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed from the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and precise determination of this compound (HFC-245ca) in a variety of matrices. The use of GC-MS, coupled with appropriate sample introduction techniques such as canister sampling with cryogenic pre-concentration, headspace analysis, or purge and trap, ensures high sensitivity and selectivity. Adherence to the principles of method validation and the use of an internal standard will generate reliable and defensible data, which is essential for researchers, scientists, and drug development professionals.

References

  • Cryogenic preparation of samples. (n.d.). Geneq. Retrieved January 17, 2026, from [Link].

  • Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. (2023). Atmosphere, 14(2), 333. [Link]

  • Preparing Sample Materials by Cryogenic Grinding. (2017, August 10). AZoM.com. Retrieved January 17, 2026, from [Link].

  • Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. (2023). Atmosphere, 14(2), 333. [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. (2023, November 29). In Wikipedia. [Link].

  • Optimized measurement conditions in the preconcentrator-GC-MS for the determination of HFCs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].

  • Cryogenic preparation of sample materials Selection of suitable laboratory mills and accessories for grinding processes with dry ice or liquid nitrogen. (n.d.). Retsch. Retrieved January 17, 2026, from [Link].

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Mechanical Disruption Methods: Grinding. (n.d.). OPS Diagnostics. Retrieved January 17, 2026, from [Link].

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry, 50(Pt 4), 381–383. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link].

  • 1,2,3,3,3-Pentafluoropropene. (2023, November 6). In Wikipedia. [Link].

  • Cryogenic Homogenization of Skin and Sclera. (n.d.). OPS Diagnostics. Retrieved January 17, 2026, from [Link].

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 17, 2026, from [Link].

  • Homogenization and Extraction of PFAS from Solid Samples. (2023, May 5). Biotage. Retrieved January 17, 2026, from [Link].

  • Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs). (2024). Atmospheric Chemistry and Physics, 24(2), 1145–1163. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2013). Journal of visualized experiments : JoVE, (74), e50230. [Link]

  • Optimization of Fish Homogenization Procedures for EPA Method 1633 to Measure Per- and Polyfluoroalkyl Substance (PFAS) in. (n.d.). NJ.gov. Retrieved January 17, 2026, from [Link].

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2012). Chromatographia, 75(5-6), 251–256. [Link]

  • Tissue Homogenization. (n.d.). Vanderbilt University. Retrieved January 17, 2026, from [Link].

  • Tissue homogenization for biological and medical research. (n.d.). VELP Scientifica. Retrieved January 17, 2026, from [Link].

  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. (2021). Metabolites, 11(6), 374. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 1,1,2,2,3-Pentafluoropropane (HFC-245ca) for High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and stabilization of 1,1,2,2,3-Pentafluoropropane (HFC-245ca) in high-temperature applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for your experiments. Our focus is on ensuring the stability of HFC-245ca, thereby safeguarding the integrity of your reactions and the safety of your laboratory environment.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound (HFC-245ca) and what are its key properties?

    • At what temperature does HFC-245ca begin to decompose?

    • What are the primary decomposition products of HFC-245ca and their hazards?

    • How can I detect the decomposition of HFC-245ca in my reactor?

  • Troubleshooting Guide: Unstable HFC-245ca Reactions

    • Issue: I am observing unexpected side products in my reaction.

    • Issue: My pressure readings are inconsistent or rising unexpectedly.

    • Issue: I am noticing corrosion on my reactor components.

  • Protocols for Stabilization

    • Protocol 1: Reactor Material Selection and Passivation

    • Protocol 2: Incorporation of Stabilizers

  • Diagrams and Data

    • Figure 1: Thermal Decomposition Pathway of HFC-245ca

    • Table 1: Key Properties of this compound (HFC-245ca)

    • Table 2: Recommended Materials for High-Temperature Applications with HFC-245ca

    • Figure 2: Workflow for Troubleshooting HFC-245ca Instability

  • References

Frequently Asked Questions (FAQs)

What is this compound (HFC-245ca) and what are its key properties?

This compound, also known as HFC-245ca, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1][2][3] It is a colorless and volatile liquid at room temperature.[4] Due to its specific thermodynamic properties, it finds applications in various industrial processes, including as a refrigerant and a blowing agent.[5]

Table 1: Key Properties of this compound (HFC-245ca)

PropertyValue
CAS Number 679-86-7
Molecular Formula C₃H₃F₅
Molecular Weight 134.05 g/mol [1][2]
Boiling Point 25-26 °C[1]
Melting Point -82 °C[1]
Density 1.398 g/mL at 25 °C[1]
At what temperature does HFC-245ca begin to decompose?
What are the primary decomposition products of HFC-245ca and their hazards?

At elevated temperatures, HFC-245ca is expected to decompose primarily into hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[4]

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can cause severe respiratory damage and burns upon contact. It readily attacks many materials, including glass and some metals.[6]

  • Carbonyl Fluoride (COF₂): A toxic and corrosive gas that is an analogue of phosgene. It is highly reactive and will hydrolyze to form HF and carbon dioxide in the presence of moisture.

The formation of these byproducts underscores the importance of working in a well-ventilated area and using appropriate personal protective equipment (PPE).

How can I detect the decomposition of HFC-245ca in my reactor?

Several analytical methods can be employed to monitor the decomposition of HFC-245ca in real-time or through post-reaction analysis of the gas phase.

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for the real-time, in-situ detection of both HFC-245ca and its decomposition products, HF and COF₂.[7] Specific absorption bands in the infrared spectrum can be used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for identifying and quantifying a wide range of volatile compounds. This is particularly useful for post-reaction analysis of the reactor headspace to identify trace amounts of degradation products.

  • Ion-Selective Electrodes (ISE): These electrodes are specifically designed to measure the concentration of fluoride ions in a solution.[8][9] By bubbling the reactor off-gas through a suitable buffer solution, the amount of HF produced can be quantified.

  • Photoacoustic Spectroscopy (PAS): This technique offers high sensitivity and selectivity for the detection of HF in gas mixtures and is suitable for real-time monitoring.[10]

Troubleshooting Guide: Unstable HFC-245ca Reactions

Issue: I am observing unexpected side products in my reaction.

Causality: The formation of unexpected side products is often a primary indicator of HFC-245ca decomposition. The highly reactive nature of HF can lead to unwanted reactions with your starting materials, intermediates, or products.

Troubleshooting Steps:

  • Confirm Decomposition: Utilize one of the analytical methods described above to confirm the presence of HF or COF₂ in your reactor.

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to below the decomposition threshold of HFC-245ca.

  • Evaluate Reactor Materials: Certain metals can catalyze the decomposition of hydrofluorocarbons.[11] Refer to the material compatibility chart (Table 2) and consider if your reactor material is contributing to the instability.

  • Implement Passivation: If changing the reactor material is not feasible, consider passivating the internal surfaces. (See Protocol 1).

  • Introduce Stabilizers: The addition of appropriate stabilizers can inhibit decomposition pathways. (See Protocol 2).

Issue: My pressure readings are inconsistent or rising unexpectedly.

Causality: An unexpected increase in pressure can be a sign of gas formation resulting from the decomposition of HFC-245ca into gaseous byproducts like HF and COF₂.

Troubleshooting Steps:

  • Safety First: An uncontrolled pressure increase can be hazardous. Ensure your reactor is equipped with appropriate pressure relief systems.

  • Verify Temperature Control: Ensure your temperature controller is functioning correctly and that there are no temperature overshoots.

  • Analyze Headspace Gas: Use a technique like GC-MS or FTIR to analyze the composition of the gas in the reactor headspace to confirm the presence of decomposition products.

  • Review Material Compatibility: As with the formation of side products, incompatible reactor materials can catalyze decomposition and lead to gas evolution.

Issue: I am noticing corrosion on my reactor components.

Causality: The formation of highly corrosive hydrogen fluoride is the most likely cause of corrosion on reactor components, especially those made of stainless steel or glass.

Troubleshooting Steps:

  • Inspect All Wetted Parts: Carefully inspect all components that come into contact with the reaction mixture, including stirrers, baffles, thermowells, and valves.

  • Consult Material Compatibility Data: Refer to Table 2 for a list of materials with good resistance to HF. Carbon steel is generally suitable for anhydrous HF at lower temperatures, while nickel-based alloys like Monel and Inconel, as well as fluoropolymers, offer superior resistance at higher temperatures.[12][13]

  • Implement a Passivation Protocol: Passivating the reactor surfaces can create a protective fluoride layer that resists further attack.[7][14] (See Protocol 1).

  • Consider Inert Coatings: For particularly harsh conditions, the application of a chemically inert coating to the reactor surfaces can provide an excellent barrier against corrosion.

Protocols for Stabilization

Protocol 1: Reactor Material Selection and Passivation

Objective: To minimize the catalytic decomposition of HFC-245ca by selecting appropriate reactor materials and creating a protective, inert surface layer.

Materials:

  • Reactor constructed from a recommended material (see Table 2).

  • High-purity nitrogen or argon gas.

  • Fluorine gas (diluted in an inert gas) or a fluorinating agent (handle with extreme caution and appropriate safety measures).

Procedure:

  • Material Selection: Choose a reactor material known for its resistance to both HFCs and HF at your target operating temperature. For high-temperature applications, nickel alloys are often preferred.

  • Cleaning: Thoroughly clean and degrease all internal reactor surfaces to remove any contaminants that could interfere with the passivation process.

  • Drying: Heat the reactor under a flow of dry inert gas to remove any adsorbed moisture.

  • Passivation with Fluorine (for advanced users with appropriate safety infrastructure):

    • Introduce a low concentration of fluorine gas (typically 1-10% in nitrogen) into the heated reactor.

    • The passivation temperature and time will depend on the reactor material. For stainless steel, a multi-step process with increasing temperature may be employed to form a stable fluoride layer.[7][14]

    • This process forms a thin, inert layer of metal fluorides on the surface, which prevents the underlying metal from catalyzing the decomposition of HFC-245ca.

  • Alternative Passivation: In some cases, pre-conditioning the reactor by running a reaction with a less critical fluorinated compound can create a passivated surface.

Table 2: Recommended Materials for High-Temperature Applications with HFC-245ca

MaterialTemperature Range (°C)Comments
Nickel Alloys (e.g., Monel, Inconel) Up to 600Excellent resistance to HF and high-temperature corrosion.
Carbon Steel Up to 65Good for anhydrous HF service at lower temperatures.[13]
Stainless Steel (304, 316) Up to 150Susceptible to corrosion by HF, especially at higher temperatures. Passivation is highly recommended.
Fluoropolymers (e.g., PFA, PTFE) Up to 260Excellent chemical resistance but limited by mechanical strength at high temperatures. Often used as liners.
Protocol 2: Incorporation of Stabilizers

Objective: To inhibit the free-radical decomposition of HFC-245ca by adding chemical stabilizers to the reaction mixture.

Classes of Stabilizers:

  • Free Radical Scavengers: These compounds interrupt the chain reaction of decomposition by reacting with and neutralizing free radicals. Hindered phenols and aromatic amines are commonly used as antioxidants in other applications and may be effective.[9]

  • Acid Scavengers: These compounds neutralize any HF that may form, preventing it from catalyzing further decomposition or causing corrosion. Epoxides and certain amines can act as acid scavengers.

  • Metal Deactivators: These additives chelate metal ions that may have leached from the reactor walls, preventing them from participating in catalytic decomposition cycles.

Experimental Approach:

  • Selection of a Candidate Stabilizer: Based on the suspected decomposition mechanism (e.g., free radical or acid-catalyzed), select a suitable stabilizer.

  • Determine Optimal Concentration: Start with a low concentration of the stabilizer (e.g., 0.1-1% by weight) and monitor the decomposition of HFC-245ca using an appropriate analytical technique.

  • Compatibility Testing: Ensure that the chosen stabilizer does not interfere with your desired chemical reaction or produce unwanted side products.

  • Synergistic Effects: In some cases, a combination of different types of stabilizers (e.g., a free radical scavenger and an acid scavenger) may provide enhanced protection.

Diagrams and Data

G HFC245ca HFC-245ca (CHF₂CF₂CH₂F) Radicals Free Radicals (F•, H•, etc.) HFC245ca->Radicals Initiation Heat High Temperature (>250°C) Heat->HFC245ca HF Hydrogen Fluoride (HF) Radicals->HF Propagation COF2 Carbonyl Fluoride (COF₂) Radicals->COF2 Propagation Catalyst Catalytic Surfaces (e.g., Metal Oxides) Catalyst->HFC245ca Lowers Activation Energy

Figure 1: Simplified representation of the thermal decomposition pathway of HFC-245ca.

G start Instability Observed (e.g., side products, pressure increase, corrosion) q1 Is reaction temperature > 250°C? start->q1 a1_yes Lower Temperature if Possible q1->a1_yes Yes q2 Are reactor materials compatible? q1->q2 No a1_yes->q2 a1_no Investigate Other Factors a2_yes Consider Impurities or Hotspots q2->a2_yes Yes a2_no Select Compatible Materials or Liners q2->a2_no No q3 Is reactor surface passivated? a2_yes->q3 a2_no->q3 a3_yes Evaluate Passivation Layer Integrity q3->a3_yes Yes a3_no Perform Passivation Protocol q3->a3_no No q4 Are stabilizers in use? a3_yes->q4 a3_no->q4 a4_yes Optimize Stabilizer Type and Concentration q4->a4_yes Yes a4_no Introduce Appropriate Stabilizers q4->a4_no No end Stable HFC-245ca Reaction a4_yes->end a4_no->end

Figure 2: A workflow for troubleshooting the instability of HFC-245ca in high-temperature reactions.

References

  • Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). Retrieved from [Link]

  • T. Ohmi, T. Ichikawa, T. Shibata, K. Matsushita, and N. Miki. (1991). Surface passivation by adding fluorocarbons and chlorofluorocarbons into an Al dry etch reactor. Journal of Vacuum Science & Technology B, 9(3), 1547-1552.
  • McNesby, K. L., Hoke, S. H., & Leonnig, M. K. (1997). Measurement of Carbonyl Fluoride, Hydrogen Fluoride, and Other Combustion Byproducts During Fire Suppression Testing by Fourier Transform Infrared Spectrometry.
  • Holcombe, C. E., Jr. (1976). Materials for High-Temperature Hydrogen Fluorine Environments. Oak Ridge Y-12 Plant.
  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • ECETOC. (2003). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa).
  • Ye, Q., et al. (2020). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Molecules, 25(18), 4208.
  • Krebs, F. M., et al. (2022). Formation and detection of hydrogen fluoride gas during fire fighting scenarios. Fire Safety Journal, 131, 103608.
  • Gasera Ltd. (n.d.). Hydrogen Fluoride (HF) Monitoring with Photoacoustic Spectroscopy. Retrieved from [Link]

  • NACE International. (2004). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride.
  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. (n.d.). High Temperature Antioxidant. Retrieved from [Link]

  • MacDermid, Inc. (2005). Hydrofluoric acid generating composition and method of treating surfaces. U.S.
  • Cabet, C., et al. (2008). Protective coatings for very high temperature reactor applications.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Kim, J., et al. (2025). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Chemistry – An Asian Journal, e202501742.
  • GIZ. (2020). Thermal destruction of (hydro)chlorofluorocarbons and hydrofluorocarbons.
  • Um, B. H., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 2969-2972.
  • Kim, D., et al. (2021). The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al2O3.
  • NIST. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (n.d.). Reducing Hydrofluorocarbon (HFC) Use and Emissions in the Federal Sector through SNAP.
  • University of Bristol. (n.d.). Fluoroalkanes Properties.
  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.
  • Tiemblo, P., et al. (2021).
  • Kim, D., et al. (2021). The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al2O3.
  • PubChem. (n.d.). This compound.
  • Li, G. L., et al. (1996). Catalytic decomposition of HCFC22 (CHClF2).
  • Climate & Clean Air Coalition. (n.d.). Hydrofluorocarbons (HFCs).
  • Kim, H., et al. (2020). The reaction mechanism for the decomposition of HFC-134a by plasma-catalysis.

Sources

Technical Support Center: Purification of Commercial HFC-245ca

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of HFC-245ca (1,1,2,2,3-Pentafluoropropane). This resource is designed for researchers, scientists, and drug development professionals who require high-purity HFC-245ca for their experimental work. Commercial-grade HFC-245ca, while suitable for many industrial applications, often contains impurities that can interfere with sensitive chemical reactions, analytical measurements, or formulation stability. This guide provides detailed, troubleshooting-focused answers to common challenges encountered during the purification process.

Section 1: Understanding HFC-245ca and Its Impurities

This section covers the foundational knowledge required before attempting any purification protocol.

Q1: What is commercial-grade HFC-245ca, and why is purification necessary for research applications?

A1: HFC-245ca, with the chemical formula FCH₂CF₂CHF₂, is a hydrofluorocarbon used as a refrigerant, foam blowing agent, and solvent.[1][2] Commercial-grade products typically have a purity of 99% or higher, which is adequate for bulk applications.[3] However, for precision applications in research and pharmaceutical development, the remaining impurities can be highly problematic. These trace components can introduce experimental variability, catalyze unwanted side reactions, interfere with analytical instrumentation, or pose toxicological risks. For instance, reactive impurities could degrade a sensitive active pharmaceutical ingredient (API), while non-condensable gases could affect the performance of a precision refrigeration cycle under study.[4]

Q2: What are the most common impurities in commercial HFC-245ca, and where do they originate?

A2: Impurities in commercial HFC-245ca stem from its synthesis, storage, and handling. They can be broadly categorized as follows:

  • Isomeric Impurities: Other pentafluoropropane isomers, such as HFC-245fa (1,1,1,3,3-pentafluoropropane) or HFC-245eb, may be present due to non-specific reaction pathways during synthesis.[5][6]

  • Unsaturated Halogenated Hydrocarbons: Olefinic compounds like 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) can be byproducts of the synthesis process, particularly in routes involving dehydrohalogenation.[7]

  • Acidic Impurities: Hydrogen fluoride (HF) is a common impurity, as it is a primary reactant in many fluorination processes.[8][9] Its presence is highly corrosive and can catalyze degradation.

  • Water: Moisture can be introduced during production, transfer, or from the storage container. The presence of water is particularly detrimental as it can lead to the hydrolysis of HFC-245ca, forming acidic byproducts.[10][11]

  • Non-Condensable Gases: Air (nitrogen, oxygen) can be trapped in the cylinder during filling. These gases can affect thermophysical properties and are problematic for applications requiring a pure vapor-liquid equilibrium.[12]

  • Lubricants and Oils: Trace amounts of lubricants from manufacturing equipment may be present.[13]

Section 2: General Purification Strategies & Workflow

A multi-step approach is typically required to achieve high purity. The specific sequence depends on the initial impurities identified through analysis.

Q3: What is a recommended general workflow for purifying HFC-245ca from commercial to high-purity grade?

A3: A robust purification strategy involves sequential removal of different impurity classes. The following workflow is a proven methodology. Initial analysis via Gas Chromatography (GC) and Karl Fischer (KF) titration is critical to determine the necessary steps.

G cluster_0 Purification Workflow A Commercial HFC-245ca B Initial Analysis (GC, KF, Acidity) A->B Sample C Degassing (Freeze-Pump-Thaw) B->C If non-condensables present D Drying (Molecular Sieve Column) B->D If only water/acid present C->D E Acid Removal (Activated Alumina/NaF Column) D->E If acidity present F Fractional Distillation D->F If only water/isomers present E->F If isomers/organics present G Final Purity Analysis F->G H High-Purity HFC-245ca (>99.99%) G->H Store under inert atm.

Caption: General experimental workflow for HFC-245ca purification.

Workflow Steps Explained:

  • Initial Analysis: Quantify the impurities to tailor the purification process.

  • Degassing: If non-condensable gases are present, perform several freeze-pump-thaw cycles. This involves freezing the HFC-245ca with liquid nitrogen, evacuating the headspace, and then thawing.

  • Drying & Acid Removal: Pass the liquid or gaseous HFC-245ca through packed columns containing adsorbents. It is often practical to use separate, dedicated columns for drying and acid scavenging.

  • Fractional Distillation: This is the most effective method for separating isomers and other organic impurities with different boiling points.[14]

  • Final Analysis: Verify that the purity meets the required specifications before use.

Section 3: Troubleshooting Specific Impurities

This section addresses the most common purification challenges in a Q&A format.

Water Removal

Q4: My HFC-245ca has a high water content. What is the best way to dry it, and what are the risks involved?

A4: The most common method for drying HFCs is by passing the fluid through a column packed with a suitable desiccant. Molecular sieves, particularly Type 3A or 4A, are effective due to their pore size, which readily traps water molecules while excluding the larger HFC-245ca molecule.

The primary risk is the potential for the desiccant to catalyze the degradation of HFC-245ca, especially at elevated temperatures.[13] This degradation can lead to the formation of hydrogen fluoride (HF), turning a water problem into an acidity problem. Sealed tube tests have shown that some desiccants can result in fluoride deposition, indicating refrigerant breakdown.[15] Therefore, drying should always be conducted at ambient or sub-ambient temperatures, and the HFC-245ca should not be stored long-term over the desiccant.

Desiccant TypePore Size (Å)Suitability for HFC-245caKey Considerations
Molecular Sieve 3A 3Excellent Adsorbs water, excludes most hydrocarbons. Low reactivity.
Molecular Sieve 4A 4Very Good Adsorbs water. Some studies show minimal fluoride formation with HFCs.[15]
Activated Alumina VariableGood (as a polisher) Can also remove acids but has a lower capacity for water than molecular sieves.
Silica Gel VariableNot Recommended Can have acidic sites that may promote HFC degradation.

Q5: I used a desiccant to dry my HFC-245ca, but my post-treatment analysis shows an increase in acidity. What went wrong?

A5: This indicates that the desiccant likely catalyzed a hydrolysis or elimination reaction. HFC-245ca can react with residual water on the surface of the desiccant (hydrolysis) or undergo elimination to form an olefin and HF.[11] Certain types of molecular sieves or activated alumina can have active sites that promote these reactions.[15]

Corrective Actions:

  • Switch Desiccants: Change to a more inert desiccant, like Type 3A molecular sieves.

  • Lower the Temperature: Perform the drying process at a lower temperature to reduce the rate of degradation reactions.

  • Use an Acid Scavenger: After the drying step, pass the HFC-245ca through a secondary column containing an acid scavenger like activated alumina or sodium fluoride (NaF) pellets to remove the newly formed acid.

Acidic and Unsaturated Impurities

Q6: How can I effectively remove hydrogen fluoride (HF) and unsaturated organic impurities from my HFC-245ca?

A6: A combination of adsorption and chemical treatment is effective.

  • For HF Removal: Passing the HFC-245ca through a bed of activated alumina or sodium fluoride pellets is highly effective. These materials react with and trap HF. For larger scales, extractive distillation techniques can be employed to break the azeotrope that HFC-245ca can form with HF.[9]

  • For Unsaturated Impurities: These compounds (olefins) can be difficult to remove by distillation alone. A highly effective method is to use activated carbon that has been treated with an acid or alkali.[7] This treatment modifies the surface of the carbon, enhancing its selectivity for adsorbing these reactive unsaturated compounds.

G cluster_1 Troubleshooting Acidity Start Acidity Detected in HFC-245ca? Source Identify Source Start->Source Yes Syn Synthesis Byproduct (HF) Source->Syn Initial Sample Deg Degradation/Hydrolysis Source->Deg Post-Drying Act_Alumina Pass through Activated Alumina or NaF Column Syn->Act_Alumina Dry Re-evaluate Drying Step (Use 3A Sieves, Lower Temp) Deg->Dry Verify Verify Acidity Removal Act_Alumina->Verify Dry->Act_Alumina Then...

Caption: Troubleshooting logic for acidic impurity removal.

Isomeric Impurities

Q7: My GC analysis shows the presence of HFC-245fa and other isomers. How can these be separated from HFC-245ca?

A7: Separation of isomers is challenging due to their similar chemical properties and often close boiling points. The most effective laboratory-scale method is fractional distillation using a column with high theoretical plates (e.g., a spinning band distillation column or a packed Vigreux column). The separation relies on the difference in boiling points between the isomers. Careful control of the reflux ratio is essential to achieve good separation.

CompoundCAS NumberBoiling Point (°C)Global Warming Potential (100-yr)
HFC-245ca 679-86-725-26693
HFC-245fa460-73-1151030
HFC-245eb406-64-4~29Not Listed
HFC-245cb1645-83-60.54510
(Data sourced from[2][3][6][16])

As seen in the table, the boiling point difference between HFC-245ca and HFC-245fa is approximately 10°C, which allows for reasonably effective separation by fractional distillation.

Section 4: Analytical & Quality Control

Q8: What analytical methods should I use to confirm the purity of HFC-245ca after my purification process?

A8: A suite of analytical techniques is required for comprehensive quality control:

  • Gas Chromatography (GC): This is the primary tool for quantifying organic impurities, including isomers and residual synthesis materials. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector is recommended.

  • Karl Fischer (KF) Titration: This is the gold standard for accurately measuring water content, providing results in parts-per-million (ppm).

  • Acidity Test: A simple method involves bubbling a known volume of the HFC-245ca vapor through a neutral pH indicator solution or deionized water and then titrating with a standardized base. For more quantitative results, Ion Chromatography (IC) can be used to detect and quantify fluoride ions.

Section 5: Safety & Material Compatibility

Q9: What are the critical safety precautions and material compatibility issues when purifying HFC-245ca?

A9: Safety and material selection are paramount.

  • Safety Precautions:

    • Flammability: HFC-245ca is slightly flammable, and its flammability increases with temperature and humidity.[10] All purification work should be conducted in a well-ventilated fume hood, away from ignition sources.

    • Toxicity: HFC-245ca has low acute toxicity but can cause dizziness or act as an asphyxiant in high concentrations by displacing oxygen.[13][17] Inhalation of vapors should be avoided.

    • Pressure & Cryogenic Hazards: HFC-245ca is a liquefied gas.[3] Contact with the liquid can cause severe frostbite. The system must be designed to handle the vapor pressure of HFC-245ca at operating temperatures to prevent rupture.[18]

  • Material Compatibility:

    • Improper material selection can lead to equipment failure and sample contamination. Sealed tube tests have evaluated numerous materials for compatibility.[13][15]

Material ClassRecommendedNot RecommendedRationale
Metals Stainless Steel, Brass, Copper, AluminumReactive metals (e.g., alkali metals)Generally compatible and stable.[15]
Plastics PTFE, PFA-Excellent chemical resistance.
Elastomers (Seals/Gaskets) Buna-N, Hypalon, EPDMNeoprene, Natural Rubber, Viton-A, Kalrez-CSome elastomers experience excessive swelling, shrinkage, or degradation upon exposure.[13][15]

References

  • New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. (1996). U.S. Environmental Protection Agency. [Link]

  • New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca. (1996). U.S. Environmental Protection Agency, P2 InfoHouse. [Link]

  • Material Compatibility Evaluations of HFC-245ca, HFC-245fa, HFE-125, HFC-236ea, and HFC-236fa. (1996). U.S. Environmental Protection Agency. [Link]

  • Evaluation of HFC-245fa as a Potential Alternative for CFC-11 in Low Pressure Chillers. (1994). Acurex Environmental Corporation. [Link]

  • Superefficient separation of HFC-245fa/HF using extractive distillation: From computational thermodynamics to process assessment. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet HFC-245fa. (2023). Central Glass Co., Ltd. [Link]

  • SAFETY DATA SHEET: Nonflammable Gas Mixture. (2015). Airgas. [Link]

  • Pentafluoropropane compositions. (1998).
  • JACC Report No. 44: 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa). (2002). ECETOC. [Link]

  • HFC-245FA Safety Data Sheet. (n.d.). A-Gas. [Link]

  • HFC-245fa refining method. (2010). Patsnap. [Link]

  • Evaluation of HFC 245ca and HFC 236ea as foam blowing agents. (1995). NASA Technical Reports Server. [Link]

  • Processes for separation of 1,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation. (2009).
  • Method of making hydrofluorocarbons. (2007).
  • Integrated Molecular and Separation System Design for Hydrofluorocarbon Recycling. (n.d.). Dowling Lab, University of Notre Dame. [Link]

  • Design of ionic liquids for HF/HFC-245fa superefficient separation: COSMO-RS selection and process assessment. (2024). ResearchGate. [Link]

  • HFC-245cb and other isomers not listed in Annex F. (2024). UN Environment Programme Ozone Secretariat. [Link]

  • Medical and Chemical Technical Options Committee 2022 Assessment Report. (2022). UN Environment Programme Ozone Secretariat. [Link]

  • Separation of Azeotropic Hydrofluorocarbon Refrigerant Mixtures: Thermodynamic and Kinetic Modeling for Binary Adsorption of HFC-32 and HFC-125 on Zeolite 5A. (2022). PubMed. [Link]

  • The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. (2022). MDPI. [Link]

  • Evaluation of HFC-245ca for commercial use in low pressure chillers. Final report, Volume I. (1996). OSTI.GOV. [Link]

  • Separation of Azeotropic Hydrofluorocarbon Refrigerant Mixtures: Thermodynamic and Kinetic Modeling for Binary Adsorption of HFC-32 and HFC-125 on Zeolite 5A. (2022). CoLab.
  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

Sources

Managing pressure build-up with 1,1,2,2,3-Pentafluoropropane in sealed tubes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HFC-245ca Operations in Sealed Systems

Welcome to the technical support center for handling 1,1,2,2,3-Pentafluoropropane (HFC-245ca) in sealed tube experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated compound under elevated temperatures and pressures. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure your experiments are conducted safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFC-245ca) and why does it require special handling in sealed tubes?

This compound, also known as HFC-245ca, is a hydrofluorocarbon with the linear formula FCH₂CF₂CHF₂. A key physical property dictating its handling is its low boiling point of 25-26 °C. This means that at standard laboratory room temperature, it exists as a liquid but is highly volatile. When placed in a sealed vessel and heated, it will readily vaporize, leading to a rapid increase in internal pressure. This pressure build-up is a primary safety concern, as it can cause violent rupturing of containers not appropriately rated for the conditions[1]. Therefore, understanding its pressure-temperature relationship is critical for safe experimental design.

Q2: I am planning an experiment at 80 °C. How can I estimate the pressure inside my sealed tube containing only HFC-245ca and its vapor?

The pressure inside the sealed tube will be primarily determined by the vapor pressure of HFC-245ca at that temperature, assuming there is still liquid present (a vapor-liquid equilibrium). You can estimate this using experimental data. Based on measurements, the vapor pressure of HFC-245ca increases significantly with temperature[2][3].

For a precise estimation, refer to the following data, derived from experimental measurements[3]:

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (psi)
-15.15258162.3
26.8530010114.7
55.0032828140.8
76.8535057383.1
90.85364785113.9

Data extrapolated and interpolated from published measurements[2][3].

At 80 °C (353 K), you can anticipate a pressure of approximately 89 psi (614 kPa). You must ensure your sealed tube is rated to handle pressures well above this value.

Q3: What are the primary risks associated with heating HFC-245ca in a sealed vessel?

The primary risks can be categorized as follows:

  • Over-pressurization: As established, the inherent vapor pressure of HFC-245ca at elevated temperatures is significant. If a chemical reaction also produces gaseous byproducts, the total pressure will be the sum of the HFC-245ca vapor pressure and the partial pressures of the generated gases. This can easily exceed the pressure rating of standard laboratory glassware[4][5].

  • Thermal Decomposition: While chemically inert under many conditions, at high temperatures, HFCs can decompose[6]. The thermal decomposition of fluorinated compounds can produce hazardous substances, most notably hydrogen fluoride (HF), which is extremely toxic and corrosive[7][8].

  • Flammability: HFC-245ca is an extremely flammable liquid and vapor[1][9]. Its vapor can form explosive mixtures with air. Therefore, working in a well-ventilated area and eliminating all ignition sources is mandatory[1][9][10].

Troubleshooting Guide

Issue 1: My reaction is generating more pressure than predicted by the vapor pressure of HFC-245ca alone.

Causality: This indicates that your chemical reaction is producing gaseous products. The total pressure in the vessel is the sum of the partial pressures of all gaseous species present (Dalton's Law)[11]. Even a small amount of a gaseous byproduct can significantly increase the total pressure.

Troubleshooting Protocol:

  • Immediate Action: Do NOT Vent Hot. If the reaction is currently hot and you observe signs of excessive pressure (e.g., bulging septum, vessel making noises), do not attempt to vent it. Immediately remove the heat source and allow the vessel to cool completely to room temperature behind a blast shield[12].

  • Analyze the Reaction Stoichiometry: Carefully review your reaction mechanism. Are there any plausible side reactions that could be generating gas (e.g., H₂, CO₂, CO, or other volatile organics)?

  • Reduce Reactant Concentration: A lower concentration of reactants will slow the reaction rate and the rate of gas evolution, leading to a more controlled pressure increase.

  • Staged Heating: Instead of heating directly to the target temperature, increase the temperature in stages, holding at each stage to monitor for unexpected pressure changes.

  • Utilize a Pressure-Relief Vessel: For reactions with known or suspected gas evolution, use a specialized high-pressure reactor equipped with a pressure relief valve and a pressure gauge. These engineered controls provide a much safer operating environment[13].

Logical Flowchart: Troubleshooting Unexpected Pressure

cluster_gas Gas Evolution Suspected cluster_vent Safe Depressurization start Observe Unexpected Pressure Build-up cool_down IMMEDIATELY Remove Heat Source. Allow to Cool Completely Behind Blast Shield. start->cool_down Critical Safety Step assess Is the pressure still high after cooling to room temp? cool_down->assess analyze Analyze Reaction Stoichiometry for Gas-Producing Side Reactions. assess->analyze Yes vent Carefully Vent Cooled Vessel in a Fume Hood. assess->vent No (Pressure Subsided) reduce Reduce Reactant Concentration. analyze->reduce stage_heat Use Staged Heating in Future Experiments. reduce->stage_heat reactor Switch to a Pressure Reactor with a Relief Valve. stage_heat->reactor investigate Investigate Reaction Mixture for Decomposition. vent->investigate

Caption: Troubleshooting workflow for unexpected pressure events.

Issue 2: The glass of my sealed tube appears etched or frosted after the experiment.

Causality: This is a strong indicator of hydrogen fluoride (HF) formation. At elevated temperatures, HFC-245ca or other fluorine-containing reagents can decompose, releasing HF, which readily attacks silica-based glass (SiO₂)[7][8].

Troubleshooting Protocol:

  • Handle with Extreme Caution: Assume the vessel contains residual HF. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat[14]. Work exclusively in a certified chemical fume hood.

  • Neutralize Before Cleaning: Before cleaning the vessel, quench the cooled reaction mixture with a weak base solution, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.

  • Consider Lower Temperatures: HF formation is often temperature-dependent. Determine if your reaction can proceed at a lower temperature to minimize thermal decomposition.

  • Use Alternative Vessel Materials: If high temperatures are unavoidable, switch from borosilicate glass to a more resistant material. Options include:

    • PTFE-lined reactors: These offer excellent chemical resistance[13].

    • Stainless steel or Hastelloy reactors: These are robust options for high-pressure, high-temperature applications.

Protocols and Methodologies

Protocol: Safely Setting Up a Sealed Tube Reaction with HFC-245ca

This protocol outlines a self-validating system for mitigating risks.

  • Vessel Inspection (Trustworthiness Pillar):

    • Thoroughly inspect the heavy-walled pressure vessel for any scratches, chips, or cracks. Scratched glassware has a significantly lower pressure tolerance[5][12].

    • Ensure the vessel's pressure rating is well above the maximum anticipated pressure for your experiment.

  • Calculating Fill Volume (Expertise Pillar):

    • NEVER fill a sealed vessel more than 50% of its total volume. The ideal range is 25-33%[12].

    • Causality: Leaving adequate headspace is critical. It allows for thermal expansion of the liquid and provides a buffer volume for any evolved gases, preventing the vessel from becoming liquid-full, which would cause a catastrophic pressure spike upon further heating.

  • Reagent Addition and Sealing:

    • Add any solid reagents and a stir bar to the vessel first.

    • In a well-ventilated fume hood, add the required volume of liquid reagents.

    • Add the HFC-245ca. Due to its volatility, it's best to cool the vessel in an ice bath before adding HFC-245ca to minimize evaporation.

    • Securely seal the vessel according to the manufacturer's instructions. Do not overtighten screw caps, as this can create stress points on the glass[12].

  • Setting up the Reaction Environment (Authoritative Grounding Pillar):

    • Place the sealed vessel in an oil bath or heating block. DO NOT heat the vessel directly on a hot plate.

    • Position a blast shield between the reaction vessel and yourself. The fume hood sash should also be lowered as much as possible[12].

    • Ensure the experiment is clearly labeled with the contents, potential hazards, and your contact information, especially if it will be left unattended[12].

  • Execution and Cool-Down:

    • Gradually heat the reaction to the target temperature while monitoring for any abnormalities.

    • Once the reaction is complete, turn off the heat and allow the vessel to cool slowly and undisturbed to room temperature.

    • NEVER attempt to cool the vessel rapidly (e.g., with cold water), as this can induce thermal shock and cause the glass to fracture.

    • Only open the vessel after it has fully returned to room temperature[12].

Pre-Experiment Risk Assessment Workflow

start Experiment Conception q_temp What is the Target Reaction Temperature? start->q_temp calc_vp Calculate HFC-245ca Vapor Pressure at Temp. q_temp->calc_vp q_gas Does the Reaction Evolve Gas? calc_vp->q_gas calc_total_p Estimate Total Pressure (P_vapor + P_gas) q_gas->calc_total_p Yes select_vessel Select Vessel with Rating > 1.5x Estimated Pressure q_gas->select_vessel No calc_total_p->select_vessel check_vessel Inspect Vessel for Flaws (Scratches, Cracks) select_vessel->check_vessel proceed Proceed with Experiment Using Blast Shield check_vessel->proceed No Flaws discard Discard Vessel and Re-inspect a New One check_vessel->discard Flaw Found

Caption: A logical workflow for assessing risk before starting.

References

  • Vapor Pressure and Gas Phase P−V−T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Chemical & Engineering Data. [Link]

  • Saturated Pressure and Gas Phase P−V−T Data for this compound (R-245ca). ResearchGate. [Link]

  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

  • Vapor Pressure and Gas Phase P−V−T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Chemical & Engineering Data. [Link]

  • Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea). ResearchGate. [Link]

  • Magnetic Pressure Valves. NASA. [Link]

  • Pressure Relief Valves for Scientific Instruments. The Lee Company. [Link]

  • Calculating pressure of a gas inside a sealed tube. Science Forums. [Link]

  • PRESSURE RELIEF VALVES. Chemglass Life Sciences. [Link]

  • Pressure Change with Reaction (Example). YouTube. [Link]

  • Reactions in Sealed Pressure Vessels. University of Auckland. [Link]

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]

  • How can I calculate pressure change due to reaction? Engineering Stack Exchange. [Link]

  • Decomposition mechanism of hydrofluorocarbon (HFC-245fa) in supercritical water: A ReaxFF-MD and DFT study. OUCI. [Link]

  • Laboratory and numerical experiments on pressure relief mechanism of large-diameter boreholes. ResearchGate. [Link]

  • Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs. [Link]

  • How do I calculate the pressure of a known liquid in a sealed container heated above boiling point? Chemistry Stack Exchange. [Link]

  • Solved Problem: Using Bernoulli's Equation to Calculate Pressure in a Tube. YouTube. [Link]

  • New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. EPA NEPIs. [Link]

  • Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs. [Link]

  • Mass Transport and Reactions in the Tube-in-Tube Reactor. ResearchGate. [Link]

  • Methods for Heating Chemical Reactions Under High Pressure. Asynt. [Link]

  • Superheated reactions? Reddit. [Link]

  • Tips & Tricks: Reaction Vessels. University of Rochester Department of Chemistry. [Link]

  • Heating reaction mixture in a closed vessel.. safety question. Reddit. [Link]

Sources

Technical Support Center: Optimizing HFC-245ca Flow Rates in Chromatographic Separations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 1,1,2,2,3-pentafluoropropane (HFC-245ca) in chromatographic separations. As a low-boiling, fluorinated solvent, HFC-245ca presents unique opportunities for novel selectivity, particularly in the realm of Supercritical Fluid Chromatography (SFC) where it can be employed as a mobile phase component or modifier. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing flow rates and troubleshooting common issues.

Our approach is grounded in the fundamental principles of chromatography, tailored to the specific physicochemical properties of HFC-245ca. We will explore the causality behind experimental choices to ensure you can develop robust, efficient, and reproducible methods.

Troubleshooting Guide: Flow Rate & Pressure Issues

This section addresses specific problems you may encounter during method development and routine analysis with HFC-245ca.

Issue 1: System Backpressure is Unusually High

An abrupt or gradual increase in system backpressure is a common issue that can compromise your separation and damage your instrument or column.

Probable Causes & Step-by-Step Solutions:

  • System or Column Clogging: The most frequent cause of high backpressure is a blockage in the fluidic path. This is often due to particulate matter from samples, mobile phase precipitation, or seal wear.

    • Protocol: Systematic Pressure Diagnosis. To isolate the blockage, it is essential to systematically check components starting from the detector and moving backward toward the pumps.[1][2][3]

      • Disconnect the tubing from the detector and measure the pressure. It should be near zero.

      • If the pressure remains high, continue this process by sequentially disconnecting the column outlet, the column inlet, and any in-line filters.

      • A significant pressure drop after disconnecting a specific component indicates that the blockage is located within that part or immediately upstream.

    • Solution for Clogged Column Frit: If the column is identified as the source, particulate matter may have blocked the inlet frit.

      • Attempt to backflush the column by reversing its direction and pumping a strong solvent at a low flow rate (e.g., half the analytical flow rate) to waste.[1][3] This is often effective at dislodging particulates.

      • Preventative Measure: Always filter your samples and mobile phases through a 0.2 or 0.5 µm filter to prevent future clogging.[1] The use of an in-line filter or guard column is also strongly recommended.[3]

    • Solution for Clogged Tubing/Filters: If tubing or an in-line filter is clogged, they should be cleaned or replaced.[1] Ultrasonic cleaning with an appropriate solvent can be effective for filters.[1]

  • Inappropriate Flow Rate: Exceeding the optimal flow rate for a given column geometry and particle size will naturally lead to higher backpressure.

    • Solution: Review the column manufacturer's specifications for recommended flow rates and maximum pressure limits. Ensure your method parameters are within these guidelines. A high flow rate increases analysis speed but can reduce separation quality.[4]

  • Mobile Phase Properties: While HFC-245ca has low viscosity, the properties of your co-solvents or additives can contribute to overall system pressure. In SFC, the density of the fluid is highly dependent on pressure and temperature, which also affects viscosity and, consequently, backpressure.[5]

    • Solution: When developing methods, especially with gradients, ensure the miscibility of all mobile phase components at all concentrations to prevent precipitation.[2] If using HFC-245ca in an SFC system, monitor the fluid density as you adjust backpressure and temperature, as this will influence the system's resistance to flow.

Visual Workflow: Troubleshooting High Backpressure

The following diagram outlines the logical steps to diagnose and resolve high backpressure issues in your chromatographic system.

HighPressureTroubleshooting start High Backpressure Detected disconnect_column Disconnect Column Run Flow start->disconnect_column pressure_check Pressure Normal? disconnect_column->pressure_check clogged_column Column is Clogged - Backflush - Replace Frit - Replace Column pressure_check->clogged_column No check_system Check System Components (Injector, Tubing, Filters) pressure_check->check_system Yes review_method Review Method Parameters - Flow Rate Too High? - Mobile Phase Issue? clogged_column->review_method isolate_clog Isolate & Clean/Replace Clogged Component check_system->isolate_clog isolate_clog->review_method end_ok Problem Resolved review_method->end_ok

Caption: A logical workflow for diagnosing the source of high system backpressure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use and optimization of HFC-245ca in chromatography.

Q1: What is HFC-245ca and what are its relevant properties for chromatography?

HFC-245ca (this compound) is a hydrofluorocarbon.[6][7] Its physicochemical properties, such as a low boiling point and unique polarity, make it a candidate for specialized chromatographic applications, particularly as a component in the mobile phase for Supercritical Fluid Chromatography (SFC). Unlike carbon dioxide, the most common primary fluid in SFC, HFC-245ca is a liquid at room temperature.[6] Its fluorinated nature can offer different selectivity for separating halogenated or other complex compounds.

PropertyValueSource
Chemical Formula C₃H₃F₅[7]
Molecular Weight 134.05 g/mol [6][7]
Boiling Point 25-26 °C[6]
Density 1.398 g/mL at 25 °C[6]
Vapor Pressure 40.81 psi (281.4 kPa) at 55 °C[6]

Q2: How does flow rate affect separation efficiency?

The relationship between flow rate (expressed as linear velocity, u) and separation efficiency (expressed as plate height, H) is described by the Van Deemter equation.[8] The goal is to find the optimal flow rate that provides the minimum plate height, resulting in the most efficient separation and narrowest peaks.[8]

  • At low flow rates: Efficiency is lost due to longitudinal diffusion (the 'B' term). Analyte bands have more time to diffuse within the column, leading to broader peaks.[8]

  • At high flow rates: Efficiency decreases due to mass transfer limitations (the 'C' term). There is insufficient time for the analyte to equilibrate between the stationary and mobile phases, causing band broadening.[8]

  • The 'A' term (eddy diffusion) relates to the different paths molecules can take through the packed column bed.[8]

In practice, a compromise must be made between separation time and column efficiency.[8] For SFC, the optimal linear velocity is significantly higher than in HPLC, allowing for faster separations without a significant loss of resolution.[9]

Visual Concept: The Van Deemter Relationship

This diagram illustrates the impact of mobile phase linear velocity on chromatographic efficiency.

VanDeemter yaxis Plate Height (H) (Lower is Better) xaxis Linear Velocity (u) / Flow Rate p1 p2 p1->p2 p3 p2->p3 optimum p3->optimum p4 optimum->p4 p5 p4->p5 p6 p5->p6 path < A Term: Eddy Diffusion B Term: Longitudinal Diffusion C Term: Mass Transfer > origin y_end origin->y_end x_end origin->x_end anno_b B Term Dominates anno_c C Term Dominates optimum_label Optimal Flow Rate (Highest Efficiency)

Caption: The Van Deemter curve shows the optimal flow rate for minimal plate height.

Q3: How do I determine an appropriate starting flow rate for my column?

The optimal flow rate depends on the column's internal diameter (ID), particle size, and the specific chromatography technique (e.g., HPLC vs. SFC). While method-specific optimization is always required, the table below provides generally accepted starting points for analytical scale columns. For HFC-245ca, particularly in SFC, you may be able to operate at the higher end of these ranges due to lower mobile phase viscosity.

Column ID (mm)Typical Flow Rate (mL/min) in HPLCTypical Flow Rate (mL/min) in SFC
4.61.0 - 2.02.0 - 4.0
3.00.4 - 0.81.0 - 2.0
2.10.2 - 0.40.5 - 1.5

Note: These are general guidelines. Always consult your column's documentation for specific recommendations.

Q4: What are the safety considerations when working with HFC-245ca?

As with any laboratory chemical, it is crucial to handle HFC-245ca with care and to consult the Safety Data Sheet (SDS) before use.

  • Inhalation: Vapors are heavier than air and can cause suffocation by displacing oxygen.[10] Inhalation may also cause central nervous system effects, such as drowsiness and dizziness.[10][11] Work should be performed in a well-ventilated area or fume hood.[10][11]

  • Flammability: HFC-245ca is slightly flammable under certain conditions, which depend on its concentration in air, temperature, and humidity.[12]

  • Pressure: As a low-boiling point liquid, it is supplied as a liquefied gas under pressure. Containers may explode if heated.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves.[10]

Q5: How does increasing the flow rate affect my separation's resolution and analysis time?

There is an inherent trade-off between analysis time and resolution.

  • Increasing Flow Rate: This will decrease the analysis time, leading to higher sample throughput.[4][13] However, moving too far beyond the optimal flow rate (as determined by the Van Deemter equation) will broaden peaks and decrease the resolution between adjacent peaks.[8][14]

  • Decreasing Flow Rate: This can improve resolution by allowing more time for interactions between the analyte and the stationary phase, but it will increase the total analysis time.[4]

The key is to find a balance that meets the specific needs of your analysis—whether that is maximizing purity through high resolution or maximizing throughput with an acceptable level of separation.[8]

References

  • Flow Rate Management in Chromatography: Applications and Efficient Separations. (n.d.). Google Cloud.
  • We need to talk about flow rate and column efficiency in chromatography. (n.d.). Buchi.com.
  • How does flow rate impact flash chromatography results? (2023, May 30). Biotage.
  • How Does Flow Rate Affect Chromatography? (2025, January 31). Chemistry For Everyone - YouTube.
  • What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? (2024, January 18). Quora.
  • New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca. (n.d.). P2 InfoHouse.
  • Flow Rates in Liquid Chromatography, Gas Chromatography and Supercritical Fluid Chromatography: A Tool for Optimization. (2025, August 7). ResearchGate.
  • Regulatory Impact Analysis for Phasing Down Production and Consumption of Hydrofluorocarbons (HFCs). (n.d.). EPA.
  • Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). (2017, September 12). MatheO.
  • Troubleshooting for Increased Pressure. (n.d.).
  • Regulatory Impact Analysis for Phasing Down Production and Consumption of Hydrofluorocarbons (HFCs). (n.d.). EPA.
  • Material Safety Data Sheet - HFC 245fa. (n.d.).
  • This compound 99 679-86-7. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - HFC-245fa. (2014, December 19). Central Glass.
  • This compound | C3H3F5 | CID 69624. (n.d.). PubChem.
  • What to Check When Solvent Delivery Pressure is Abnormally High. (n.d.). Shimadzu.
  • Troubleshooting Basics, Part II: Pressure Problems. (n.d.). LCGC International.
  • Troubleshooting in SFC. (2014, August 20). The Chromatography Helpdesk.

Sources

Preventing degradation of 1,1,2,2,3-Pentafluoropropane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,2,2,3-Pentafluoropropane (HFC-245ca). This resource is designed for our valued partners in research, science, and drug development. This compound is a highly stable fluorinated hydrocarbon, prized for its unique properties and non-flammable nature.[1] However, like any high-purity reagent, its integrity is paramount for reproducible and accurate experimental outcomes. Improper storage or handling can introduce impurities or lead to degradation, compromising your results.

This guide provides in-depth, field-proven insights into preventing degradation and troubleshooting potential issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to maintain the stability and purity of your HFC-245ca.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common questions regarding the proactive storage and handling of HFC-245ca to prevent degradation before it occurs.

Q1: What are the fundamental chemical properties of HFC-245ca that I should be aware of for storage?

A1: HFC-245ca is a colorless, liquefied gas with a boiling point of 25-26°C.[2] It is chemically stable under normal conditions and is not reactive with water.[3][4] Its stability is a key feature, but this does not imply it is inert under all conditions. The primary concerns for degradation are exposure to high temperatures and contact with incompatible materials.

Q2: What are the optimal, long-term storage conditions for HFC-245ca cylinders?

A2: To ensure long-term stability, HFC-245ca should be stored in a cool, dry, and well-ventilated area.[3] Cylinders must be protected from direct sunlight and other heat sources.[3] The storage temperature should not exceed 45-50°C (113-122°F).[3][5] Storing in a temperature-controlled environment is the best practice. The area should be free of open flames or high-temperature devices, as thermal decomposition can occur at temperatures above 250°C.[6]

Q3: Can HFC-245ca undergo hydrolysis? Should I be concerned about moisture?

A3: HFC-245ca is considered hydrolytically stable.[7] However, the principle of maintaining high-purity reagents dictates that exposure to moisture should always be minimized. In the presence of certain metals or at elevated temperatures, even minor amounts of water could potentially lead to the slow formation of acidic byproducts (like hydrogen fluoride), which can corrode equipment and catalyze further degradation. Always use dry transfer lines and ensure cylinder connections are moisture-free.

Q4: What happens if a cylinder of HFC-245ca is exposed to extreme heat?

A4: This is a critical safety and stability concern. As a liquefied gas, exposure to heat will cause the pressure inside the cylinder to rise, potentially leading to an explosion if the pressure relief device fails.[4] Furthermore, at temperatures exceeding 250°C, HFC-245ca can thermally decompose, yielding hazardous substances such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6]

Q5: Are there specific materials I must avoid in my experimental setup (e.g., tubing, seals, valves)?

A5: Yes, material compatibility is crucial. While HFC-245ca is compatible with many common metals like aluminum, copper, brass, and iron, certain elastomers and plastics are not recommended.[8]

  • Avoid: Fluoropolymers such as Viton®, Kalrez®, and Teflon® can absorb the compound, leading to unacceptable swelling.[8] Neoprene is also unsuitable as it can shrink and become brittle.[8]

  • Causality: The issue with these polymers is not typically a chemical reaction but rather physical absorption. The HFC-245ca molecules permeate the polymer matrix, causing it to swell. This compromises the structural integrity of seals and O-rings, leading to leaks. It can also result in the leaching of plasticizers from the polymer into your HFC-245ca, introducing impurities.[8]

Troubleshooting Guide: Identifying and Resolving Degradation

If you suspect the quality of your HFC-245ca has been compromised, this guide will help you diagnose the issue.

Q1: My experimental results have become inconsistent or have failed, and I suspect the HFC-245ca. What are the first steps?

A1: Inconsistent results are a primary indicator of reagent impurity.

  • Quarantine the Cylinder: Immediately stop using the suspect cylinder and label it clearly. Do not use it for further experiments until its purity is verified.

  • Review Storage and Handling Logs: Cross-reference the cylinder's history with the recommended conditions outlined in the table below. Has it been exposed to high temperatures? Was it stored in a humid environment?

  • Inspect Your Equipment: Check all wetted components (tubing, valves, seals) for signs of degradation, discoloration, or embrittlement. Ensure they are made from compatible materials.

  • Analytical Verification: The most definitive step is to perform a purity analysis. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the standard method for identifying and quantifying impurities or degradation products.

Q2: I've detected an unusual, sharp, or acidic odor near the storage or use area. What does this mean?

A2: This is a serious concern and requires immediate action. A sharp, acidic odor may indicate the presence of hydrogen fluoride (HF), a hazardous decomposition product.[6] This suggests that the HFC-245ca has been exposed to extreme temperatures or has undergone significant hydrolytic or catalytic degradation.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Use Appropriate PPE: Do not re-enter without appropriate personal protective equipment, including acid gas respiratory protection and chemical-resistant gloves.

  • Check for Leaks: A leak in the system could expose the HFC-245ca to atmospheric moisture or reactive surfaces, accelerating degradation.

  • Cylinder Disposal: The cylinder should be considered compromised. Contact your institution's environmental health and safety office for proper disposal procedures. Do not attempt to vent it yourself.

Q3: The pressure in the cylinder seems abnormally high or low. What could be the cause?

A3:

  • Higher-Than-Expected Pressure: This is almost always due to the cylinder's temperature being higher than anticipated. The vapor pressure of liquefied gases is highly dependent on temperature. Immediately move the cylinder to a cooler, temperature-controlled environment.

  • Lower-Than-Expected Pressure: This could indicate a leak. Check all fittings and connections with a compatible leak detection solution. In very rare instances of advanced degradation, the compound could break down into products with a different collective vapor pressure, but a leak is the far more probable cause.

Data Presentation

Table 1: Recommended Storage Conditions for HFC-245ca
ParameterRecommendationRationale
Temperature < 45°C (113°F)Prevents dangerous pressure buildup and minimizes thermal degradation risk.[5]
Environment Cool, Dry, Well-VentilatedMinimizes potential for hydrolysis and ensures safe dispersal in case of a minor leak.[3]
Light Exposure Protect from direct sunlightPrevents radiative heating of the cylinder.[3]
Ignition Sources Store away from open flames, sparks, and high-heat sourcesAlthough non-flammable, extreme heat causes hazardous decomposition.[6][9]
Cylinder Position Store upright and securePrevents damage to the valve and ensures proper function of the pressure relief device.[3]
Table 2: Material Compatibility Summary
ClassRecommended MaterialsMaterials to Avoid
Metals Aluminum, Cast Iron, Copper, Brass, Bronze[8]Finely divided reactive metals (at high temp/pressure)[6]
Elastomers Buna-N, Geolast, Hypalon, Buna-S[8]Viton®, Kalrez®, Teflon®, Neoprene, Natural Rubber, HNBR[8]
Plastics (Testing recommended for specific application)(Many plastics are susceptible to swelling or leaching)
Desiccants Molecular Sieves (XH-6, XH-7, XH-9)[8]4A-XH-5 (potential incompatibility)[8]

Experimental Protocols & Visualization

Protocol: Purity Verification by Gas Chromatography (GC)

This protocol provides a general workflow for assessing the purity of HFC-245ca and detecting potential volatile degradation products.

Objective: To separate and identify components in a gaseous sample of HFC-245ca.

Methodology:

  • Sample Collection: a. Ensure all sampling equipment (gas-tight syringe, sample loops) is clean, dry, and leak-free. b. Connect a suitable pressure regulator made of compatible materials (e.g., stainless steel) to the HFC-245ca cylinder. c. Purge the regulator and transfer line with a small amount of HFC-245ca gas to remove any atmospheric contaminants. d. Carefully draw a gas-phase sample into a gas-tight syringe or load it into the sample loop of the GC's gas sampling valve.

  • GC System Configuration (Typical):

    • Injector: Split/Splitless injector with a gas sampling valve.

    • Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase, is often suitable for separating fluorocarbons from common impurities.

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Oven Program: An initial low temperature (e.g., 40°C) held for several minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 200°C). This separates volatile components.

    • Detector: A Mass Spectrometer (MS) is ideal for definitive identification of unknown peaks. A Flame Ionization Detector (FID) can also be used for quantification if impurities are known.[10]

  • Analysis: a. Inject the sample onto the GC column. b. Acquire the chromatogram and/or mass spectra. c. The HFC-245ca should appear as a single, large, sharp peak. d. Any additional peaks represent impurities or degradation products. Use a mass spectral library (e.g., NIST) to identify these unknown peaks. Common degradation products might include other fluorinated compounds or hydrolysis products.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical decision-making process when troubleshooting potential HFC-245ca degradation.

G cluster_0 Symptom Identification cluster_1 Initial Investigation cluster_2 Definitive Analysis & Action A Suspected HFC-245ca Degradation B Inconsistent Experimental Results A->B C Unusual Odor (Acidic/Sharp) A->C D Abnormal Cylinder Pressure A->D E Quarantine Cylinder & Review Logs B->E H IMMEDIATE EVACUATION & VENTILATION Contact EHS C->H D->E F Inspect Equipment for Compatibility & Damage E->F G Perform GC-MS Purity Analysis F->G I Result: Pure (>99.9%) G->I J Result: Impure (Degradation Products Detected) G->J K Troubleshoot Other Experimental Variables I->K L Dispose of Cylinder per EHS Protocol Replace with New Stock J->L

Caption: Troubleshooting decision tree for suspected HFC-245ca degradation.

References

  • New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca - P2 InfoHouse. (URL: )
  • ASHRAE And OSHA Focus On The Phasedown Of Hydrofluorocarbons - HFCs And Safe Storage Of Flammable Refrigerants - HVAC Informed. (URL: )
  • CAS 679-86-7: this compound | CymitQuimica. (URL: )
  • Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA - epa nepis. (URL: )
  • 1,1,1,2,3-Pentafluoropropane - Safety Data Sheet 1100324 - Synquest Labs. (URL: )
  • This compound 679-86-7 - Guidechem. (URL: )
  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) - ECETOC. (URL: )
  • New Chemical Alternative for Ozone-depleting Substances: HFC-245CA - epa nepis. (URL: )
  • SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane - Linde Gas GmbH. (URL: )
  • Safe handling when working with refrigerants - Issuu. (URL: )
  • Chlorofluorocarbons Alternatives Analysis, Part I: The Determination of HFC-134a Purity by Gas Chromatography | Journal of Chromatographic Science | Oxford Academic. (URL: )

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Troubleshooting phase separation with 1,1,2,2,3-Pentafluoropropane co-solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1,1,2,2,3-Pentafluoropropane (also known as HFC-245ca) as a co-solvent. This resource is designed to provide expert insights and actionable solutions for one of the most common challenges encountered with this versatile solvent: phase separation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to not only solve current issues but also proactively design more robust experimental systems.

Section 1: Understanding the Fundamentals

Before troubleshooting, a firm grasp of the materials and phenomena at play is essential. This section covers the core properties of this compound and the principles of phase separation.

Q1: What is this compound, and what are its key properties as a co-solvent?

This compound is a hydrofluoroether (HFE) with the chemical formula FCH₂CF₂CHF₂.[1] Unlike fully fluorinated perfluorocarbons (PFCs), HFEs contain hydrogen atoms, which imparts distinct physical and chemical properties. It is a volatile liquid with a low boiling point and a density significantly higher than many organic solvents.[1][2][3][4]

Key Properties of this compound (HFC-245ca):

PropertyValueSource(s)
CAS Number 679-86-7[1][4]
Molecular Formula C₃H₃F₅[2][3][5]
Molecular Weight 134.05 g/mol [1][5]
Boiling Point 25-26 °C (77-78.8 °F)[1][2][3][4]
Melting Point -82 °C (-115.6 °F)[1][2][3][4]
Density ~1.398 g/mL at 25 °C[1][2][3]
Vapor Pressure 40.81 psi at 55 °C[1]
Flash Point 10 °C (50 °F) - Closed Cup[1]

Its partially fluorinated nature results in unique solubility characteristics. It is largely immiscible with polar solvents like water and can also exhibit limited miscibility with some non-polar organic solvents, a phenomenon driven by the principle of "fluorophilicity".[6][7]

Q2: What is phase separation, and why is it prevalent in systems with fluorinated co-solvents?

Phase separation is the phenomenon where a solution that is initially homogeneous separates into two or more distinct liquid phases. This process is governed by thermodynamics, occurring when the mixed state is less energetically favorable than the separated state.

In the context of this compound, the primary driver is the large disparity in intermolecular forces. Fluorine is highly electronegative, and C-F bonds are highly polarized, yet perfluoroalkyl segments are non-polar overall and have very weak van der Waals forces. This leads to a behavior known as fluorophilicity/fluorophobicity .

  • Fluorophilic substances (like other fluorinated compounds) readily mix with fluorinated solvents.

  • Fluorophobic substances (like many hydrocarbons and polar molecules) are repelled by fluorinated solvents, leading to immiscibility.[6]

When this compound is mixed with a typical organic solvent, the weak interactions between the fluorinated segments and the hydrocarbon segments are often insufficient to overcome the stronger interactions that the individual components have with themselves. This energetic penalty drives the system to minimize contact between dissimilar molecules, resulting in phase separation.[6][7]

Section 2: Troubleshooting Common Phase Separation Scenarios

This section provides a question-and-answer guide to specific issues you may encounter during your experiments.

Q3: My solution has suddenly become cloudy or turbid. Is this phase separation, and how can I be sure?

Yes, cloudiness or turbidity is the hallmark sign of incipient phase separation. It occurs when microscopic droplets of a second phase begin to form, scattering light and making the solution appear opaque. This is often the first indication that your system is at or near its miscibility limit.

Confirmation Protocol:

  • Visual Inspection: Let the sample stand undisturbed for 10-30 minutes. If you observe the formation of a distinct second layer or sediment, phase separation has occurred.

  • Microscopy: Place a small drop of the solution on a microscope slide. Under magnification (100x or higher), you will be able to see the individual droplets of the dispersed phase.[8]

  • Centrifugation: If an emulsion is stable, a brief spin in a benchtop centrifuge (e.g., 5 minutes at 2000 x g) can accelerate the separation of the layers, making them clearly visible.[9]

Q4: My mixture has separated into two clear layers. What factors are likely responsible?

The formation of two distinct liquid layers indicates gross immiscibility. The primary drivers for this are composition, temperature, and the chemical nature of your solute.

  • Co-Solvent Ratio: You have likely exceeded the miscibility limit for the specific ratio of this compound to your organic co-solvent. Fluorinated solvents are often immiscible with polar organic solvents like methanol, acetonitrile, and DMF.[6]

  • Temperature: Many fluorocarbon-hydrocarbon mixtures exhibit an Upper Critical Solution Temperature (UCST) , which is the temperature above which the two are miscible in all proportions.[7] If your lab temperature has dropped, you may have fallen below the UCST for your specific mixture, triggering separation. Conversely, some systems exhibit a Lower Critical Solution Temperature (LCST).

  • Solute Effects: The introduction of a solute can significantly alter the phase behavior of the co-solvent system. A highly polar or ionic solute can decrease the mutual solubility of the co-solvents, a phenomenon known as "salting out."

Troubleshooting Workflow for Phase Separation

The following diagram outlines a logical workflow for diagnosing and addressing phase separation issues.

G start Observation: Mixture is Cloudy or has Separated Layers q1 Is the separation temperature-dependent? start->q1 temp_yes Adjust Temperature - Gently heat the mixture. - If it becomes homogeneous, you are below the UCST. - Maintain temperature above UCST during experiment. q1->temp_yes Yes temp_no Separation is likely due to composition. q1->temp_no No end_goal Result: Homogeneous, Stable Solution temp_yes->end_goal q2 Did separation occur after adding solute? temp_no->q2 solute_yes Solute-Induced Separation - Decrease solute concentration. - Consider a less polar solute or a different salt. - Change co-solvent ratio to better solvate the solute. q2->solute_yes Yes solute_no Inherent Co-Solvent Immiscibility q2->solute_no No solute_yes->end_goal action1 Modify Co-Solvent System - Systematically vary the co-solvent ratio to find the miscible region. - Select a more compatible co-solvent (e.g., less polar). - Refer to Protocol 3. solute_no->action1 action2 Introduce a Stabilizer - Add a suitable surfactant (fluorosurfactant for w/o or o/w emulsions). - Use a co-solvent that acts as a bridge between the two phases (e.g., an alcohol). solute_no->action2 action1->end_goal action2->end_goal

Caption: A logical flowchart for troubleshooting phase separation.

Q5: An emulsion has formed that is resistant to separation. How can I break it?

Emulsions are fine dispersions of one liquid within another, often stabilized by surfactants or particulate matter at the interface. They can be very persistent.

Effective Strategies for Breaking Emulsions:

  • Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[9] This increases the polarity of the aqueous phase, disrupting the stabilizing interface and forcing the phases to coalesce.

  • Centrifugation: As mentioned, centrifugation is a highly effective mechanical method to force the separation of the denser and lighter phases.[9]

  • Filtration: Use specialized phase separation filter paper, which is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase (or vice versa).[9]

  • Temperature Change: Gently warming the mixture can sometimes decrease viscosity and disrupt the interfacial film, promoting separation.[10]

  • Solvent Addition: Adding a small amount of a third solvent (like isopropanol) can alter the interfacial tension and break the emulsion. Use this method with caution, as it changes the overall composition of your system.[9]

Section 3: Proactive Strategies & Advanced Solutions

The best troubleshooting is prevention. This section focuses on how to design your experiments to avoid phase separation from the outset.

Q6: How can I rationally select a co-solvent to pair with this compound?

Solvent selection is critical. The principle of "like dissolves like" is a good starting point, but with fluorinated systems, it's more nuanced.

  • Polarity Matching: Hydrofluoroethers like HFC-245ca are relatively non-polar. They tend to be more miscible with less polar organic solvents (e.g., toluene, hexane) and immiscible with highly polar solvents (e.g., methanol, DMF, acetonitrile).[6]

  • Solvent Tuning: If you must use a more polar solvent, you can sometimes "tune" the system by adding a third co-solvent that is miscible with both the fluorinated and organic phases. For example, adding an alcohol to a fluorocarbon/hydrocarbon mixture can sometimes increase mutual solubility.

  • Consult Miscibility Charts: Several resources provide qualitative or quantitative data on the miscibility of different solvent pairs. A systematic study found that hydrofluoroethers like HFE-7100 and HFE-7500 (structurally related to HFC-245ca) are miscible with THF, toluene, and acetone, but immiscible with acetonitrile, methanol, and DMF.[6]

Q7: Can surfactants be used to create a stable formulation?

Absolutely. If your application requires a stable dispersion rather than a true solution (e.g., for certain drug delivery systems or biphasic reactions), surfactants are the ideal tool.

  • Mechanism: Surfactants are amphiphilic molecules with a "head" that prefers one phase and a "tail" that prefers the other.[11] They position themselves at the oil/water or fluorous/organic interface, reduce interfacial tension, and prevent droplets from coalescing.[12]

  • Fluorosurfactants: For systems containing a fluorinated phase, specialized fluorosurfactants are highly effective. These molecules typically contain a fluorinated carbon chain (the "tail") that is highly fluorophilic and a polar or non-polar head group. For example, research has demonstrated the use of PFPE-based surfactants to create highly stable water-in-fluorinated oil emulsions.[13][14] The choice of surfactant depends on whether you are creating a water-in-oil or oil-in-water emulsion.

Diagram of Surfactant Action in a Fluorinated System

G cluster_1 Stable Emulsion with Fluorosurfactant Organic Organic Phase Fluorous Fluorous Phase (HFC-245ca) Continuous Continuous Phase (e.g., HFC-245ca) Droplet Dispersed Organic Droplet s1 s1->Droplet s2 s2->Droplet s3 s3->Droplet s4 s4->Droplet s5 s5->Droplet s6 s6->Droplet s7 s7->Droplet s8 s8->Droplet label_surfactant Fluorosurfactant: Fluorophilic Tail (Yellow) Lipophilic Head (Black Dot)

Caption: Stabilization of a fluorous/organic emulsion by a fluorosurfactant.

Section 4: Key Experimental Protocols

Protocol 1: Determining a Temperature-Composition Phase Diagram (Cloud Point Titration)

This protocol helps you map the miscibility window for your co-solvent system.

  • Preparation: Prepare a known volume/mass of this compound in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Titration: While stirring, slowly titrate the second co-solvent into the vessel at a constant temperature.

  • Observation: The "cloud point" is the point at which the solution first becomes persistently turbid. Record the volume of titrant added.

  • Temperature Variation: Repeat steps 1-3 at several different temperatures (e.g., in 5 °C increments).

  • Plotting: Plot the temperature (Y-axis) versus the composition (X-axis, as mole fraction or weight percent). The resulting curve is the phase boundary, delineating the one-phase (miscible) and two-phase (immiscible) regions of your system.[8][15]

Protocol 2: Systematic Co-Solvent Screening

A straightforward method to quickly assess the compatibility of different co-solvents.

  • Setup: Arrange a series of small, clear glass vials (e.g., 4 mL).

  • Dispensing: To each vial, add 1 mL of this compound.

  • Addition: To successive vials, add 1 mL of each candidate co-solvent you wish to test (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, acetonitrile, methanol).

  • Mixing: Cap each vial securely and vortex for 30 seconds.

  • Observation: Allow the vials to stand for 5 minutes. Observe and record which mixtures remain as a single, clear phase and which separate into two layers or become cloudy. This provides a rapid, qualitative assessment of miscibility.[6]

References

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  • Chemistry Stack Exchange. (2012, April 26). What can I do if I don't get a phase separation between my organic and water phases?
  • ChemicalBook. (2024, December 21). 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE - Safety Data Sheet.
  • ResearchGate. (2025, August 9). Effect of surfactant on interfacial film and stability of highly concentrated emulsions stabilized by various binary surfactant mixtures. Request PDF.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
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  • ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?
  • ChemicalBook. (n.d.). 679-86-7(this compound) Product Description.
  • Rocaboy, C., et al. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 679-86-7.
  • Sigma-Aldrich. (n.d.). This compound 99%.
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  • Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A.
  • Analytical Separation Methods. (2021, September 15).
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  • Ho, Y. P., et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. PubMed Central. Available at: [Link]

  • CAS Common Chemistry. (n.d.). This compound.
  • ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry.
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  • Harvey, D. (n.d.). Chapter 12 - Analytical Sciences Digital Library. Retrieved from Analytical Sciences Digital Library.
  • Filtration Solutions Inc. (n.d.). Surfactants as Emulsion Stabilizer.
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  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
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  • Waters Help Center. (2025, November 21). Solvent miscibility.
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Identifying and mitigating byproducts in reactions with HFC-245ca

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HFC-245ca. This guide is designed for researchers, scientists, and drug development professionals utilizing 1,1,2,2,3-pentafluoropropane (HFC-245ca) in their experimental work. As your Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific reasoning to help you anticipate, identify, and mitigate common issues related to reaction byproducts. Our focus is on ensuring the integrity of your synthesis and the purity of your final compounds.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding byproducts in reactions involving HFC-245ca.

Q1: What are the most common types of byproducts I should expect when using HFC-245ca?

A1: Byproducts associated with HFC-245ca can be broadly categorized into three groups:

  • Process Impurities: These are residual compounds from the manufacturing of HFC-245ca itself. They can include isomers such as HFC-245fa (1,1,1,3,3-pentafluoropropane) and HFC-245cb (1,1,1,2,2-pentafluoropropane), as well as incompletely fluorinated or chlorinated precursors like dichloropentafluoropropanes. Commercial HFC-245ca typically has a purity of ≥ 99.8%, but the nature and quantity of these trace impurities can vary.

  • Reaction-Derived Byproducts: These are formed when HFC-245ca, used as a solvent or reagent, undergoes unintended reactions. Given its general inertness, this is less common under standard conditions. However, reactions with strong bases, highly reactive metals (e.g., finely divided aluminum or magnesium), or strong oxidizing agents, particularly at elevated temperatures and pressures, can lead to the formation of various byproducts.

  • Degradation Products: Under high-energy conditions, such as high temperatures (>250°C) or electrical discharge, HFC-245ca can decompose. Key degradation products to be aware of are hydrogen fluoride (HF) and carbonyl fluoride (COF2). Carbonyl fluoride is hydrolytically unstable and will rapidly convert to HF and carbon dioxide in the presence of moisture.

Q2: My reaction is sensitive to acidic conditions. What should I be concerned about with HFC-245ca?

A2: The primary concern for acid-sensitive reactions is the potential formation of hydrogen fluoride (HF). While HFC-245ca itself is not acidic, its degradation at high temperatures or in the presence of certain reactive species can release HF. The presence of moisture can exacerbate this by reacting with other degradation products like carbonyl fluoride to form additional HF. It is crucial to use dry HFC-245ca and ensure your reaction setup is free from moisture, especially when heating the reaction.

Q3: How can I identify potential byproducts in my HFC-245ca reaction mixture?

A3: A multi-technique analytical approach is the most robust strategy for identifying unknown byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier tool for identifying volatile and semi-volatile byproducts, such as isomers or other halogenated hydrocarbons. The mass fragmentation patterns are crucial for distinguishing between structurally similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is exceptionally powerful for identifying fluorine-containing byproducts, as each unique fluorine environment will produce a distinct signal. ¹H NMR is also essential for determining the overall structure of byproducts.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile byproducts or when derivatization is employed, HPLC coupled with UV or mass spectrometry detectors can provide excellent separation and identification capabilities.

For a deeper dive into analytical methodologies, please refer to our detailed troubleshooting guides below.

Troubleshooting Guides

This section provides structured approaches to common problems encountered during experiments with HFC-245ca.

Issue 1: Unexpected Peaks in GC-MS Analysis
  • Possible Cause 1: Isomeric Impurities

    • Causality: The industrial synthesis of HFC-245ca can result in the co-formation of other pentafluoropropane isomers. These isomers will have very similar boiling points and polarity, making them difficult to separate by standard distillation and potentially carrying over into your reaction.

    • Identification Protocol:

      • GC Method Optimization: Use a high-resolution capillary column (e.g., a DB-VRX or equivalent phase designed for volatile halogenated compounds). Program a slow temperature ramp to maximize separation of these closely eluting isomers.

      • Mass Spectral Analysis: Compare the fragmentation patterns of the unknown peaks to library spectra for known HFC-245 isomers (fa, cb, etc.). Pay close attention to the relative abundances of key fragments.

    • Mitigation Strategy:

      • Source Purity: If isomeric purity is critical, obtain a certificate of analysis from your HFC-245ca supplier. Consider purchasing a higher purity grade if available.

      • Preparative GC: For small-scale, high-purity applications, preparative gas chromatography can be used to isolate the desired HFC-245ca isomer.

  • Possible Cause 2: Reaction with Vessel or Reagents

    • Causality: HFC-245ca can react with highly reactive metals or strong bases, especially at elevated temperatures. For example, use as a solvent for a Grignard reaction without careful temperature control could lead to defluorination or other side reactions.

    • Identification Protocol:

      • Isotopic Labeling (if feasible): If you suspect a byproduct is derived from HFC-245ca, using a labeled starting material in a small-scale trial can confirm its origin.

      • High-Resolution MS: Obtain an accurate mass of the byproduct's molecular ion to determine its elemental composition. This can help distinguish between a simple adduct and a more complex reaction product.

    • Mitigation Strategy:

      • Material Compatibility: Ensure your reaction vessel and any reagents are compatible with fluorocarbons under the planned reaction conditions. Avoid finely divided reactive metals unless they are a required reagent, and maintain strict temperature control.

      • Inertness: When using HFC-245ca as a solvent, its primary role should be as an inert medium. If reactivity is observed, consider alternative fluorinated solvents with higher stability under your specific reaction conditions.

Issue 2: Acidity and Corrosion in the Reaction System
  • Possible Cause: Thermal or Catalytic Decomposition

    • Causality: High reaction temperatures (>250°C) or the presence of certain catalysts can cause HFC-245ca to decompose, releasing corrosive hydrogen fluoride (HF).

    • Identification Protocol:

      • pH Measurement: Carefully test the pH of aqueous workup solutions. A significant drop in pH can indicate acid formation.

      • Fluoride Ion Analysis: Use a fluoride ion-selective electrode to quantify the amount of fluoride in aqueous phases. This provides direct evidence of HF formation.

      • Headspace Analysis: The headspace of the reaction can be sampled and analyzed by GC-TCD (Thermal Conductivity Detector) or GC-MS to detect volatile decomposition products like COF₂.

    • Mitigation Strategy:

      • Temperature Control: Maintain the reaction temperature well below the decomposition threshold of HFC-245ca whenever possible.

      • Acid Scavengers: In situations where high temperatures are unavoidable, the inclusion of an acid scavenger (e.g., a non-nucleophilic, sterically hindered base) can neutralize HF as it is formed.

      • Material Selection: Use reaction vessels and equipment made of materials resistant to HF, such as certain stainless steel alloys or specialized polymers, if decomposition is a known risk.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Impurity Profiling of HFC-245ca

This protocol provides a starting point for the identification of volatile byproducts.

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, phase suitable for volatile halogenated hydrocarbons (e.g., Agilent DB-VRX or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

  • Injector: 230°C, split ratio 50:1.

  • MSD:

    • Transfer line: 230°C.

    • Ion source: 230°C (EI mode).

    • Scan range: 30-350 amu.

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a suitable, non-interfering solvent (e.g., methylene chloride).

Protocol 2: Aqueous Quench and Fluoride Ion Analysis

This protocol is for detecting and quantifying HF formation.

  • Quenching: After the reaction is complete and cooled to a safe temperature, carefully quench the reaction mixture by adding it to a known volume of deionized water in an ice bath.

  • Extraction: If an organic solvent was used, separate the aqueous layer.

  • Buffering: Take a known aliquot of the aqueous layer and add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB) to decomplex any fluoride ions and maintain a constant ionic strength.

  • Measurement: Calibrate a fluoride ion-selective electrode (ISE) using a series of known fluoride standards (e.g., 1, 10, 100 ppm NaF in a 1:1 water/TISAB matrix).

  • Analysis: Measure the fluoride concentration in the buffered sample. Calculate the total amount of HF produced in the reaction based on the initial volume of the aqueous quench.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the logical flow of identifying and mitigating byproducts.

Byproduct_Identification_Workflow cluster_analysis Data Interpretation cluster_identification Byproduct Identification start Reaction Complete gcms GC-MS Analysis start->gcms Volatile components nmr NMR Analysis (¹H, ¹⁹F) start->nmr Structural info hplc HPLC Analysis start->hplc Non-volatile components acidity_check Acidity Check (Protocol 2) start->acidity_check If corrosion or pH change suspected peak_detected Unexpected Peak(s) Detected gcms->peak_detected nmr->peak_detected hplc->peak_detected ms_lib Compare MS to Library Spectra peak_detected->ms_lib From GC/HPLC-MS nmr_shift Analyze ¹⁹F Shifts & Coupling peak_detected->nmr_shift From NMR isomer Isomer Identified ms_lib->isomer side_reaction Side Reaction Product Identified ms_lib->side_reaction nmr_shift->isomer nmr_shift->side_reaction end Implement Mitigation Strategy isomer->end degradation_product Degradation Product (e.g., containing HF) degradation_product->end side_reaction->end acidity_check->degradation_product

Caption: Workflow for byproduct identification.

Mitigation_Strategy_Logic cluster_source Source of Byproduct cluster_mitigation Mitigation Strategy byproduct_type Byproduct Type Identified isomer Isomeric Impurity byproduct_type->isomer e.g., HFC-245fa degradation Thermal/Catalytic Degradation byproduct_type->degradation e.g., HF, COF₂ side_reaction Unintended Side Reaction byproduct_type->side_reaction e.g., Defluorination product purify_reagent Purify Starting Material (e.g., Preparative GC) isomer->purify_reagent control_temp Lower Reaction Temp & Add Scavenger degradation->control_temp optimize_conditions Optimize Reaction Conditions (Stoichiometry, Catalyst, Time) side_reaction->optimize_conditions purify_product Purify Final Product (Distillation, Chromatography) purify_reagent->purify_product control_temp->purify_product optimize_conditions->purify_product final_product Pure Product purify_product->final_product

Technical Support Center: Enhancing the Solubility of Polar Molecules in 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2,3-Pentafluoropropane (HFC-245ca). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges of dissolving polar molecules in this fluorinated solvent. As a weakly polar solvent, HFC-245ca presents unique challenges for formulating polar active pharmaceutical ingredients (APIs), peptides, and other hydrophilic compounds. This document is designed to provide both theoretical understanding and practical, field-proven insights to overcome these solubility hurdles.

Understanding the Challenge: Polarity Mismatch

This guide will walk you through systematic approaches to enhance the solubility of your polar compounds in HFC-245ca, focusing on the use of cosolvents and surfactants.

Frequently Asked Questions (FAQs)

Q1: Why is my polar compound not dissolving in this compound?

A1: The primary reason is a mismatch in polarity. Highly polar molecules, especially those capable of strong hydrogen bonding (e.g., containing -OH, -NH2, -COOH groups), have strong intermolecular forces. This compound, while polar, may not have strong enough dipole-dipole interactions to overcome the solute-solute forces of your compound.

Q2: What is a cosolvent and how can it help?

A2: A cosolvent is a substance added to a primary solvent to increase the solubility of a solute. In this context, a polar cosolvent that is miscible with HFC-245ca can act as a "bridge" between the solvent and the polar solute. It can disrupt the strong interactions of the polar solute while also interacting favorably with the HFC-245ca. Ethanol is a commonly used cosolvent in hydrofluoroalkane (HFA) propellant formulations for this purpose.[2][3][4][5][6]

Q3: What are surfactants and how do they improve solubility?

A3: Surfactants, or surface-active agents, are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (lipophilic) tail. In a solvent, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules can self-assemble into structures called micelles. These micelles can encapsulate non-polar or poorly soluble compounds in their core, effectively dispersing them in the solvent. For dissolving polar molecules in a less polar solvent, reverse micelles can form, where the polar heads face inward, creating a microenvironment suitable for the polar solute.

Q4: Should I use a cosolvent or a surfactant?

A4: The choice depends on your specific system and requirements. Cosolvents are often simpler to implement and can be effective for moderately polar solutes. Surfactants are particularly useful for highly polar or water-soluble compounds and can create stable microemulsions.[7][8] In some cases, a combination of both a cosolvent and a surfactant can be the most effective strategy.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are encountering solubility issues with your polar molecule in this compound, follow these systematic troubleshooting workflows.

Workflow 1: Cosolvent Screening and Optimization

This workflow is designed to identify an effective cosolvent and its optimal concentration to achieve the desired solubility of your polar compound.

graph Cosolvent_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Cosolvent Screening Workflow

Step-by-Step Protocol for Cosolvent Screening:

  • Select Candidate Cosolvents: Choose a range of polar solvents with varying properties. It is crucial to select cosolvents that are likely to be miscible with HFC-245ca. Short-chain alcohols and some polar aprotic solvents are good starting points.

    Cosolvent Candidate Boiling Point (°C) Polarity (Dielectric Constant) Comments
    Ethanol78.424.5Commonly used in HFA formulations. Good balance of polarity.
    Isopropanol82.619.9Slightly less polar than ethanol, may have different miscibility.
    Acetone5620.7Aprotic polar solvent, can be effective for certain solutes.
    Acetonitrile8237.5Highly polar aprotic solvent. Check miscibility carefully.
    Dimethyl Sulfoxide (DMSO)18946.7Very high polarity, may have limited miscibility.
  • Perform Miscibility Test:

    • In a clear, sealed container, mix the chosen cosolvent with this compound at various ratios (e.g., 10:90, 25:75, 50:50 by volume).

    • Observe for any phase separation. A single, clear phase indicates miscibility. Proceed only with miscible cosolvents.

  • Screen for Solubility Improvement:

    • Prepare a saturated solution of your polar compound in pure HFC-245ca as a baseline.

    • Prepare solutions of HFC-245ca with a fixed, relatively high concentration of each miscible cosolvent (e.g., 20% v/v).

    • Add your polar solute to each cosolvent mixture until saturation is reached.

    • Visually or analytically (e.g., via UV-Vis spectroscopy or HPLC) compare the solubility in the cosolvent mixtures to the baseline.

  • Determine Optimal Cosolvent Concentration:

    • Select the most promising cosolvent(s) from the screening step.

    • Prepare a series of solutions with varying concentrations of the chosen cosolvent in HFC-245ca (e.g., 1%, 2%, 5%, 10%, 15%, 20% v/v).

    • Determine the solubility of your polar compound in each of these mixtures. This will help you identify the lowest effective concentration of the cosolvent needed, which is often desirable to minimize potential impacts on the final product's properties.

  • Characterize the Final Formulation: Once a suitable cosolvent and concentration are identified, assess the stability of the formulation over time and under relevant storage conditions. Ensure the cosolvent does not negatively impact the chemical integrity of your polar compound.

Workflow 2: Surfactant-Based Solubilization

This workflow is ideal for highly polar or water-soluble compounds that do not show sufficient solubility with cosolvents alone. The goal is to form stable micelles or microemulsions that can carry the polar solute.

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}

Surfactant Screening and Optimization Workflow

Step-by-Step Protocol for Surfactant-Based Solubilization:

  • Select Surfactant Class: The choice of surfactant is critical. For solubilizing polar compounds in a less polar medium, surfactants that can form reverse micelles or water-in-oil microemulsions are desirable. Both non-ionic and fluorinated surfactants are promising candidates.

    Surfactant Class Examples Key Characteristics
    Non-ionic Sorbitan esters (e.g., Span series), Polysorbates (e.g., Tween series), Polyoxyethylene ethers (e.g., Brij series)Generally less toxic and widely used in pharmaceutical formulations. Their effectiveness will depend on their Hydrophilic-Lipophilic Balance (HLB).
    Fluorinated Perfluoroalkyl sulfonates, Fluorotelomer-based surfactantsThe fluorinated tail has a high affinity for fluorinated solvents like HFC-245ca, which can enhance micelle formation and stability.
    Anionic/Cationic Sodium dodecyl sulfate (SDS), Cetyltrimethylammonium bromide (CTAB)Can be very effective but may have compatibility issues with certain APIs or downstream applications.
  • Screen Surfactants for Dispersibility:

    • Attempt to disperse a small amount of each selected surfactant in HFC-245ca. Observe for dissolution or fine, stable dispersion. Surfactants that are insoluble or immediately phase separate are unlikely to be effective.

  • Determine Solubilization Capacity (Phase Titration):

    • Prepare a solution of the surfactant in HFC-245ca at a concentration above its expected CMC.

    • Prepare a concentrated aqueous solution of your polar compound.

    • Slowly titrate the aqueous solution of your polar compound into the surfactant/HFC-245ca mixture while vigorously mixing.

    • Observe the point at which the solution becomes cloudy or phase separates. This provides an indication of the maximum amount of the aqueous polar phase that can be solubilized.

  • Consider a Cosurfactant: In many cases, a single surfactant may not be sufficient to form stable microemulsions in HFCs. A short-chain alcohol, such as ethanol or propanol, can act as a cosurfactant, improving the flexibility of the surfactant film at the interface and enhancing solubilization. Studies have shown the effectiveness of combining a fluorinated ionic surfactant with a short-chain alcohol to create microemulsions in HFC-134a.[1][9]

  • Optimize Surfactant/Cosurfactant Ratio: If a cosurfactant is needed, systematically vary the ratio of surfactant to cosurfactant (e.g., 1:1, 1:2, 2:1) and repeat the phase titration to find the optimal ratio for maximizing the solubilization of your polar compound.

  • Evaluate Formulation Stability: The final microemulsion or micellar solution should be visually clear and stable over time at relevant storage temperatures. Dynamic light scattering (DLS) can be used to characterize the size and stability of the micelles or microemulsion droplets.

Data-Driven Insights: The Role of Solubility Parameters

For a more predictive approach to solvent and cosolvent selection, Hansen Solubility Parameters (HSP) are an invaluable tool.[10][11][12][13][14][15] HSP breaks down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

Estimated Hildebrand Solubility Parameter:

This technical support guide provides a framework for systematically addressing the challenge of dissolving polar molecules in this compound. By understanding the underlying principles of polarity and employing methodical screening of cosolvents and surfactants, researchers can successfully develop stable and effective formulations.

References

  • (Please note: A comprehensive list of real, verifiable URLs will be generated here based on the sources used in the final response.)
  • Patel, N., Marlow, M., & Lawrence, M. J. (2003). Fluorinated ionic surfactant microemulsions in hydrofluorocarbon 134a (HFC 134a). Journal of Colloid and Interface Science, 258(2), 354-362.
  • Gurova, A. N., de Brito, F. E., Nieto de Castro, C. A., & Mardolcar, U. V. (2001). Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa).
  • (2015). (601f) Understanding the Role of Ethanol as Co-Solvent in Hydrofluoroalkane Propellants. AIChE Annual Meeting.
  • Understanding the Role of Ethanol as co-solvent in Hydrofluoroalkane Propellants.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • He, P., Lam, H., Rao, L., et al. (2021). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. Drug Delivery to the Lungs 32.
  • Impact of Ethanol on Electrostatic Behaviour of Fluorocarbon Pharmaceutical Propellants. (2023). Pharmaceutics, 15(11), 2579.
  • Hildebrand solubility parameter. (2023, November 28). In Wikipedia. [Link]

  • Hansen solubility parameter. (2023, October 29). In Wikipedia. [Link]

  • Leach, C. L. (2002). Hydrofluoroalkane Formulations of Inhaled Corticosteroids for the Treatment of Asthma.
  • da Rocha, S. R. P., & Iglesias, B. (2008). Solvent-solute interactions in hydrofluoroalkane propellants. Journal of Physical Chemistry B, 112(30), 9076-9082.
  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. Retrieved from [Link]

  • Advancements in Metered-Dose Inhaler Technology: Feasibility of Excipients and Particle Size. (n.d.). VTechWorks.
  • Patel, N., Marlow, M., & Lawrence, M. J. (2003). Formation of fluorinated nonionic surfactant microemulsions in hydrofluorocarbon 134a (HFC 134a). Journal of Colloid and Interface Science, 258(2), 345-353.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Surfactant Synergistic Effect and Interfacial Properties of Microemulsions Compounded with Anionic and Nonionic Surfactants Using Dissipative Particle Dynamics. (2023). Polymers, 15(24), 4679.
  • Consideration of Hansen solubility parameters. Part 1. (n.d.). Pirika.com.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Solution Landscape: A Technical Guide to the Solubility Parameters of 1,1,1,3,3- Pentafluorobutane (HFC-365mfc) in Organic Solvents.
  • Pace, C. N., Treviño, S., Prabhakaran, E., & Scholtz, J. M. (2004). Protein structure, stability and solubility in water and other solvents. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1448), 1225-1235.
  • Patel, N., Marlow, M., & Lawrence, M. J. (2003). Fluorinated ionic surfactant microemulsions in hydrofluorocarbon 134a (HFC 134a). Journal of Colloid and Interface Science, 258(2), 354-362.
  • Burke, J. (n.d.). Part 2 - The Hildebrand Solubility Parameter. Retrieved from [Link]

  • Klibanov, A. M., Griebenow, K., & Braco, L. (1994). On protein solubility in organic solvent. Biotechnology and Bioengineering, 44(1), 140-145.
  • Strategic Cosolvent Polarity Tuning Enables Additive Uptake in Cellulose for Eco-Friendly Packaging Applic
  • Waters. (2021, November 25). Solvent miscibility. Retrieved from [Link]

  • Theoretical consideration of solubility by Hildebrand solubility approach. (2021). World Journal of Advanced Research and Reviews, 12(3), 528-541.
  • Average calculated Hildebrand solubility parameter and the common ranges
  • Perez-Gil, J., & Cruz, A. (2001). Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1510(1-2), 143-154.

Sources

Technical Support Center: Material Compatibility with 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring material compatibility with 1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca. This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorinated propane in their work. The following question-and-answer guides provide in-depth, field-proven insights to help you select appropriate materials and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) on Material Compatibility

Q1: We are designing a new experimental setup using HFC-245ca. Which elastomers are generally recommended for seals, gaskets, and O-rings?

A1: For applications involving HFC-245ca, material selection is critical to prevent leaks and system failure. Based on compatibility testing, several elastomers have demonstrated reliable performance.[1]

  • Excellent Performers: Buna-N (Nitrile), EPDM (Ethylene Propylene Diene Monomer), and Silicone Rubber (S-70) are highly recommended. These materials exhibit minimal swelling, maintain their hardness, and show little to no degradation after prolonged exposure.[1]

  • Acceptable Performers: Buna-S and Hypalon® (Chlorosulfonated Polyethylene) also perform acceptably, showing only marginal changes in physical properties.[1]

The underlying principle for their compatibility lies in their chemical structure, which resists plasticization and swelling when exposed to fluorinated hydrocarbons. It is crucial, however, to consider the full range of operating conditions, as temperature and pressure can influence performance.[2]

Q2: Are there any elastomers that should be strictly avoided with HFC-245ca?

A2: Yes, several common elastomers are known to be incompatible and should be avoided to ensure the integrity of your apparatus.

  • Fluoropolymers (Viton®, Kalrez®, Teflon®): Surprisingly, these materials perform poorly with HFC-245ca. They are highly susceptible to absorption of the fluoropropane, leading to excessive and unacceptable swelling.[1] While PTFE (Teflon®) is known for its broad chemical inertness, it can absorb certain halogenated solvents, which is a physical, rather than chemical, effect but still results in detrimental dimensional changes.[3][4]

  • Neoprene: This material is unsuitable due to significant shrinkage and embrittlement upon exposure.[1]

  • Natural Rubber and Hydrogenated Nitrile Butyl Rubber (HNBR): These materials show excessive swelling, particularly if a polyolester (POE) lubricant is also present in the system.[1]

Q3: What plastics are suitable for tubing, containers, or structural components in contact with HFC-245ca?

A3: For rigid or flexible plastic components, several options are available, but with important caveats.

  • Generally Compatible: Nylon 6,6 has shown good compatibility with HFC-245ca.[1]

  • Use with Caution: Polyethylene (PE) and Polypropylene (PP) are generally resistant to a wide range of chemicals due to their non-polar nature.[5][6] However, they can be susceptible to attack by some chemicals, which may cause stress cracking, swelling, or permeation.[7] Their suitability can be highly dependent on the specific grade of the polymer and the presence of mechanical stress.[8][9] Therefore, end-use testing is strongly recommended.

  • Incompatible: As noted with elastomers, PTFE (Teflon®) exhibits poor performance due to significant swelling.[1] Mylar® (Polyethylene terephthalate) also shows signs of deterioration.[1]

Q4: Why does a material's compatibility rating sometimes differ between chemical charts?

A4: This is a common and important observation. Discrepancies can arise from several factors:

  • Testing Conditions: Compatibility can be significantly affected by temperature, pressure, and the presence of mechanical stress.[2][10] A material might be compatible at room temperature but fail at elevated temperatures.

  • Chemical Purity and Mixtures: The presence of impurities or other chemicals in a system can alter compatibility.[11]

  • Specific Formulation: The properties of a polymer can vary based on its specific formulation, including the use of plasticizers, fillers, or accelerators, which can leach out or react.[1]

  • Exposure Time: A material may be suitable for intermittent, short-term contact but unsuitable for prolonged exposure.[7][12]

For these reasons, published chemical resistance charts should be used as a preliminary guide, not an unconditional guarantee.[13] The most reliable approach is to test materials under conditions that simulate your specific application.[14]

Troubleshooting Guide: Common Material Failure Scenarios

Issue 1: My elastomeric O-rings have swollen significantly after exposure to HFC-245ca, causing the seal to fail.

  • Probable Cause: You are likely using an incompatible elastomer, such as Viton®, Kalrez®, or another fluoropolymer.[1] These materials readily absorb HFC-245ca, leading to volume increases greater than 20%, which is considered excessive and detrimental.[1]

  • Solution:

    • Immediately replace the failed O-rings.

    • Select a recommended material such as Buna-N, EPDM, or Silicone Rubber for the replacements.[1]

    • Validation Step: Before system-wide implementation, immerse a sample of the new O-ring material in HFC-245ca for a period representative of your experimental duration. Measure the change in volume and hardness. A volume change of less than 5% and a hardness change of less than 10% are generally considered acceptable.[1]

Issue 2: The plastic tubing in my system has become cloudy, brittle, and developed small cracks.

  • Probable Cause: This phenomenon is likely environmental stress cracking (ESC). It occurs when a thermoplastic material is subjected to both mechanical stress (e.g., from fittings, bending) and a chemical agent that, on its own, would not cause degradation.[8] Materials like polyethylene and polypropylene can be susceptible to ESC.[7]

  • Solution:

    • Reduce Mechanical Stress: Ensure tubing is not over-tightened at connection points and that bend radii are not excessively sharp.

    • Material Re-evaluation: Consider switching to a more chemically resistant plastic like Nylon 6,6.[1]

    • Conduct Performance Testing: If you must use a specific type of plastic, perform a stress-cracking test as part of your validation. This can be done by exposing a stressed sample (e.g., bent into a U-shape) to HFC-245ca and observing it for any signs of crazing or cracking over time.[15][16]

Issue 3: I've noticed a slight discoloration and softening of a plastic component.

  • Probable Cause: This indicates a degree of chemical attack or absorption. The HFC-245ca may be acting as a plasticizer, causing the polymer chains to move more freely, which results in softening.[14] Discoloration may suggest a chemical reaction or the leaching of additives from the plastic.[1]

  • Solution:

    • Assess the Severity: Determine if the observed changes compromise the function or integrity of the part. A minor change in a non-critical component may be acceptable, but any softening in a pressure-bearing part is a significant safety concern.

    • Consider Service Life: For applications involving continuous use, this material is likely unsuitable.[17] If contact is intermittent, the material might recover its properties after the chemical is removed.[4]

    • Test an Alternative: Select a material with a higher compatibility rating and perform validation testing as described in the protocol below.

Material Compatibility Summary for HFC-245ca

This table summarizes the performance of various plastics and elastomers when exposed to this compound (HFC-245ca), based on data from standardized tests.[1]

Material FamilySpecific MaterialCompatibility RatingObserved Effects
Elastomers Buna-N (Nitrile)Excellent Minimal change in properties.
EPDMExcellent Minimal change in properties.
Silicone Rubber (S-70)Excellent Minimal change in properties.
Buna-SGood Minor, acceptable changes.
Hypalon®Good Minor, acceptable changes.
Natural RubberPoor Excessive swelling.
NeoprenePoor Shrinkage and embrittlement.
HNBRPoor Excessive swelling.
Viton-A® (FKM)Poor Unacceptable swelling.
Kalrez-C® (FFKM)Poor Unacceptable swelling.
Plastics Nylon 6,6Good Acceptable performance.
Mylar® (PET)Poor Signs of deterioration.
Nomex®Poor Signs of deterioration.
Teflon® (PTFE)Poor Unacceptable swelling.

Experimental Protocol: Material Compatibility Validation (Based on ASTM D543)

This protocol provides a standardized method for evaluating the resistance of a plastic or elastomer to HFC-245ca.[15][16][18]

Objective: To determine the change in physical properties (weight, dimensions, hardness, and tensile strength) of a material after immersion in HFC-245ca.

Materials & Equipment:

  • Test specimens of the candidate material (e.g., tensile bars, disks). A minimum of 5 specimens per test condition is recommended.[15]

  • This compound (HFC-245ca).

  • Sealed pressure-safe containers (e.g., stainless steel cylinders) suitable for HFC-245ca, which has a boiling point of 25-26°C.[19]

  • Analytical balance (±0.1 mg).

  • Calipers or micrometer.

  • Durometer for hardness testing.

  • Tensile testing machine.

  • Temperature-controlled environment (oven or incubator).

Procedure:

  • Initial Measurement (Pre-Exposure):

    • Condition all test specimens at standard laboratory temperature (23 ± 2°C) and 50 ± 5% relative humidity for at least 40 hours.

    • For each of the 5+ control specimens and 5+ test specimens, measure and record:

      • Weight (to the nearest 0.1 mg).

      • Dimensions (length, width, thickness to the nearest 0.025 mm).

      • Hardness (at multiple points on the surface).

    • Perform tensile strength and elongation tests on the control specimens to establish a baseline.[15]

  • Immersion (Exposure):

    • Place the test specimens in a sealed container. Ensure they are fully immersed and not in contact with each other.[16][20]

    • Add a sufficient volume of HFC-245ca to completely submerge the specimens.

    • Seal the container securely.

    • Place the container in a temperature-controlled environment that simulates the intended use condition (e.g., room temperature or an elevated temperature).

    • The exposure duration should reflect the intended application (e.g., 24 hours, 7 days, 30 days).

  • Final Measurement (Post-Exposure):

    • After the exposure period, carefully and safely vent and open the container in a well-ventilated area.

    • Remove the specimens, gently blot them dry with a lint-free cloth, and immediately re-measure the weight and dimensions.

    • Allow the specimens to condition again (as in step 1) to allow for the potential evaporation of absorbed solvent. Re-measure weight and dimensions after conditioning.

    • Measure the final hardness of the exposed specimens.

    • Perform tensile strength and elongation tests on the exposed specimens.

  • Data Analysis & Interpretation:

    • Calculate the percentage change for each property:

      • % Change in Weight = [(Final Weight - Initial Weight) / Initial Weight] * 100

      • % Change in Volume (or Dimension) = [(Final Value - Initial Value) / Initial Value] * 100

      • % Change in Tensile Strength = [(Final TS - Initial TS) / Initial TS] * 100

    • Interpretation: Compare the results against acceptance criteria. Generally, significant changes (e.g., >20% swelling, >10% change in hardness, significant loss of tensile strength) indicate poor compatibility.[1] Visual inspection for cracking, crazing, or discoloration is also a critical part of the evaluation.[15]

Visualization: Material Selection & Validation Workflow

The following diagram outlines the logical process for selecting and validating a material for use with HFC-245ca, ensuring both experimental success and operational safety.

MaterialValidationWorkflow start Start: New Application with HFC-245ca define_req Define Operating Conditions (Temp, Pressure, Stress, Duration) start->define_req initial_select Initial Material Screening (Use Compatibility Charts) define_req->initial_select is_suitable Is Material Rated 'Good' or 'Excellent'? initial_select->is_suitable lab_test Perform Lab Compatibility Test (ASTM D543 Protocol) is_suitable->lab_test Yes reject Reject Material. Return to Screening. is_suitable->reject No eval_results Evaluate Test Results (Swelling, Hardness, Strength) lab_test->eval_results pass_fail Do Results Meet Acceptance Criteria? eval_results->pass_fail prototype Build Prototype / In-Situ Test pass_fail->prototype Yes pass_fail->reject No final_eval Final Performance Evaluation prototype->final_eval implement Implement Material in Application final_eval->implement Pass final_eval->reject Fail reject->initial_select

Caption: Workflow for material selection and validation with HFC-245ca.

References

  • Chemical Compatibility ASTM D543. Intertek. [Link]

  • ASTM D543 Plastic Chemical Reagents Resistance. Coi Rubber Products. [Link]

  • ASTM D543 Household Plastics Chemical Resistance Testing. Innova Labs. [Link]

  • Acid and Base Resistance Testing As Per ASTM D543. Kiyo R&D. [Link]

  • Chemical Resistance Tests. BELGE. [Link]

  • Material Compatibility Evaluations OF HFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. U.S. Environmental Protection Agency. [Link]

  • Chemical Resistance Guide of PTFE & Filled PTFE. Polymer PTFE. [Link]

  • Chemical resistance, PTFE. Polyfluor. [Link]

  • Fernco Rubber Chemical Resistance Chart. Fernco. [Link]

  • FKM Chemical Resistance Guide. Mission Rubber. [Link]

  • FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. Darwin Microfluidics. [Link]

  • Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. The Lab Depot. [Link]

  • Teflon® PTFE - Chemical Compatibility Reference Chart. Plastic-Craft Products. [Link]

  • EPDM & FKM Chemical Resistance Guide. IPEX. [Link]

  • Materials Chemical Compatibility Guide. Trelleborg Sealing Solutions. [Link]

  • Chemical Compatibility Guide For Polyethylene Items. SpillTech. [Link]

  • Polypropylene Chemical Compatibility Chart. CP Lab Safety. [Link]

  • Polypropylene Chemical Compatibility Chart from ISM. Industrial Specialties Mfg. [Link]

  • CHEMICAL RESISTANCE CHART. Adinco. [Link]

  • EPDM Chemical Compatibility. Plastic Pipe Shop. [Link]

  • FKM & EPDM Chemical Compatibility Charts. Utex Industries Inc. [Link]

  • LDPE Chemical Compatibility Chart. CP Lab Safety. [Link]

  • Polypropylene Chemical Resistance Guide. HMC Polymers Co., Ltd. [Link]

  • Chemical resistance of high and low density polyethylene. Cipax. [Link]

  • Chemical Compatibility Database from Cole-Parmer. Cole-Parmer. [Link]

  • CHEMICAL RESISTANCE CHART. U.S. Plastic Corp. [Link]

  • This compound. PubChem. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Polypropylene chemical resistance. Braskem. [Link]

  • Polyethylene Chemical Resistance Chart. CDF Corporation. [Link]

  • Polyethylene chemical resistance. Braskem. [Link]

  • Chemical Compatibility Plastic Material Chart. Ideal-tek. [Link]

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Validation & Comparative

Comparing the solvent properties of 1,1,2,2,3-Pentafluoropropane and HFC-245fa

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Solvent Properties of 1,1,2,2,3-Pentafluoropropane and HFC-245fa

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a cornerstone of success in numerous scientific endeavors, from precision cleaning of sensitive electronics to the formulation of complex pharmaceutical carriers. The ideal solvent must not only exhibit the desired solvency for a specific solute but also meet stringent criteria for safety, environmental impact, and process compatibility. This guide offers a comprehensive comparison between two isomeric hydrofluorocarbons (HFCs): this compound (also known as HFC-245ca) and 1,1,1,3,3-Pentafluoropropane (widely known as HFC-245fa).

While sharing the same chemical formula (C₃H₃F₅), their structural differences give rise to distinct physicochemical properties that significantly influence their performance as solvents. This document will dissect these differences, provide a theoretical framework for understanding their solvency, and outline a practical experimental protocol for empirical validation.

Foundational Physicochemical Properties

The macroscopic behavior of a solvent is dictated by its fundamental physical and chemical characteristics. The table below presents a side-by-side comparison of key properties for HFC-245ca and HFC-245fa, highlighting the critical distinctions that influence their application.

PropertyThis compound (HFC-245ca)1,1,1,3,3-Pentafluoropropane (HFC-245fa)
Chemical Formula C₃H₃F₅[1][2][3][4]C₃H₃F₅[5][6]
Molar Mass ( g/mol ) 134.05[3]134.03[6][7]
Boiling Point (°C) 25.1 - 26.0[2][3]15.3[7][8][9]
Liquid Density (g/cm³ at 25°C) 1.386 - 1.398[2][3]~1.32[6][8]
Vapor Pressure 40.81 psi at 55°C17.8 psia at 20°C (68°F)[8][10]
Ozone Depletion Potential (ODP) 00[5][6][11]
Global Warming Potential (GWP, 100-yr) Relatively Low (Specific value not consistently reported)[4]950 - 1030[5][6][12][13]
Flammability Extremely Flammable Liquid and Vapor[14]Non-flammable[8][9][12][13]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled[14]Low toxicity[5][6][15]

Expert Analysis: The most striking differences lie in the boiling points and safety profiles. HFC-245fa's lower boiling point and higher vapor pressure mean it evaporates much more quickly, a desirable characteristic for applications like aerosol propellants and cleaning processes where rapid drying is essential.[9][16] Conversely, the higher boiling point of HFC-245ca allows for a wider operating temperature range in the liquid phase and reduces evaporative losses in open systems.

The critical divergence is in safety. HFC-245fa is non-flammable and possesses low toxicity, making it a suitable choice for a wide range of industrial and commercial environments, including as a blowing agent for foam insulation and in refrigeration systems.[5][6][8][12][16] In stark contrast, HFC-245ca is classified as an extremely flammable liquid with significant acute toxicity, severely restricting its use to highly controlled environments where these hazards can be effectively mitigated.[14]

Deconstructing Solvency: The Hansen Solubility Parameter (HSP) Approach

To move beyond simple miscibility tests and predict solvent behavior, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework.[17][18] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The guiding principle is that substances with similar HSP values are likely to be mutually soluble.[19] A "solubility sphere" can be defined for a given solute; solvents with HSP coordinates falling within this sphere are effective solvents for that solute.

A Self-Validating System: Experimental Determination of Solvency

Theoretical predictions must be confirmed by empirical data. A cloud point titration is a reliable and straightforward method to experimentally characterize and compare the solvency power of HFC-245ca and HFC-245fa for a specific solute, such as a polymer or a complex oil.[20][21] This protocol provides a self-validating system for determining solubility boundaries.

Objective: To determine the temperature at which a solute of a known concentration begins to phase-separate from the solvent, known as the cloud point. A lower cloud point indicates better solvency at that concentration.[20]

Experimental Protocol:

Figure 1: Experimental workflow for cloud point titration.

Causality and Interpretation: This method is robust because it directly measures the thermodynamic limit of solubility. By comparing the solubility curves, one can definitively determine which solvent is more effective for the given solute and over what temperature and concentration range. For instance, the solvent with a lower cloud point at a given concentration is the better solvent under those conditions.

Applications and Industrial Context

The distinct properties of these two isomers have led them to vastly different applications.

HFC-245fa: Its combination of effective solvency, non-flammability, low toxicity, and favorable thermodynamic properties has made it a versatile workhorse in several industries.[11][22][23]

  • Foam Blowing Agent: It is a primary replacement for older, ozone-depleting substances in the manufacture of high-efficiency rigid polyurethane foam insulation for appliances and construction.[6][8][13][16]

  • Refrigerant: Used in low-pressure centrifugal chillers and in Organic Rankine Cycle (ORC) systems for waste heat recovery.[11][12][16]

  • Solvent & Cleaning Agent: Its ability to dissolve a range of soils makes it useful for precision cleaning applications.[13][22]

  • Aerosol Propellant: Its volatility and non-flammability are advantageous in specialized aerosol formulations.[9][16]

This compound (HFC-245ca): Due to its high flammability and toxicity, its applications are far more limited and specialized.[14] It may be used as a chemical intermediate or in niche applications where its specific solvency characteristics are required and the significant safety hazards can be rigorously managed. It has been explored for use as a refrigerant and in aerosol propellants, but its safety profile makes it a less common choice compared to HFC-245fa.[4]

Environmental Profile and Future Outlook

Both HFC-245ca and HFC-245fa have an Ozone Depletion Potential (ODP) of zero, meaning they do not harm the stratospheric ozone layer.[5][11] However, both are fluorinated greenhouse gases with significant Global Warming Potentials (GWP). HFC-245fa has a GWP of approximately 950-1030 times that of carbon dioxide over a 100-year period.[5][6][12][13] This has led to regulatory pressures under frameworks like the Kigali Amendment to the Montreal Protocol to phase down the use of high-GWP HFCs.

The scientific and industrial communities are actively transitioning towards fourth-generation hydrofluoroolefin (HFO) and other low-GWP alternatives that offer similar performance with a drastically reduced climate impact. Researchers selecting solvents for new applications should prioritize these next-generation compounds to ensure long-term regulatory compliance and environmental sustainability.

References

  • JACC Report No. 44 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

  • Application of R245FA refrigerant in waste heat recovery. Knowledge. [Link]

  • An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]

  • To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]

  • Thermophysical Properties of this compound. Chemcasts. [Link]

  • HFC-245fa, Genetron® 245fa Safety Data Sheet. ElectraTherm. [Link]

  • This compound. CAS Common Chemistry. [Link]

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A Comparative Guide to 1,1,2,2,3-Pentafluoropropane (HFC-245ca) and Other HFCs as Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrofluorocarbons (HFCs) have been widely utilized as heat transfer fluids in a variety of applications, from refrigeration and air conditioning to waste heat recovery and electronics cooling.[1] The selection of an appropriate HFC is a critical decision, directly impacting system efficiency, operational cost, and environmental footprint. This guide provides an in-depth technical comparison of 1,1,2,2,3-Pentafluoropropane (HFC-245ca) with other prominent HFCs, namely HFC-245fa, HFC-134a, and HFC-365mfc. Our analysis is grounded in key thermophysical properties and their implications for heat transfer performance, offering researchers, scientists, and drug development professionals a comprehensive resource for informed fluid selection.

Candidate HFCs: A Profile

A fundamental understanding of the candidate fluids is paramount. Each possesses a unique set of properties that dictate its suitability for specific thermal management tasks.

  • This compound (HFC-245ca): A lesser-known isomer of the more common HFC-245fa, HFC-245ca presents an alternative profile of thermophysical properties. Its molecular structure is FCH₂CF₂CHF₂.[2]

  • 1,1,1,3,3-Pentafluoropropane (HFC-245fa): This fluid has seen broader application, particularly as a foam blowing agent and in centrifugal chillers and Organic Rankine Cycles.[3][4] It is a non-flammable liquid with a boiling point slightly below room temperature.[5]

  • 1,1,1,2-Tetrafluoroethane (HFC-134a): For decades, HFC-134a has been a benchmark refrigerant in automotive air conditioning and medium-temperature refrigeration systems.[6][7] Its performance characteristics are well-documented.

  • 1,1,1,3,3-Pentafluorobutane (HFC-365mfc): Often used in blends, HFC-365mfc serves as a blowing agent and in systems for waste heat recovery and process cooling.[1] It is a flammable fluid, which necessitates specific handling and system design considerations.[1][8]

Thermophysical Properties: A Quantitative Comparison

The efficacy of a heat transfer fluid is fundamentally governed by its thermophysical properties. The following table summarizes these critical parameters for our candidate HFCs. For the purpose of a standardized comparison, properties are listed at 25°C (298.15 K) where available.

PropertyHFC-245caHFC-245faHFC-134aHFC-365mfc
Chemical Formula FCH₂CF₂CHF₂CF₃CH₂CHF₂CH₂FCF₃CF₃CH₂CF₂CH₃
Molecular Weight ( g/mol ) 134.05[2]134.0[5]102.03148[8]
Boiling Point (°C at 1 atm) 25-26[2]15.3[5]-26.340.2[8]
Liquid Density (g/mL at 25°C) 1.398[2]1.32 (at 20°C)[5]1.2071.27 (at 20°C)[8]
Liquid Viscosity (mPa·s at 25°C) ~0.42 (estimated)~0.41~0.20~0.39
Liquid Thermal Conductivity (W/m·K at 25°C) ~0.080 (estimated)0.0820.0820.075
Liquid Specific Heat (kJ/kg·K at 25°C) ~1.35 (estimated)1.381.431.45
Ozone Depletion Potential (ODP) 0[9]0[4][10]0[6]0[8]
Global Warming Potential (GWP, 100-yr) Not specified, expected to be similar to isomers1030[11]1430[6]794[1]

Note: Some values for HFC-245ca are estimated based on available data for isomers and related compounds, as comprehensive experimental data is less common than for the other HFCs listed.

Analysis of Heat Transfer Performance

The data presented in the table above allows for a nuanced analysis of the potential heat transfer performance of each fluid.

Heat Transfer Coefficient: The heat transfer coefficient is a key metric of performance. While influenced by flow conditions, it is strongly dependent on thermal conductivity and viscosity. HFC-245ca, HFC-245fa, and HFC-134a exhibit similar thermal conductivities. However, the significantly lower viscosity of HFC-134a suggests it may offer a higher heat transfer coefficient under forced convection, as lower viscosity generally leads to a thinner thermal boundary layer.

Pumping Power: The energy required to circulate a heat transfer fluid is a critical operational consideration. Pumping power is directly related to the fluid's density and viscosity. HFC-134a's lower viscosity and density would translate to lower pumping power requirements compared to the other HFCs, representing a potential for energy savings. HFC-245ca, with the highest density, would likely require the most pumping power.

Sensible Heat Transfer: In single-phase heat transfer applications, a fluid's ability to transport heat is also a function of its specific heat capacity.[4] HFC-365mfc and HFC-134a have slightly higher specific heats, meaning they can absorb more heat for a given mass and temperature change.

Overall Efficiency: The ideal heat transfer fluid offers a high heat transfer coefficient with low pumping power requirements.[4] Based on the properties, HFC-134a presents a strong profile for single-phase liquid cooling due to its low viscosity. However, its low boiling point makes it more suitable for refrigeration cycles. For higher temperature applications where a liquid phase is desired at near-ambient pressures, HFC-245ca, HFC-245fa, and HFC-365mfc are more suitable candidates due to their higher boiling points. Between these, the subtle differences in their properties would need to be evaluated in the context of the specific operating conditions of the application.

Experimental Protocol: Determination of Single-Phase Heat Transfer Coefficient

To empirically validate the performance of these HFCs, a standardized experimental approach is necessary. The following protocol outlines a method for determining the single-phase heat transfer coefficient in a tube.

Objective: To experimentally measure and compare the single-phase convective heat transfer coefficient of various HFCs under controlled flow and temperature conditions.

Apparatus and Materials:

  • A closed-loop fluid circulation system, including a variable-speed pump.

  • A test section consisting of a straight, smooth tube (e.g., stainless steel or copper) of known inner diameter and length.

  • A DC power supply to provide uniform heat flux to the test section via resistive heating.

  • Multiple thermocouples placed along the outer surface of the test section to measure wall temperature.

  • Resistance Temperature Detectors (RTDs) at the inlet and outlet of the test section to measure the bulk fluid temperature.

  • A differential pressure transducer to measure pressure drop across the test section.

  • A Coriolis flow meter for accurate mass flow rate measurement.

  • Data acquisition system (DAQ) to record all measurements.

  • The HFC fluids to be tested (HFC-245ca, HFC-245fa, HFC-134a, HFC-365mfc).

Experimental Workflow:

ExperimentalWorkflow cluster_prep System Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis cluster_comp Comparative Evaluation prep1 Evacuate and leak-check the loop prep2 Charge the system with the test HFC prep1->prep2 exp1 Set a constant mass flow rate exp2 Apply a specific heat flux via DC power exp1->exp2 exp3 Allow system to reach steady state exp2->exp3 exp4 Record all sensor data for several minutes exp3->exp4 exp5 Repeat for a range of flow rates and heat fluxes exp4->exp5 an1 Calculate average wall and bulk fluid temperatures an2 Determine heat input and heat absorbed by the fluid an1->an2 an3 Calculate the local and average heat transfer coefficient (h) an2->an3 an4 Calculate Nusselt and Reynolds numbers an3->an4 comp1 Plot h vs. Reynolds number for each fluid comp2 Compare experimental data with theoretical correlations comp1->comp2 cluster_prep cluster_prep cluster_exp cluster_exp cluster_prep->cluster_exp Begin Test cluster_analysis cluster_analysis cluster_exp->cluster_analysis Collect Data cluster_comp cluster_comp cluster_analysis->cluster_comp Process Results PerformanceLogic cluster_props Thermophysical Properties cluster_perf Performance Metrics cluster_out System Outcome k Thermal Conductivity (k) htc Heat Transfer Coefficient k->htc Increases mu Viscosity (μ) mu->htc Decreases pp Pumping Power mu->pp Increases rho Density (ρ) rho->pp Increases cp Specific Heat (Cp) cp->htc Increases (for a given mass flow) eff Overall System Efficiency htc->eff Positive Impact pp->eff Negative Impact

Caption: Key properties influencing heat transfer fluid performance.

Environmental and Safety Considerations

The selection of a heat transfer fluid extends beyond thermal performance to encompass environmental impact and safety.

  • Ozone Depletion Potential (ODP): All HFCs under consideration have an ODP of zero, making them non-detrimental to the stratospheric ozone layer. [6][9][10]* Global Warming Potential (GWP): HFCs are greenhouse gases, and their GWP is a significant factor in their environmental assessment. [12]HFC-134a has the highest GWP in this comparison (1430), while HFC-365mfc has the lowest (794). [1][6]The global trend, underscored by agreements like the Kigali Amendment to the Montreal Protocol, is to phase down the use of high-GWP HFCs in favor of alternatives like hydrofluoroolefins (HFOs). [9]* Flammability and Toxicity: HFC-245fa and HFC-134a are non-flammable. [4][5]HFC-365mfc is flammable and requires appropriate safety measures in system design and handling. [1][8]HFC-245ca is also classified as a flammable liquid. [2]All are considered to have low toxicity. [5][11]

Conclusion and Future Outlook

This guide has provided a comparative analysis of HFC-245ca against HFC-245fa, HFC-134a, and HFC-365mfc as heat transfer fluids.

  • HFC-245ca remains a fluid with a less extensive public database of experimental performance, but its properties suggest it is a candidate for medium-temperature heat transfer applications, similar to its isomer HFC-245fa. Its higher density implies higher pumping power requirements.

  • HFC-134a stands out for its excellent single-phase heat transfer properties due to its low viscosity, but its high GWP and low boiling point limit its application in the face of current environmental regulations and for higher temperature needs.

  • HFC-245fa offers a balanced profile for applications like Organic Rankine Cycles and has demonstrated favorable heat transfer characteristics. [4]* HFC-365mfc provides the lowest GWP in this comparison but introduces flammability concerns that must be managed.

The overarching trend in the field is a move away from HFCs towards fluids with lower GWP, such as HFOs. [9]While the HFCs discussed here have been important industrial fluids, future research and development will undoubtedly focus on these more environmentally benign alternatives. For current applications, a careful evaluation of the trade-offs between thermal performance, safety, environmental impact, and operating conditions, as detailed in this guide, is essential for optimal fluid selection.

References

  • An Overview Of The Properties And Applications of HFC-245fa | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved January 17, 2026, from [Link]

  • To Learn HFC-245fa From 4 Applications. (2025, January 3). Starget Refrigerant. Retrieved January 17, 2026, from [Link]

  • Perkins, R. A., & Laesecke, A. (2012). Correlations for the Viscosity and Thermal Conductivity Surfaces of 1,1,1,3,3-Pentafluoropropane (R245fa). Journal of Chemical & Engineering Data, 57(4), 1269–1274. Retrieved January 17, 2026, from [Link]

  • This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). The Engineering ToolBox. Retrieved January 17, 2026, from [Link]

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  • 365 MFC. (n.d.). A-Gas. Retrieved January 17, 2026, from [Link]

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  • Honeywell Enovate® 245fa - TECHNICAL INFORMATION. (n.d.). Honeywell. Retrieved January 17, 2026, from [Link]

  • Novexpans HFC 365mfc / HFC 227ea (93/7). (2020, January 1). Climalife. Retrieved January 17, 2026, from [Link]

  • Moreno, C., Gilbert, N., & You, S. M. (2013). Effects of Pressure and a Microporous Coating on HFC-245fa Pool Boiling Heat Transfer. ASME Summer Heat Transfer Conference. Retrieved January 17, 2026, from [Link]

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  • Rusch, G. M. (2018). The development of environmentally acceptable fluorocarbons. Toxicology Mechanisms and Methods, 28(6), 399-411. Retrieved January 17, 2026, from [Link]

  • Costa-Pinto, D., et al. (2014). Comparison between R-134a, R-1234ze(E) and R-245fa around 350kg/m2s and Tsat=30. Experimental Thermal and Fluid Science, 54, 1-13. Retrieved January 17, 2026, from [Link]

  • 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). (2002). ECETOC. Retrieved January 17, 2026, from [Link]

  • Agostini, B., & Thome, J. R. (2007). Comparison of average heat transfer coefficient for R134a and R245fa, T sat D 30 ı C, filled symbols for R134a and empty symbols for R245fa. International Journal of Heat and Mass Transfer, 50(1-2), 118-129. Retrieved January 17, 2026, from [Link]

  • Kumar, R., et al. (2023). Experimental and Simulation Study of the Latest HFC/HFO and Blend of Refrigerants in Vapour Compression Refrigeration System as an Alternative of R134a. MDPI. Retrieved January 17, 2026, from [Link]

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A Comparative Study of Hydrofluorocarbon Isomers as Reaction Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrofluorocarbons (HFCs), once primarily recognized for their roles as refrigerants and blowing agents, are emerging as a compelling class of solvents for chemical synthesis. Their unique physicochemical properties—low flammability, tunable polarity, and chemical inertness—offer a distinct alternative to traditional organic solvents. This guide provides a comparative analysis of HFC isomers as reaction media, offering insights into how their structural nuances can be leveraged to influence reaction outcomes. We will delve into the key physical and chemical properties of prominent HFC isomers, present a framework for solvent selection, and provide detailed experimental protocols for their application in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the potential of HFC isomers in their work.

Introduction: The Case for Hydrofluorocarbon Solvents

The selection of a reaction solvent is a critical parameter in chemical synthesis, profoundly impacting reaction rates, selectivity, and overall yield. While conventional organic solvents have been the cornerstone of synthetic chemistry, their use is often associated with safety concerns, environmental impact, and limitations in specific applications. Hydrofluorocarbons (HFCs) have emerged as a viable alternative, offering a unique combination of properties that make them attractive for a range of chemical transformations.

Initially developed as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFCs are organic compounds composed of hydrogen, fluorine, and carbon atoms.[1] Their inert nature, a consequence of the strong carbon-fluorine bond, makes them excellent candidates for reactions involving highly reactive reagents or sensitive catalysts. Furthermore, the presence and arrangement of fluorine and hydrogen atoms within the molecule give rise to a spectrum of isomers with varying physical properties, allowing for the fine-tuning of the reaction environment.

This guide will focus on a comparative study of HFC isomers, providing the necessary data and experimental insights to empower researchers to make informed decisions about their use as reaction media.

Physicochemical Properties of Key HFC Isomers: A Comparative Analysis

The utility of an HFC isomer as a reaction solvent is dictated by its physical and chemical properties. Understanding these properties is paramount for selecting the appropriate isomer for a given application. Below, we compare key properties of isomers of pentafluoropropane (C3H3F5) and pentafluorobutane (C4H5F5), two classes of HFCs with significant potential as reaction media.

Isomers of Pentafluoropropane (HFC-245 Series)

The HFC-245 series of isomers, with the chemical formula C3H3F5, showcases how the arrangement of atoms can significantly alter the properties of a molecule. A notable member of this series is 1,1,1,3,3-pentafluoropropane (HFC-245fa).[2]

PropertyHFC-245fa (1,1,1,3,3-Pentafluoropropane)HFC-245cb (1,1,1,2,2-Pentafluoropropane)HFC-245eb (1,1,1,2,3-Pentafluoropropane)
Boiling Point (°C) 15.320.129
Liquid Density (g/cm³ at 25°C) 1.331.421.37
Vapor Pressure (kPa at 25°C) 1239865
Global Warming Potential (100-yr) 1030~790Not readily available
Ozone Depletion Potential 000

Causality Behind Property Differences:

  • Boiling Point: The variation in boiling points among the HFC-245 isomers can be attributed to differences in their dipole moments and molecular symmetry. HFC-245eb, with its less symmetrical structure, exhibits a higher boiling point due to stronger intermolecular dipole-dipole interactions compared to the more symmetrical HFC-245fa and HFC-245cb.

  • Density: The liquid density is influenced by the efficiency of molecular packing. The subtle differences in the shapes of the isomers lead to variations in how closely they can pack together in the liquid state.

  • Vapor Pressure: Vapor pressure is inversely related to the strength of intermolecular forces. The isomer with the weakest intermolecular forces (HFC-245fa) has the highest vapor pressure, making it more volatile.

Isomers of Pentafluorobutane (HFC-365 Series)

1,1,1,3,3-Pentafluorobutane (HFC-365mfc) is a key member of the C4H5F5 isomer family and is a liquid at room temperature, making it a particularly useful solvent.[3]

PropertyHFC-365mfc (1,1,1,3,3-Pentafluorobutane)
Boiling Point (°C) 40.2[4]
Liquid Density (g/cm³ at 20°C) 1.27[4]
Vapor Pressure (kPa at 25°C) 43.7
Viscosity (mPa·s at 25°C) 0.43
Surface Tension (mN/m at 25°C) 14.5
Global Warming Potential (100-yr) 794
Ozone Depletion Potential 0

Insights into HFC-365mfc as a Solvent:

  • Liquid Range: With a boiling point of 40.2°C, HFC-365mfc is a convenient liquid solvent for reactions conducted at or near room temperature.[4] Its relatively low boiling point also facilitates easy removal post-reaction.

  • Low Viscosity and Surface Tension: The low viscosity and surface tension of HFC-365mfc can enhance mass transfer in heterogeneous reaction systems and improve the wetting of catalyst surfaces.

  • Solubility: HFC-365mfc is miscible with many common organic solvents, allowing for its use in mixed-solvent systems to fine-tune the reaction medium's properties.[3]

Solvent Selection Framework: Matching the Isomer to the Reaction

The selection of the optimal HFC isomer for a specific reaction requires a systematic approach that considers the interplay between the solvent's properties and the reaction's requirements.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting the solubility of a solute in a solvent is the Hansen Solubility Parameter (HSP). HSPs are based on the principle that "like dissolves like" and quantify the cohesive energy of a molecule in terms of three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the ability to donate or accept hydrogen bonds.

By comparing the HSP values of a solute and a potential solvent, one can predict their miscibility. While a comprehensive database of HSPs for all HFC isomers is not yet available, understanding the structural features that influence these parameters can guide solvent selection. For instance, isomers with a higher degree of asymmetry and a larger dipole moment are likely to have a higher δP value.

Dielectric Constant and Polarity

The dielectric constant of a solvent is a measure of its ability to separate charge and is a key indicator of its polarity. The polarity of the reaction medium can significantly influence the rates of reactions that involve charged or polar intermediates and transition states. HFC isomers exhibit a range of dielectric constants, allowing for the selection of a solvent with the appropriate polarity for a given transformation. Generally, less symmetrical isomers with stronger dipole moments will have higher dielectric constants.[5]

G cluster_0 Reaction Requirements cluster_1 HFC Isomer Properties Reactant_Solubility Reactant Solubility HSP Hansen Solubility Parameters (δD, δP, δH) Reactant_Solubility->HSP Influences Product_Solubility Product Solubility Product_Solubility->HSP Influences Reaction_Kinetics Reaction Kinetics Dielectric_Constant Dielectric Constant (Polarity) Reaction_Kinetics->Dielectric_Constant Influenced by Selectivity Selectivity Selectivity->Dielectric_Constant Influenced by Solvent_Choice Optimal HFC Isomer Choice HSP->Solvent_Choice Guides Dielectric_Constant->Solvent_Choice Guides Boiling_Point Boiling Point (Volatility) Boiling_Point->Solvent_Choice Guides Viscosity Viscosity Viscosity->Solvent_Choice Guides

Experimental Protocols: A Practical Guide to Using HFC Isomers

The successful implementation of HFC isomers as reaction media requires careful consideration of experimental setup and procedure, particularly for those that are gases at room temperature.

General Protocol for Reactions in Liquefied HFCs

This protocol is designed for reactions using HFCs that are gases at ambient temperature and pressure, such as HFC-245fa.

Materials:

  • High-pressure reaction vessel (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and thermocouple.

  • Lecture bottle of the desired HFC isomer with a regulator.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Cooling bath (e.g., dry ice/acetone).

Procedure:

  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and leak-free.

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the solid reagents (catalyst, substrates) to the reaction vessel. If a liquid reagent is used, it can be added via syringe.

  • Sealing and Cooling: Seal the reactor and cool it to a temperature below the boiling point of the HFC isomer using a cooling bath. This is a critical step to ensure the safe and efficient condensation of the gaseous HFC.

  • HFC Condensation: Connect the HFC lecture bottle to the reactor via a transfer line. Slowly open the regulator to introduce the HFC gas into the cooled reactor. The HFC will condense into a liquid. The amount of condensed solvent can be determined by weight or by monitoring the pressure and temperature and using the ideal gas law as an approximation.

  • Reaction Execution: Once the desired amount of HFC solvent has been added, close the inlet valve. Remove the cooling bath and allow the reactor to warm to the desired reaction temperature. Monitor the reaction progress by taking aliquots (if the reactor is equipped with a sampling valve) or by monitoring pressure changes.

  • Reaction Quenching and Work-up: Upon completion, cool the reactor to re-condense the HFC. Slowly vent the excess pressure through a suitable trap or fume hood. Open the reactor and quench the reaction mixture as appropriate. The product can then be isolated using standard extraction and purification techniques.

G A Prepare Reactor (Clean, Dry) B Add Reagents (Inert Atmosphere) A->B C Seal and Cool Reactor (Below HFC Boiling Point) B->C D Condense HFC Gas into Liquid Solvent C->D E Run Reaction at Desired Temperature D->E F Cool and Vent Reactor E->F G Quench and Work-up F->G

Case Study: Suzuki-Miyaura Cross-Coupling in HFC Media (Hypothetical)

While extensive literature on Suzuki-Miyaura reactions in HFC isomers is not yet available, we can propose a hypothetical protocol based on the known properties of these solvents and the reaction mechanism.

Rationale for HFCs in Suzuki Coupling:

  • Inertness: The chemical inertness of HFCs would be advantageous in preventing side reactions with the palladium catalyst and organoboron reagents.

  • Polarity: The ability to choose an HFC isomer with a specific polarity could influence the rate of the transmetalation and reductive elimination steps, potentially enhancing reaction efficiency and selectivity.[6]

Proposed Experimental Protocol:

  • Catalyst and Reagents: To a high-pressure reactor, add Pd(PPh3)4 (catalyst), an aryl halide, an arylboronic acid, and a base (e.g., K2CO3).

  • Solvent Addition: Following the general protocol described in section 4.1, condense a suitable HFC isomer (e.g., HFC-365mfc for a liquid-phase reaction at moderate temperatures, or a liquefied HFC-245 isomer for a pressure reaction) into the reactor.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reactor, vent the HFC, and perform a standard aqueous work-up to isolate the biaryl product.

Environmental and Safety Considerations

While HFCs offer advantages as reaction media, it is crucial to consider their environmental impact and handle them with appropriate safety precautions.

  • Global Warming Potential (GWP): HFCs are potent greenhouse gases.[7] Their GWP values should be a key consideration in solvent selection, with a preference for isomers with lower GWPs.

  • Ozone Depletion Potential (ODP): HFCs do not contain chlorine or bromine and therefore have an ODP of zero.[8]

  • Safety: HFCs are generally non-flammable and have low toxicity. However, they are asphyxiants in high concentrations, and appropriate ventilation is essential. When working with liquefied gases under pressure, all necessary safety precautions for high-pressure reactions must be followed.

Conclusion and Future Outlook

Hydrofluorocarbon isomers represent a promising, yet underexplored, class of solvents for chemical synthesis. Their unique combination of properties, including chemical inertness, tunable polarity, and low flammability, offers a valuable alternative to traditional organic solvents. This guide has provided a comparative overview of key HFC isomers, a framework for solvent selection, and practical experimental protocols to encourage their adoption in the research community.

Future research in this area should focus on expanding the database of physicochemical properties for a wider range of HFC isomers, particularly their Hansen Solubility Parameters. Furthermore, systematic studies on the application of HFC isomers in various catalytic and non-catalytic reactions are needed to fully elucidate their potential to influence reaction outcomes. As the demand for greener and more efficient chemical processes grows, HFC isomers are poised to play an increasingly important role in the modern synthetic chemist's toolbox.

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A Comparative Spectroscopic Guide to 1,1,2,2,3-Pentafluoropropane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorinated hydrocarbons, precise compound identification and purity assessment are paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques serve as the cornerstone of this analytical rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data for 1,1,2,2,3-pentafluoropropane and three of its structural isomers: 1,1,1,3,3-pentafluoropropane, 1,1,1,2,2-pentafluoropropane, and 1,1,1,2,3-pentafluoropropane. By cross-referencing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to equip scientists with the necessary tools to distinguish between these closely related compounds.

The Imperative of Spectroscopic Cross-Referencing

The subtle variations in the arrangement of fluorine and hydrogen atoms among the isomers of pentafluoropropane lead to distinct spectroscopic fingerprints. Relying on a single analytical technique can be misleading, as overlapping signals or ambiguous fragmentation patterns may occur. A multi-technique approach, integrating IR, NMR (¹H, ¹³C, and ¹⁹F), and MS, provides a self-validating system for unambiguous structural elucidation and purity confirmation. This guide will dissect the characteristic spectral features of this compound and draw direct comparisons with its isomers to highlight the key differentiating markers.

Molecular Structures at a Glance

To visually represent the compounds discussed, the following diagram illustrates their structural formulas.

Caption: Molecular structures of pentafluoropropane isomers.

Spectroscopic Data for this compound (HFC-245ca)

Chemical Formula: C₃H₃F₅ Molecular Weight: 134.05 g/mol [1][2][3] CAS Number: 679-86-7[1][2][3]

Mass Spectrometry (MS) of this compound

The electron ionization mass spectrum of this compound provides a characteristic fragmentation pattern that is instrumental in its identification. The molecular ion peak ([M]⁺) is expected at m/z 134.

Key Fragmentation Pathways:

MS_Fragmentation_245ca M [CH₂F-CF₂-CHF₂]⁺˙ m/z = 134 M-H [C₃H₂F₅]⁺ m/z = 133 M->M-H -H• M-HF [C₃H₂F₄]⁺˙ m/z = 114 M->M-HF -HF CF2CHF2 [CF₂CHF₂]⁺ m/z = 82 M->CF2CHF2 -CH₂F• CHF2 [CHF₂]⁺ m/z = 51 M->CHF2 -CH₂FCF₂• CH2F [CH₂F]⁺ m/z = 33 M->CH2F -CF₂CHF₂•

Caption: Proposed MS fragmentation of this compound.

The mass spectrum available from the NIST WebBook shows prominent peaks that can be attributed to these fragments, confirming the structure.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and fluorine nuclei within the molecule.

  • ¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the -CH₂F and -CHF₂ groups. The signal for the -CH₂F protons will be a triplet of doublets due to coupling with the adjacent fluorine and the geminal fluorine. The proton in the -CHF₂ group will appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the vicinal fluorine atom.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will display three signals corresponding to the three different fluorine environments: -CH₂F , -CF₂ -, and -CHF₂ . The complex coupling patterns between these fluorine nuclei and with the protons provide a unique fingerprint for this isomer.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct carbon signals, each split into complex multiplets due to C-F coupling.[1]

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound will be characterized by strong absorption bands in the C-F stretching region (typically 1000-1400 cm⁻¹) and C-H stretching region (around 2900-3000 cm⁻¹). The specific frequencies and patterns of the C-F stretching vibrations are highly diagnostic for the particular arrangement of fluorine atoms.

Comparative Spectroscopic Analysis

A side-by-side comparison of the key spectroscopic features of the four isomers is presented below. This allows for rapid differentiation based on readily observable spectral characteristics.

Spectroscopic FeatureThis compound (HFC-245ca)1,1,1,3,3-Pentafluoropropane (HFC-245fa)1,1,1,2,2-Pentafluoropropane (HFC-245cb)1,1,1,2,3-Pentafluoropropane (HFC-245eb)
Molecular Weight 134.05[1][2][3]134.05[4][7]134.05[2][8]134.05[2]
¹H NMR Signals 2 (-CH₂F, -CHF₂)2 (-CH₂-, -CHF₂)1 (-CH₃)2 (-CH₂F, -CHF-)
¹⁹F NMR Signals 3 (-CH₂F , -CF₂ -, -CHF₂ )2 (-CF₃, -CHF₂)[8]2 (-CF₃, -CF₂)[7]3 (-CF₃, -CHF-, -CH₂F)
¹³C NMR Signals 3[1]333[2]
Key MS Fragments (m/z) 133, 114, 82, 51, 33[4][5]115, 95, 85, 69, 51115, 95, 69, 45115, 95, 82, 69, 51

In-Depth Isomer Comparison

1,1,1,3,3-Pentafluoropropane (HFC-245fa)
  • NMR: The key differentiator in the ¹H NMR spectrum is the presence of a signal for a -CH₂- group, which will be a triplet of triplets due to coupling to the adjacent -CF₃ and -CHF₂ groups. The ¹⁹F NMR will show two signals, one for the -CF₃ group and one for the -CHF₂ group.[8]

  • MS: The mass spectrum will show a different fragmentation pattern, with characteristic losses of HF and CF₃ groups.

1,1,1,2,2-Pentafluoropropane (HFC-245cb)
  • NMR: This isomer is easily distinguished by its ¹H NMR spectrum, which will show a single signal for the -CH₃ group, likely a triplet due to coupling with the two adjacent fluorine atoms. The ¹⁹F NMR will have two signals corresponding to the -CF₃ and -CF₂- groups.[7]

  • MS: The fragmentation will be dominated by the loss of a methyl radical (CH₃•) and subsequent fragmentation of the remaining fluorinated ethyl cation.[9]

1,1,1,2,3-Pentafluoropropane (HFC-245eb)
  • NMR: The ¹H NMR spectrum will show two signals, one for the -CH₂F group and one for the -CHF- group, with complex splitting patterns. The ¹⁹F NMR will exhibit three distinct signals for the -CF₃, -CHF-, and -CH₂F environments.[2]

  • MS: The fragmentation pattern will share some similarities with this compound due to the presence of similar structural motifs, but the relative abundances of key fragments will differ.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 10-20 mg of the pentafluoropropane sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition Parameters
  • ¹H NMR: Standard single-pulse experiment. A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Proton-decoupled single-pulse experiment. A longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis.

  • ¹⁹F NMR: Proton-decoupled single-pulse experiment. Due to the wide chemical shift range of ¹⁹F, ensure an adequate spectral width.

Conclusion

The accurate identification of this compound and its isomers necessitates a comprehensive spectroscopic approach. While mass spectrometry provides valuable information on the molecular weight and fragmentation patterns, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive structural elucidation. The distinct number of signals and their unique coupling patterns in the NMR spectra serve as robust fingerprints for each isomer. Infrared spectroscopy complements this analysis by providing characteristic vibrational information related to the C-H and C-F bonds. By carefully cross-referencing the data from these techniques, researchers can confidently identify and assess the purity of these important fluorinated compounds.

References

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A Comparative Guide to HFC-245ca: Performance Benchmarking Against Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, traditional organic solvents like acetone, isopropanol (IPA), and methanol have been mainstays in research and pharmaceutical development for applications ranging from precision cleaning to chemical synthesis. However, growing concerns over their flammability, toxicity, and environmental impact have catalyzed the search for viable alternatives. This guide provides an in-depth technical comparison of 1,1,2,2,3-pentafluoropropane (HFC-245ca), a hydrofluorocarbon, against these conventional solvents. We will objectively analyze key physicochemical properties, benchmark performance in critical laboratory applications, and evaluate their respective environmental, health, and safety (EHS) profiles. This analysis is supported by established testing protocols and empirical data to empower researchers and drug development professionals in making informed decisions for their specific applications.

Introduction: The Imperative for Solvent Evolution

The ideal laboratory solvent possesses a delicate balance of high solvency power, chemical stability, low toxicity, non-flammability, and minimal environmental footprint. Traditional solvents often force a compromise on one or more of these critical attributes. For instance, while acetone offers excellent solvency, its high flammability and volatility pose significant safety risks. Similarly, chlorinated solvents, though effective cleaners, are often associated with severe health hazards and environmental regulations.

This landscape necessitates a shift towards advanced materials that can meet stringent performance criteria without compromising safety or environmental stewardship. HFC-245ca emerges as a compelling candidate, offering a unique combination of properties.[1] This guide aims to dissect these properties, providing a clear, data-driven comparison to its traditional counterparts.

Physicochemical Property Showdown

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for a given task. HFC-245ca exhibits a distinct profile characterized by high density, low surface tension, and a moderate boiling point, which translates to unique performance characteristics.

Key Causality Insights:

  • Low Boiling Point (25.3°C): This facilitates rapid, residue-free evaporation at room temperature, which is critical for cleaning sensitive electronics or final-stage pharmaceutical purification where residual solvents are unacceptable.[2][3][4][5]

  • Low Surface Tension & Viscosity: Compared to solvents like IPA and methanol, HFC-245ca's lower surface tension (16.3 mN/m) and viscosity (0.54 cP) enable it to penetrate complex geometries and tight crevices, dislodging contaminants more effectively.[1][2]

  • High Density: With a density of 1.398 g/mL, HFC-245ca provides superior "liquid flushing" action, physically displacing particulate matter more efficiently than lighter solvents.[3][4][5]

Table 1: Comparative Physicochemical Properties

PropertyHFC-245caIsopropanol (IPA)AcetoneMethanol
Formula C₃H₃F₅C₃H₈OC₃H₆OCH₄O
Molecular Weight ( g/mol ) 134.05[2][4]60.158.0832.04
Boiling Point (°C) 25.3[2]82.65664.7
Density (g/mL @ 25°C) 1.398[3][4][5]0.7860.7840.792
Vapor Pressure (psi @ 55°C) 40.81[3][4]~5.1~11.6~7.4
Surface Tension (mN/m) 16.3[2]21.723.722.6
Viscosity (cP @ 25°C) 0.542[2]2.040.3060.544
Heat of Vaporization (kJ/kg) 204.3[2]6635391155

Performance in Key Laboratory Applications

Solvency Power: A Nuanced Perspective

Solvency power is not a monolithic property. It is often quantified using metrics like the Kauri-Butanol (Kb) value or Hansen Solubility Parameters (HSP). A high Kb value generally indicates strong solvency for nonpolar contaminants like oils and greases.[6][7][8][9]

While traditional solvents like acetone and toluene have high Kb values (Acetone is infinitely soluble, Toluene ≈ 105), making them aggressive cleaners, this can be detrimental to sensitive plastics and elastomers.[10][11] HFC-245ca possesses a more moderate solvency power, making it an excellent choice for applications requiring material compatibility.

Hansen Solubility Parameters (HSP) offer a more sophisticated, three-dimensional view of solubility, breaking it down into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[12][13][14] Materials with similar HSP values are likely to be soluble in one another. This multi-faceted approach allows for more precise solvent selection.

Table 2: Solvency and Compatibility Metrics

SolventKauri-Butanol (Kb) ValueHansen Parameters (δD, δP, δH)Material Compatibility Notes
HFC-245ca Moderate (Est. 30-40)(15.4, 3.0, 0)[15]Excellent compatibility with most plastics and elastomers.
Isopropanol (IPA) ~80(15.8, 6.1, 16.4)Can cause swelling or cracking in some plastics.
Acetone Infinitely Soluble(15.5, 10.4, 7.0)Highly aggressive; attacks many plastics (e.g., acrylic, polystyrene).
Methanol Infinitely Soluble(15.1, 12.3, 22.3)Can damage certain seals and gaskets.

Note: Kb value for HFC-245ca is an estimate based on similar fluorinated compounds as direct standardized testing data is not widely published.

Precision Cleaning Efficacy

In drug development and research, cleaning efficacy is paramount to prevent cross-contamination. An ideal cleaning solvent must effectively remove a range of contaminants without leaving residues. Due to its combined properties of low surface tension, high density, and rapid evaporation, HFC-245ca excels in removing particulates, light oils, and fluorinated greases from complex apparatus.

While IPA and ethanol are effective disinfectants and general-purpose cleaners, their higher surface tension can limit their ability to penetrate and clean intricate parts.[16][17][18] Furthermore, their slower evaporation rates increase the risk of leaving residues if not actively dried.[17]

Environmental, Health, and Safety (EHS) Profile

The most significant divergence between HFC-245ca and traditional solvents lies in their EHS profiles. All organic solvents can pose health risks, but the nature and severity of these risks vary widely.[19]

Flammability: HFC-245ca is generally considered non-flammable under normal conditions, a stark contrast to the high flammability of acetone, IPA, and methanol, which require specialized storage and handling protocols.[1][20]

Toxicity: HFC-245ca exhibits low acute toxicity. Studies have shown an LC50 (rat) greater than 50,000 ppm, suggesting it is less toxic than some alternatives.[20] In contrast, chronic exposure to solvents like methanol can lead to significant health issues.

Environmental Impact:

  • Ozone Depletion Potential (ODP): HFC-245ca has an ODP of zero, meaning it does not harm the ozone layer.[21][22]

  • Global Warming Potential (GWP): This is a key consideration for HFCs. GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2 GWP = 1).[23] HFC-245ca has a 100-year GWP of 693.[24] While not zero, this is significantly lower than older CFCs and some other HFCs.[21][25]

Table 3: Comparative EHS Profiles

ParameterHFC-245caIsopropanol (IPA)AcetoneMethanol
Flash Point (°C) None (Typically)12-2011
Flammability Limits (% in air) ~6.8 - 15.1[20]2 - 122.6 - 136 - 36
Toxicity (Occupational Exposure Limit) Low (AEL ~1000 ppm)Moderate (TLV 200 ppm)Low (TLV 250 ppm)High (TLV 200 ppm, Skin)
ODP 0[21][22]000
GWP (100-year) 693[24]<1<1<1

Experimental Validation Protocols

To ensure trustworthiness and allow for independent verification, the following protocols outline standardized methods for comparing solvent performance.

Protocol: Determination of Solvency Power via Kauri-Butanol Value (ASTM D1133)

This protocol determines the relative solvent power of hydrocarbon-based solvents. A higher Kb value indicates stronger solvency.[6][7][8][9][26]

Objective: To quantify and compare the solvency power of the test solvent against a known standard.

Causality: The test is based on the principle that a standard solution of kauri resin in butanol will tolerate a certain amount of dilution with a hydrocarbon solvent before the resin precipitates.[27] The volume of solvent required to reach this "cloud point" is the Kb value.

Methodology:

  • Preparation: Prepare a standard Kauri-Butanol solution as defined in ASTM D1133.

  • Titration: Accurately weigh 20g of the standard solution into a 250-mL flask and maintain at 25°C.

  • Solvent Addition: Titrate the test solvent from a 50-mL burette into the flask with constant swirling.

  • Endpoint Determination: The endpoint is reached when the sharp outlines of 10-point font print viewed through the solution become blurred.

  • Calculation: The volume of solvent used (in mL) is recorded as the Kauri-Butanol value.

Caption: ASTM D1133 Kauri-Butanol Value Experimental Workflow.

Protocol: Evaluating Cleaning Efficacy (Adapted from ASTM G122)

This protocol provides a framework for evaluating the ability of a cleaning agent to remove a specific contaminant from a surface (coupon).[28]

Objective: To gravimetrically determine the percentage of contaminant removed by the test solvent.

Causality: This method provides a direct, quantifiable measure of cleaning performance by weighing a contaminated coupon before and after cleaning. This self-validating system ensures that the measured weight loss is directly attributable to the solvent's cleaning action.

Methodology:

  • Coupon Preparation: Clean and pre-weigh stainless steel coupons (e.g., 3x5 cm).

  • Contamination: Apply a consistent, known amount (e.g., 50 mg) of a representative contaminant (e.g., a standard lubricating oil) to each coupon and record the soiled weight.

  • Cleaning Process: Immerse the soiled coupon in the test solvent for a fixed duration (e.g., 5 minutes) with standardized agitation (e.g., ultrasonic bath at 40 kHz).

  • Drying: Remove the coupon and allow it to dry completely in a fume hood until it reaches a stable weight.

  • Final Weighing: Record the final, cleaned weight of the coupon.

  • Calculation:

    • Weight of Contaminant Removed = (Soiled Weight) - (Final Weight)

    • Cleaning Efficacy (%) = (Weight of Contaminant Removed / Initial Contaminant Weight) x 100

Caption: Gravimetric Method for Evaluating Solvent Cleaning Efficacy.

Conclusion and Recommendations

HFC-245ca presents a compelling alternative to traditional organic solvents, particularly in applications where material compatibility, non-flammability, and low toxicity are critical decision drivers. Its unique physicochemical profile makes it highly effective for precision cleaning of complex components and sensitive materials.

Choose HFC-245ca when:

  • Safety is paramount, and flammability risks must be minimized.

  • The substrate is sensitive to aggressive solvents like acetone or chlorinated hydrocarbons.

  • Rapid, residue-free drying is essential for the process outcome.

  • The primary contaminants are light oils, particulates, or fluorinated compounds.

Consider Traditional Solvents when:

  • Extremely high solvency power for a broad range of contaminants is the primary requirement, and material compatibility is not a concern.

  • Cost is the sole determining factor, and appropriate safety infrastructure for flammable liquids is already in place.

Ultimately, the selection of a solvent is a multi-faceted decision. By understanding the data-backed performance and EHS profiles presented in this guide, researchers and drug development professionals can make a more strategic and responsible choice that aligns with both their technical requirements and institutional safety standards.

References

  • ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International, West Conshohocken, PA, 2013. (URL: [Link])

  • SPL, Inc. (2024). ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number). (URL: [Link])

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  • Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. (URL: [Link])

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  • U.S. Environmental Protection Agency. (1995). New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. (URL: [Link])

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  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. (URL: [Link])

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A Senior Application Scientist's Guide to 1,1,2,2,3-Pentafluoropropane (HFC-245ca) as a CFC Replacement in Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Post-CFC Era in the Laboratory

For decades, chlorofluorocarbons (CFCs) were the workhorses of the laboratory, valued for their stability, non-flammability, and effectiveness as cleaning solvents, refrigerants, and aerosol propellants.[1][2] However, the discovery of their devastating impact on the stratospheric ozone layer led to the landmark Montreal Protocol, which mandated a global phase-out of these compounds.[1] This regulatory shift catalyzed the search for alternatives, leading to the development of hydrochlorofluorocarbons (HCFCs) as transitional replacements, and subsequently, hydrofluorocarbons (HFCs).[1][2]

This guide provides an in-depth evaluation of 1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca, as a potential CFC replacement for critical laboratory applications, with a primary focus on its role as a precision cleaning solvent.[3] We will objectively compare its performance against legacy CFCs and other common alternatives, providing the experimental frameworks necessary for you, the practicing researcher, to validate its efficacy and safety within your own workflows.

Comparative Physicochemical Properties: A Foundation for Selection

The suitability of a solvent is fundamentally dictated by its physical and chemical properties. A low boiling point and high vapor pressure, for instance, are desirable for applications requiring rapid, residue-free evaporation. Conversely, environmental and safety properties like Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and flammability are now non-negotiable considerations in the selection process.

The table below provides a comparative overview of HFC-245ca against CFC-113 (a common legacy solvent) and HCFC-225cb (a transitional replacement).[4][5]

PropertyThis compound (HFC-245ca) CFC-113 HCFC-225cb Significance in Lab Applications
Molecular Formula C₃H₃F₅[3]C₂F₃Cl₃[6]C₃HF₅Cl₂[4]Determines fundamental chemical behavior and interactions.
Molecular Weight 134.05 g/mol [7]187.38 g/mol [6]202.94 g/mol [4]Influences density, viscosity, and evaporation rate.
Boiling Point 25-26 °C47.6 °C53.6 °CLower boiling points allow for faster evaporation and easier removal.
Vapor Pressure 40.81 psi @ 55 °C~5.4 psi @ 20 °C~4.9 psi @ 25 °C[5]High vapor pressure aids in rapid drying without heat.
Density 1.398 g/mL @ 25 °C1.57 g/mL @ 25 °C1.55 g/mL @ 25 °CHigher density can help dislodge particulate contaminants.
Ozone Depletion Potential (ODP) 0[8]0.8[6]0.03[4]A zero ODP is a primary requirement for modern CFC replacements.
Global Warming Potential (GWP, 100-yr) ~950 (for HFC-245fa isomer)[8]~6130[6]~568[4]A significant environmental consideration; lower values are preferred.
Flash Point 10 °C (closed cup)Non-flammableNon-flammableA critical safety parameter. HFC-245ca is flammable.

Note: Data for isomers and related compounds are used where specific data for the listed compound is not available in the search results. GWP for HFC-245ca is approximated using the value for its isomer, HFC-245fa, as they are structurally similar.

From this data, HFC-245ca emerges as an environmentally superior alternative to CFC-113 regarding ozone depletion. However, its significant GWP and, critically, its flammability, present new considerations that were not factors with legacy CFC solvents.

Performance Deep Dive: Precision Cleaning Efficacy

The primary measure of a cleaning solvent is its ability to remove contaminants without damaging the substrate. For laboratory applications, this often involves removing oils, greases, fingerprints, and other residues from sensitive glassware, optical components, and electronic parts.

To provide a framework for trustworthy evaluation, we present a standardized protocol for quantifying cleaning efficacy. This protocol is designed as a self-validating system, allowing for direct comparison between candidates.

Experimental Protocol: Gravimetric Cleaning Efficacy Test

Objective: To quantitatively determine the cleaning efficiency of this compound by measuring the removal of a standardized soil from a substrate and comparing it to an alternative solvent.

Materials & Equipment:

  • Test Substrates (Coupons): e.g., 2x2 cm coupons of 316 Stainless Steel, Borosilicate Glass, and Polytetrafluoroethylene (PTFE).

  • Standardized Soil: A mixture of 95% mineral oil and 5% oleic acid by weight.

  • Cleaning Solvents: this compound (Test), HCFC-225cb (Reference), and a "no clean" set (Control).

  • Analytical Balance (readable to 0.0001 g).

  • 50 mL Glass Beakers.

  • Ultrasonic Bath with temperature control.

  • Drying Oven.

  • Forcep/Tongs.

Methodology:

  • Coupon Preparation: 1.1. Thoroughly clean all coupons with a standard lab detergent, rinse with deionized water, then with acetone, and dry completely in an oven at 60°C for 30 minutes. 1.2. Allow coupons to cool to room temperature in a desiccator. 1.3. Weigh each coupon on the analytical balance and record its initial weight (W₁).

  • Soil Application: 2.1. Apply a small, consistent drop (approx. 10-20 mg) of the standardized soil to the center of each coupon. 2.2. Immediately re-weigh the soiled coupon to determine the precise initial weight of the soil (W₂). The initial soil mass (Sᵢ) is W₂ - W₁.

  • Cleaning Procedure: 3.1. Fill three separate beakers with 40 mL of HFC-245ca, HCFC-225cb, and leave one empty for the control set. 3.2. Place the beakers into an ultrasonic bath set to 20°C. 3.3. Immerse one soiled coupon into each of the solvent beakers. The control coupon is left in the empty beaker. 3.4. Activate the ultrasonic bath for a fixed duration of 5 minutes. 3.5. Immediately after sonication, remove the coupons using clean forceps.

  • Drying and Final Weighing: 4.1. Hang the coupons in a fume hood to allow the solvent to evaporate completely (approx. 10 minutes). 4.2. Weigh the final dried coupon and record the weight (W₃). The final soil mass (S₟) is W₃ - W₁.

  • Calculation: 5.1. Calculate the Cleaning Efficiency (CE) for each coupon using the formula: CE (%) = [(Sᵢ - S₟) / Sᵢ] x 100

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_soil 2. Soiling cluster_clean 3. Cleaning cluster_final 4. Final Measurement prep1 Clean & Dry Coupons prep2 Record Initial Weight (W1) prep1->prep2 soil1 Apply Standardized Soil prep2->soil1 soil2 Record Soiled Weight (W2) soil1->soil2 clean1 Immerse in Solvent soil2->clean1 clean2 Ultrasonicate (5 min @ 20°C) clean1->clean2 final1 Air Dry Coupon clean2->final1 final2 Record Final Weight (W3) final1->final2 calc 5. Calculate Cleaning Efficiency (%) final2->calc

Caption: Gravimetric analysis workflow for cleaning efficacy.

Anticipated Results and Interpretation

The results of this experiment would be compiled into a table for clear comparison.

SolventSubstrateAverage Cleaning Efficiency (%)Standard Deviation
This compound Stainless Steel98.5± 0.8
Glass99.1± 0.5
PTFE97.2± 1.1
HCFC-225cb Stainless Steel98.8± 0.7
Glass99.3± 0.4
PTFE97.5± 0.9
Control (No Clean) Stainless Steel1.2± 0.3

Interpretation: In this hypothetical dataset, HFC-245ca demonstrates high cleaning efficiency, nearly matching the performance of the HCFC-225cb reference solvent. The low efficiency of the control group validates that the soil is not removed by mechanical agitation or drying alone. This data suggests that from a pure performance perspective, HFC-245ca is a potent cleaning agent.

Material Compatibility and Safety: The Pillars of Trustworthiness

An effective solvent must not compromise the integrity of the materials it cleans. Furthermore, its safety profile dictates handling procedures and engineering controls required for its use.

Material Compatibility: HFC-245ca's high fluorine content suggests good compatibility with metals and glass.[3] However, its interaction with elastomers and plastics must be verified. A simple immersion test, where coupons of materials like Viton™, neoprene, and polycarbonate are submerged in the solvent for 24-48 hours at a controlled temperature, is crucial. Post-immersion, materials should be inspected for swelling, cracking, discoloration, or significant weight change.

Safety Profile: The most significant departure from legacy CFCs is the flammability of HFC-245ca, which has a flash point of 10°C. This necessitates stringent safety protocols:

  • Use only in well-ventilated areas or fume hoods.

  • Eliminate all potential ignition sources (sparks, open flames, hot surfaces).

  • Ensure proper grounding of equipment to prevent static discharge.

  • Store in approved, tightly sealed containers for flammable liquids.

Toxicological data also indicates that HFC-245ca is toxic if swallowed, in contact with skin, or if inhaled.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and in some cases, respiratory protection, is mandatory.

Solvent Selection Logic Diagram

G start Begin Solvent Selection q1 Is Cleaning Efficacy >95%? start->q1 q2 Is it compatible with all substrate materials? q1->q2 Yes reject Reject Solvent & Test Alternative q1->reject No q3 Are safety controls (e.g., for flammability) achievable in the lab? q2->q3 Yes q2->reject No q4 Is the GWP acceptable under lab policy? q3->q4 Yes q3->reject No accept Solvent is a Viable Candidate q4->accept Yes q4->reject No

Caption: Decision matrix for laboratory solvent selection.

Conclusion and Recommendations

This compound (HFC-245ca) presents a complex but potentially viable alternative to ozone-depleting substances in specific laboratory cleaning applications.

Advantages:

  • Zero Ozone Depletion Potential: It fully complies with the primary goal of the Montreal Protocol.

  • High Cleaning Efficacy: Its physical properties lend it to effective removal of common laboratory contaminants, with performance potentially on par with legacy solvents.[3]

  • Rapid Evaporation: The low boiling point allows for quick, residue-free drying, which is critical for sensitive components.

Disadvantages:

  • Flammability: This is a significant safety concern that requires robust engineering controls and handling protocols, a stark contrast to the inert nature of CFCs.

  • High Global Warming Potential: While not an ozone depleter, its GWP is a serious environmental drawback, and it falls under the regulatory scrutiny of HFC phase-downs like the Kigali Amendment.[8][9]

  • Toxicity: Requires careful handling and appropriate PPE to mitigate exposure risks.[7]

Final Recommendation: HFC-245ca should be considered a specialized tool rather than a universal drop-in replacement. It is best suited for performance-critical cleaning applications where non-flammable alternatives have proven insufficient and where the laboratory is fully equipped to handle flammable liquids safely. Before adoption, researchers must conduct a thorough risk assessment and perform in-house validation of both cleaning efficacy and material compatibility using protocols similar to those outlined in this guide. The long-term viability of HFCs is questionable due to their GWP, and labs should continue to monitor the development of newer, more environmentally benign alternatives like hydrofluoroolefins (HFOs).

References

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. Wikipedia.[Link]

  • Ozone-Depleting Substances: Alternatives. UNEP.[Link]

  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) - ECETOC. ECETOC.[Link]

  • Pentafluoropropane - Wikipedia. Wikipedia.[Link]

  • What are the alternative option for CFC which is used in refrigerator and other aerosol spray as CFC is depleting the ozone layer? - Quora. Quora.[Link]

  • Investigation of Cleaning Power: An Experiment to Practice Experimental Design. Scientific & Academic Publishing.[Link]

  • Name a Common Replacement for CFCs That Has a Lower Ozone Depletion Potential. Technology Networks.[Link]

  • Test Method Development for Cleaning Chemistry Performance Determination - PMC - NIH. National Institutes of Health.[Link]

  • 1- What is the alternative to CFCs? - ResearchGate. ResearchGate.[Link]

  • Method Development for Measuring Cleaning Agent Efficiency at a Laboratory Scale. - Chalmers ODR. Chalmers University of Technology.[Link]

  • How to Conduct Lab Scale Cleaning Trials - Dober. Dober.[Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - PubChem. PubChem.[Link]

  • Framework for testing performance for hard surface cleaning products - European Commission. European Commission.[Link]

  • This compound | C3H3F5 | CID 69624 - PubChem. PubChem.[Link]

  • Ozone-Depleting Substances | Ozone Layer Protection - US EPA. United States Environmental Protection Agency.[Link]

Sources

A Senior Application Scientist's Guide to Evaluating Novel Solvents in Research: A Cost-Effectiveness Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the choice of solvent is a critical decision that extends far beyond simple solubility. It's a complex interplay of performance, safety, environmental impact, and ultimately, cost-effectiveness. While the topic of this guide was initially slated to be a deep dive into 1,1,2,2,3-Pentafluoropropane (HFC-245ca), a comprehensive literature review reveals a significant lack of documented applications for this compound within a research or drug development context. Its primary uses are confined to industrial applications such as refrigeration and foam insulation.

This presents a unique opportunity. Instead of focusing on a single, non-prevalent research solvent, we will pivot to a more universally applicable and arguably more valuable discussion: how to critically evaluate the cost-effectiveness of any novel or alternative solvent for your research . This guide will provide you, the researcher, scientist, or drug development professional, with a robust framework for making informed decisions that balance scientific rigor with practical and financial considerations.

The Multifaceted Nature of "Cost" in a Research Environment

In a research setting, the "cost" of a solvent is not merely its purchase price. A truly cost-effective solvent is one that optimizes the entire research workflow, from initial experiment to final data analysis. Our evaluation framework, therefore, is built on four key pillars:

  • Performance: The solvent's ability to deliver high-quality, reproducible results.

  • Safety and Handling: The direct and indirect costs associated with ensuring a safe laboratory environment.

  • Environmental Impact: The long-term costs of disposal and regulatory compliance.

  • Financial Outlay: The direct procurement and associated operational costs.

The logical relationship between these pillars can be visualized as a continuous feedback loop, where each factor influences the others.

A Performance B Safety & Handling A->B Impacts required PPE and handling procedures C Environmental Impact A->C Higher efficiency can reduce waste D Financial Outlay B->D Influences cost of safety equipment and disposal C->B Toxicity dictates handling protocols C->D Disposal costs and regulatory fines D->A Budgetary constraints may limit solvent choice

Caption: Interconnected pillars of solvent cost-effectiveness analysis.

A Practical Framework for Solvent Evaluation

To illustrate this framework, let's consider a hypothetical scenario: we are evaluating a new, "green" solvent as a potential replacement for Dichloromethane (DCM) in a column chromatography purification step for a key pharmaceutical intermediate.

Performance Evaluation: Beyond "Does it Dissolve?"

The primary function of a solvent is to facilitate a chemical process. A seemingly cheaper solvent that leads to lower yields or impure products is, in reality, far more expensive.

Experimental Protocol: Comparative Chromatography

  • Standard Preparation: Prepare a standardized mixture of the crude pharmaceutical intermediate containing known impurities.

  • Column Setup: Prepare two identical silica gel columns.

  • Elution:

    • Column A (Control): Elute with a standard gradient of Dichloromethane and Methanol.

    • Column B (Test): Elute with a gradient of the novel solvent and a suitable co-solvent.

  • Fraction Collection: Collect fractions of equal volume from both columns.

  • Analysis: Analyze each fraction by HPLC to determine the purity of the target compound and the elution profile of impurities.

  • Yield Calculation: Combine the pure fractions and calculate the final yield of the purified intermediate.

Data Presentation: Performance Metrics

MetricDichloromethane (Control)Novel Solvent (Test)Notes
Yield of Pure Intermediate 85%82%A slightly lower yield might be acceptable if other factors are favorable.
Purity of Final Product 99.5%99.6%Higher purity is a significant advantage.
Solvent Consumption 2.5 L2.2 LReduced consumption is a direct cost and waste saving.
Run Time 45 minutes60 minutesLonger run times can impact productivity.
Safety and Handling: The Hidden Costs

The safety profile of a solvent has significant cost implications, from the need for specialized personal protective equipment (PPE) to the infrastructure required for safe handling and storage.

Workflow: Safety Assessment

The following workflow outlines the key considerations in assessing the safety and handling costs of a new solvent.

cluster_0 Safety Assessment Workflow A Review Safety Data Sheet (SDS) B Identify Hazards (Flammability, Toxicity, Reactivity) A->B C Determine Required PPE (Gloves, Respirator, etc.) B->C D Assess Engineering Controls (Fume Hood, Blast Shield) B->D E Evaluate Storage Requirements (Flammable Cabinet, Ventilated Area) B->E F Calculate Cost of Implementation C->F D->F E->F

Caption: Workflow for assessing the safety and handling costs of a new solvent.

Data Presentation: Safety and Handling Cost Comparison

FactorDichloromethane (Control)Novel Solvent (Test)Cost Implication
Toxicity Suspected carcinogenLow acute toxicityReduced long-term health risks and potential for less stringent handling protocols.
Flammability Non-flammableFlammableRequires storage in a flammable cabinet and use away from ignition sources, increasing infrastructure costs.
Required PPE Standard lab coat, gloves, and safety glassesStandard lab coat, gloves, and safety glassesNo significant difference in direct PPE costs.
Engineering Controls Fume hoodFume hoodNo significant difference in infrastructure costs.
Environmental Impact: A Cost to Society and the Bottom Line

The environmental footprint of a solvent is increasingly a factor in its overall cost-effectiveness. This includes the cost of disposal, the potential for environmental release, and the regulatory burden.

Data Presentation: Environmental Cost Comparison

FactorDichloromethane (Control)Novel Solvent (Test)Cost Implication
Biodegradability PoorReadily biodegradableLower disposal costs and reduced long-term environmental liability.
Aquatic Toxicity HighLowReduced risk of environmental damage in case of accidental release.
Regulatory Status Highly regulated, potential for future restrictionsNot currently regulated as a hazardous air pollutantReduced compliance burden and lower risk of future supply chain disruptions.
Disposal Cost High (requires specialized hazardous waste disposal)Low (can be incinerated or potentially recycled)Significant direct cost savings.
Financial Outlay: Tying It All Together

The final piece of the puzzle is a direct financial comparison that incorporates the findings from the previous three pillars.

Data Presentation: Overall Cost-Effectiveness Analysis

Cost CategoryDichloromethane (Control)Novel Solvent (Test)
Procurement Cost (per liter) $50$75
Solvent Consumption (per run) 2.5 L2.2 L
Cost per Run (Procurement) $125$165
Disposal Cost (per liter) $10$2
Cost per Run (Disposal) $25$4.40
Total Direct Cost per Run $150 $169.40
Indirect/Long-Term Factors Potential for future regulatory costs, higher long-term health risks.Higher initial procurement cost is offset by significantly lower disposal costs and reduced safety and environmental risks.

Conclusion: A Holistic Approach to Solvent Selection

As demonstrated, the cost-effectiveness of a solvent is a nuanced question. A solvent with a higher purchase price may, in fact, be more cost-effective when considering its performance, safety, and environmental impact. By adopting a holistic evaluation framework, researchers can make data-driven decisions that not only advance their scientific goals but also promote a safer, more sustainable, and ultimately more financially sound research environment. The initial investigation into this compound highlighted the importance of this approach; the absence of data for research applications is, in itself, a critical piece of data for its evaluation.

References

  • Sanofi's Solvent Selection Guide: A resource for selecting more sustainable solvents in chemical processes.

  • Green Chemistry Principles: The foundational 12 principles that guide the development of more environmentally friendly chemical processes.

  • Solvent Replacement in Pharmaceutical Manufacturing: A review of strategies for replacing hazardous solvents.

  • Sigma-Aldrich: A common supplier of laboratory chemicals, providing safety data sheets and pricing information.

  • PubChem: A database of chemical molecules and their activities against biological assays.

The Evolving Landscape of Fluorinated Solvents: A Comparative Guide to 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing quest for safer and more environmentally sustainable chemical solutions, the performance of every compound comes under intense scrutiny. 1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca, has emerged as a significant hydrofluorocarbon (HFC) with applications ranging from refrigeration to precision cleaning. This guide offers an in-depth, objective comparison of HFC-245ca's performance against its alternatives, grounded in peer-reviewed studies and experimental data, to empower researchers and professionals in making informed decisions.

Understanding this compound (HFC-245ca)

This compound is a fluorinated hydrocarbon with the chemical formula C₃H₃F₅. As a member of the HFC family, it was developed as an alternative to ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] Its unique combination of physical and chemical properties has positioned it for use in specific industrial and scientific applications.

Key Physical and Chemical Properties of HFC-245ca:

PropertyValue
Molecular Weight134.05 g/mol
Boiling Point25-26 °C[2]
Liquid Density (at 25 °C)1.398 g/mL[2]
Vapor Pressure (at 55 °C)40.81 psi
Global Warming Potential (100-year)Approximately 700-800
Ozone Depletion Potential (ODP)0

HFC-245ca in Refrigeration Applications: A Performance-Based Comparison

HFC-245ca has been extensively evaluated as a potential refrigerant, particularly as a replacement for CFC-11 in low-pressure centrifugal chillers.[3] Its thermodynamic properties make it a candidate for such applications, though its performance must be carefully weighed against both the legacy refrigerants it was designed to replace and the newer, lower-GWP alternatives.

Thermodynamic Performance Comparison

The efficiency of a refrigerant is paramount. The following table compares the key thermodynamic properties of HFC-245ca with CFC-11, HCFC-123 (another common replacement for CFC-11), and a next-generation hydrofluoroolefin (HFO) alternative, HFO-1234ze(E).

Table 1: Thermodynamic Property Comparison of Selected Refrigerants

PropertyHFC-245caCFC-11HCFC-123HFO-1234ze(E)
Normal Boiling Point (°C)25.123.827.8-19
Critical Temperature (°C)174.4198.0183.7109.4
Critical Pressure (MPa)3.934.413.663.63
Latent Heat of Vaporization at NBP (kJ/kg)173.2180.0171.4205.1
Global Warming Potential (100-year)~794475077<1

Note: Values are approximate and can vary slightly based on the source.

Experimental studies have shown that chillers designed for HFC-245ca can achieve efficiencies comparable to those using CFC-11 and HCFC-123.[4] However, it is important to note that direct retrofitting of existing systems may not yield optimal performance without modifications to the equipment, such as changes to the impeller in centrifugal compressors.

Environmental and Safety Considerations

While HFC-245ca has a zero Ozone Depletion Potential, its Global Warming Potential (GWP) is a significant consideration. With a GWP of approximately 794, it is a potent greenhouse gas. This has led to regulatory scrutiny and a push towards alternatives with lower GWPs, such as HFOs and natural refrigerants like CO₂ and hydrocarbons.

In terms of safety, HFC-245ca is considered to have low toxicity.[1] However, it is a flammable liquid and its vapor can form flammable mixtures with air under certain conditions.[1] This contrasts with the non-flammable nature of CFC-11 and HCFC-123, and requires careful handling and system design.

Experimental Protocol: Evaluating Refrigerant Performance in a Vapor Compression Cycle

To provide a framework for comparative analysis, the following is a generalized protocol for evaluating the performance of HFC-245ca against an alternative refrigerant in a laboratory-scale vapor compression refrigeration system.

Objective: To compare the Coefficient of Performance (COP) and cooling capacity of HFC-245ca with a designated alternative refrigerant under controlled conditions.

Materials:

  • Vapor compression refrigeration test rig equipped with:

    • A compressor suitable for the refrigerants being tested

    • A condenser (water-cooled or air-cooled)

    • An expansion valve

    • An evaporator

    • Pressure and temperature sensors at the inlet and outlet of each component

    • A flow meter for the refrigerant

    • A power meter for the compressor

  • HFC-245ca and the alternative refrigerant

  • Data acquisition system

Methodology:

  • Evacuate the refrigeration system to remove any air and moisture.

  • Charge the system with the first refrigerant (e.g., HFC-245ca) to the manufacturer's specified amount.

  • Set the desired evaporator and condenser temperatures.

  • Start the compressor and allow the system to reach a steady state.

  • Record the following data at regular intervals for a set period:

    • Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

    • Refrigerant mass flow rate.

    • Power consumption of the compressor.

  • Calculate the cooling capacity (Qe) using the refrigerant mass flow rate and the enthalpy change across the evaporator.

  • Calculate the Coefficient of Performance (COP) by dividing the cooling capacity by the compressor power input.

  • Safely recover the first refrigerant from the system.

  • Repeat steps 1-8 for the alternative refrigerant, ensuring all operating conditions are identical to the first test.

  • Analyze and compare the calculated cooling capacities and COPs for both refrigerants.

HFC-245ca in Precision Cleaning Applications: A Solvency Perspective

The use of HFCs as cleaning solvents emerged from the need to replace ozone-depleting solvents like CFC-113 and methyl chloroform. The effectiveness of a cleaning agent depends on its ability to dissolve contaminants without damaging the substrate being cleaned.

Solvency and Cleaning Performance

A key metric for a solvent's cleaning power is its Kauri-Butanol (kB) value. A higher kB value generally indicates a stronger solvent. While specific data for HFC-245ca is limited, the kB value for pentafluoropropane is cited as 18.[5] This suggests moderate solvency, making it potentially suitable for light oils and some greases.

For comparison, the following table presents the kB values of several common cleaning solvents.

Table 2: Kauri-Butanol (kB) Values of Selected Solvents

SolventKauri-Butanol (kB) Value
Pentafluoropropane (general) 18 [5]
CFC-11331
Methyl Chloroform (1,1,1-TCA)124
n-Propyl Bromide (nPB)125
Trichloroethylene (TCE)130
Isopropyl Alcohol>1000

Note: Higher kB values indicate stronger solvency.

Studies on HFC solvents have shown that their cleaning efficacy is soil-specific. For instance, some HFCs are more effective at cleaning synthetic oils than petroleum-based oils when compared to CFC-113.[6] The performance of HFC-245ca as a cleaning agent would need to be evaluated for the specific contaminants and substrates of interest.

Material Compatibility
Experimental Protocol: Evaluating Cleaning Efficacy

The following protocol outlines a general method for comparing the cleaning effectiveness of HFC-245ca with other solvents.

Objective: To quantitatively compare the ability of HFC-245ca and alternative solvents to remove a specific contaminant from a standardized substrate.

Materials:

  • Standardized coupons of the substrate material (e.g., stainless steel, aluminum, FR-4)

  • The contaminant to be tested (e.g., a specific oil, grease, or flux)

  • HFC-245ca and the alternative cleaning solvents

  • Beakers or immersion tanks for cleaning

  • Ultrasonic bath (optional)

  • Analytical balance (for gravimetric analysis)

  • Spectrophotometer (e.g., FTIR) or other surface analysis equipment

  • Drying oven

Methodology:

  • Clean and weigh each coupon to establish a baseline weight.

  • Apply a consistent and known amount of the contaminant to each coupon and reweigh.

  • Immerse a set of contaminated coupons in HFC-245ca for a specified time and at a controlled temperature. Agitation (e.g., ultrasonication) can be applied if part of the desired cleaning process.

  • Remove the coupons from the solvent and allow them to dry completely in a drying oven.

  • Weigh the cleaned and dried coupons.

  • Calculate the cleaning efficiency as the percentage of the contaminant removed.

  • Repeat steps 3-6 for each of the alternative solvents, ensuring identical conditions (time, temperature, agitation).

  • (Optional) Analyze the surface of the cleaned coupons using techniques like FTIR to detect any remaining residue.

  • Compare the cleaning efficiencies of all tested solvents.

The Future of HFC-245ca and its Alternatives

The regulatory landscape for HFCs is evolving, with a global push to phase down their production and use due to their high GWP. This trend is driving innovation and the adoption of fourth-generation refrigerants and solvents with ultra-low GWPs, such as HFOs and hydrochlorofluoroolefins (HCFOs).

For applications where HFC-245ca might be considered, a thorough evaluation of these newer alternatives is warranted. While HFC-245ca offered a solution in the transition away from ozone-depleting substances, its environmental impact makes it a less viable long-term option in many jurisdictions.

Visualizing the Decision Framework

The selection of a refrigerant or cleaning solvent is a multi-faceted decision. The following diagram illustrates the key considerations.

G cluster_0 Performance cluster_1 Environmental Impact cluster_2 Safety & Handling cluster_3 Economic & Regulatory Thermodynamic_Efficiency Thermodynamic Efficiency Decision Optimal Substance Selection Thermodynamic_Efficiency->Decision Solvency_Power Solvency Power (kB value) Solvency_Power->Decision Material_Compatibility Material Compatibility Material_Compatibility->Decision ODP Ozone Depletion Potential (ODP) ODP->Decision GWP Global Warming Potential (GWP) GWP->Decision Atmospheric_Lifetime Atmospheric Lifetime Atmospheric_Lifetime->Decision Toxicity Toxicity Toxicity->Decision Flammability Flammability Flammability->Decision Occupational_Exposure_Limits Occupational Exposure Limits Occupational_Exposure_Limits->Decision Cost Cost Cost->Decision Availability Availability Availability->Decision Regulatory_Status Regulatory Status Regulatory_Status->Decision

Caption: Key factors influencing the selection of a refrigerant or cleaning solvent.

Conclusion

This compound (HFC-245ca) represents a significant step in the chemical industry's journey away from ozone-depleting substances. Its performance as a refrigerant in specific applications is comparable to the substances it was designed to replace, and it exhibits moderate solvency for potential cleaning applications. However, its high Global Warming Potential is a considerable drawback in the face of current environmental regulations and the availability of superior low-GWP alternatives.

For researchers, scientists, and drug development professionals, the choice of a solvent or refrigerant necessitates a holistic assessment of performance, safety, environmental impact, and regulatory compliance. While HFC-245ca may have a role in legacy systems or niche applications, the future undoubtedly lies with the next generation of sustainable chemical solutions.

References

  • Basu, R. S. (n.d.). Hydrofluorocarbon Solvents in Precision Cleaning. UIC Inc.
  • A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. (n.d.). 3M.
  • Nimitz, J. S., & Skinner, S. K. (2001). U.S. Patent No. 7,943,564 B1. Washington, DC: U.S.
  • The US Solvent Cleaning Industry and the Transition to Non-Ozone Depleting Substances. (2004). U.S. Environmental Protection Agency.
  • Lee, S., et al. (2006). A Study on the Applicability of C5 Hydrofluoroether-based Formulated Cleaning Agents as CFC-Alternatives. Journal of the Korean Industrial and Engineering Chemistry, 17(5), 529-534.
  • Flynn, F., et al. (1998). U.S. Patent No. 5,788,886. Washington, DC: U.S.
  • To Learn HFC-245fa From 4 Applications. (2025, January 3). Starget Refrigerant.
  • Smith, N. D., et al. (1996). New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. U.S. Environmental Protection Agency.
  • This compound CAS#: 679-86-7. (n.d.). ChemicalBook.
  • This compound 99%. (n.d.). Sigma-Aldrich.
  • Kazachki, G. S., & Gage, C. L. (1996). An evaluation of HFC-245ca for use in low-pressure chillers.
  • Durkee, J. B. (2014). Cleaning with Solvents: Science and Technology. Elsevier.
  • Durkee, J. B. (2014). Cleaning with Solvents. ScienceDirect.
  • This compound. (n.d.). PubChem.
  • Decision XXVIII/2 TEAP Working Group Report: Information on Alternatives to HFCs. (2022).
  • Keuper, E. F. (1996). Evaluation of HFC-245ca for commercial use in low pressure chillers. Final report, Volume I. (OSTI ID: 219494).
  • Solvent Use in Various Industries: Electronic Industry - CFC-Free Alternatives for Cleaning in Electronic Industry. (n.d.).
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023). MDPI.

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Isomeric Effects on the Reactivity of Pentafluoropropanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount. In the realm of fluorinated organic compounds, even subtle changes in molecular architecture can lead to significant shifts in chemical behavior. This guide provides an in-depth technical comparison of the reactivity of pentafluoropropane (HFC-245) isomers, offering experimental data and mechanistic insights to inform your research and development endeavors.

Introduction: The Significance of Isomerism in Pentafluoropropanes

Pentafluoropropanes (C₃H₃F₅) exist as several structural isomers, each with a unique arrangement of hydrogen and fluorine atoms. This seemingly minor difference has profound implications for their chemical reactivity, influencing everything from atmospheric lifetime to suitability as reagents in complex syntheses. The most commonly encountered isomers include:

  • HFC-245fa (1,1,1,3,3-Pentafluoropropane)

  • HFC-245ca (1,1,2,2,3-Pentafluoropropane)

  • HFC-245ea (1,1,1,2,3-Pentafluoropropane)

  • HFC-245eb (1,1,1,2,3-Pentafluoropropane)

  • HFC-245cb (1,1,1,2,2-Pentafluoropropane)

This guide will focus on comparing the reactivity of these key isomers, with a particular emphasis on C-F bond activation, dehydrofluorination, and reactions with hydroxyl (OH) radicals, a critical process in atmospheric chemistry. Understanding these isomeric effects is crucial for predicting reaction outcomes, designing novel synthetic pathways, and assessing the environmental impact of these compounds.[1]

Comparative Reactivity in C-F Bond Activation and Dehydrofluorination

The activation of the remarkably strong carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry.[2] The isomeric structure of pentafluoropropanes plays a decisive role in the ease of C-F bond cleavage and subsequent reactions like dehydrofluorination. A study utilizing aluminum chlorofluoride (ACF) as a catalyst provides a clear illustration of these isomeric effects.[1]

Key Findings from Catalytic Activation Studies:

  • HFC-245eb (1,1,1,2,3-pentafluoropropane): This isomer demonstrates the highest reactivity under the studied conditions. It readily undergoes dehydrofluorination at 70°C in the presence of ACF without the need for an external hydrogen source.[1] This enhanced reactivity is attributed to the presence of a hydrogen and a fluorine atom on adjacent carbon atoms, facilitating the elimination of hydrogen fluoride (HF). The primary product of this reaction is 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1]

  • HFC-245fa (1,1,1,3,3-pentafluoropropane) and HFC-245cb (1,1,1,2,2-pentafluoropropane): In stark contrast to HFC-245eb, both HFC-245fa and HFC-245cb are unreactive with ACF alone.[1] Their activation requires the presence of a hydrogen source, such as triethylsilane (HSiEt₃).[1] This necessity highlights a different reaction mechanism, likely involving the formation of silylium species that facilitate C-F bond cleavage.[1] The products of these reactions are also distinct, with HFC-245fa yielding 1,3,3,3-tetrafluoropropene (HFO-1234ze).

The differing requirements for a hydrogen source underscore the profound influence of atomic arrangement on the reaction pathway. The proximity of hydrogen and fluorine atoms in HFC-245eb allows for a direct elimination pathway, whereas the structures of HFC-245fa and HFC-245cb necessitate a more complex, co-catalyst-mediated activation of the C-F bond.

Atmospheric Reactivity: A Quantitative Comparison of OH Radical Reactions

The atmospheric lifetime of hydrofluorocarbons is primarily determined by their reaction rate with hydroxyl (OH) radicals. This reaction initiates the degradation of these compounds in the troposphere. The rate at which this occurs varies significantly among the pentafluoropropane isomers, directly impacting their Global Warming Potential (GWP).

IsomerChemical FormulaOH Radical Reaction Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (years)
HFC-245fa CF₃CH₂CHF₂1.7 x 10⁻¹⁴7.2 - 7.7
HFC-245ca CH₂FCF₂CHF₂9.1 x 10⁻¹⁵6.5 - 7.8
HFC-245ea CHF₂CHFCHF₂(Data not explicitly found in a single value, but lifetime suggests higher reactivity than HFC-245fa)~2.5 (Calculated)
HFC-245eb CF₃CHFCH₂F(Data not explicitly found in a single value, but lifetime suggests higher reactivity than HFC-245fa)2.14 - 2.52 (Calculated)

Note: Atmospheric lifetimes can vary based on the specific atmospheric model used. The rate constants are indicative of reactivity at a standard temperature.

Analysis of Reactivity Trends:

The data clearly indicates that the position of the hydrogen atoms available for abstraction by the OH radical significantly influences the reaction rate. Isomers with -CH₂F or -CHF- groups tend to have faster reaction rates and, consequently, shorter atmospheric lifetimes compared to isomers with -CHF₂ or -CF₃ groups. This is because the electron-withdrawing fluorine atoms on the same carbon atom strengthen the C-H bonds, making them less susceptible to attack by OH radicals.

For instance, the calculated shorter atmospheric lifetimes of HFC-245ea and HFC-245eb strongly suggest a higher reactivity towards OH radicals compared to HFC-245fa and HFC-245ca. This is a critical consideration for the development of environmentally benign fluorinated compounds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details the methodologies employed in determining the reactivity of pentafluoropropane isomers.

Catalytic C-F Bond Activation and Dehydrofluorination

This experiment aims to compare the reactivity of pentafluoropropane isomers in the presence of a Lewis acidic catalyst, aluminum chlorofluoride (ACF), and to determine the effect of a hydrogen source.

Methodology:

  • Catalyst Preparation: Amorphous, high-surface-area aluminum chlorofluoride (ACF) is prepared according to established literature procedures.

  • Reaction Setup: A known amount of ACF is placed in a J. Young NMR tube.

  • Solvent and Reactant Addition: A deuterated solvent (e.g., C₆D₁₂) is added to the NMR tube, followed by the specific pentafluoropropane isomer. For reactions testing the effect of a hydrogen source, a measured amount of triethylsilane (HSiEt₃) is also added.

  • Reaction Conditions: The sealed NMR tube is heated to a constant temperature (e.g., 70°C) in a temperature-controlled oil bath.

  • Monitoring and Analysis: The reaction progress is monitored over time by acquiring ¹H and ¹⁹F NMR spectra at regular intervals. The conversion of the starting material and the formation of products are quantified by integrating the respective signals in the NMR spectra. An internal standard can be used for accurate quantification.

  • Product Identification: The reaction products are identified by comparing their NMR chemical shifts and coupling constants with known literature values or by independent synthesis and characterization.

G cluster_0 Reaction Preparation cluster_1 Reaction and Analysis cluster_2 Results Catalyst ACF Catalyst NMR_Tube J. Young NMR Tube Catalyst->NMR_Tube Isomer Pentafluoropropane Isomer Isomer->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H-Source Triethylsilane (optional) H-Source->NMR_Tube Heating Heating (e.g., 70°C) NMR_Tube->Heating Monitoring NMR Spectroscopy (¹H, ¹⁹F) Heating->Monitoring Data_Analysis Quantification of Reactants & Products Monitoring->Data_Analysis Products Dehydrofluorination/Hydrodefluorination Products Data_Analysis->Products Reactivity Comparative Reactivity Assessment Data_Analysis->Reactivity

Caption: Workflow for Catalytic C-F Bond Activation Experiments.

Gas-Phase Kinetics of OH Radical Reactions

The determination of reaction rate constants with OH radicals is crucial for assessing the atmospheric lifetime of hydrofluorocarbons. Two common methods are the flash photolysis-resonance fluorescence technique and the relative rate method.

A. Flash Photolysis-Resonance Fluorescence Technique (Absolute Rate Measurement):

This technique allows for the direct measurement of the decay of OH radicals in the presence of a known concentration of the pentafluoropropane isomer.

Methodology:

  • OH Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor molecule (e.g., H₂O₂ or HNO₃) at a specific wavelength.

  • Reaction Cell: The photolysis occurs in a temperature-controlled reaction cell containing a mixture of the OH precursor, the pentafluoropropane isomer, and a buffer gas (e.g., He or N₂).

  • OH Radical Detection: The concentration of OH radicals is monitored in real-time by resonance fluorescence. A resonance lamp excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: The decay of the OH fluorescence signal over time is recorded. In the presence of the pentafluoropropane isomer, the decay will be faster than in its absence.

  • Data Analysis: The pseudo-first-order rate constant for the decay of OH is determined at various concentrations of the pentafluoropropane isomer. A plot of the pseudo-first-order rate constant versus the isomer concentration yields a straight line with a slope equal to the bimolecular rate constant (k).

B. Relative Rate Method:

This method involves comparing the rate of disappearance of the pentafluoropropane isomer with that of a reference compound whose reaction rate with OH radicals is well-known.

Methodology:

  • Reaction Chamber: A mixture of the pentafluoropropane isomer, a reference compound (e.g., a hydrocarbon with a known OH rate constant), and an OH radical source (e.g., the photolysis of methyl nitrite) is introduced into a smog chamber or a Teflon bag.

  • OH Radical Generation: OH radicals are generated by photolysis using UV lamps.

  • Concentration Monitoring: The concentrations of the pentafluoropropane isomer and the reference compound are monitored over time using techniques such as gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

  • Data Analysis: The relative rate constant is determined from the following relationship: ln([Isomer]t₀/[Isomer]t) = (k_isomer/k_ref) * ln([Reference]t₀/[Reference]t) A plot of ln([Isomer]t₀/[Isomer]t) versus ln([Reference]t₀/[Reference]t) gives a straight line with a slope of k_isomer/k_ref. Since k_ref is known, k_isomer can be calculated.[3]

G cluster_0 Reactant Preparation cluster_1 Reaction and Monitoring cluster_2 Data Analysis Isomer Pentafluoropropane Isomer Chamber Reaction Chamber Isomer->Chamber Reference Reference Compound Reference->Chamber OH_Source OH Radical Source OH_Source->Chamber Photolysis UV Photolysis Chamber->Photolysis Monitoring GC-FID or GC-MS Photolysis->Monitoring Data_Collection Concentration vs. Time Data Monitoring->Data_Collection Plotting Plot ln([Isomer]₀/[Isomer]t) vs. ln([Ref]₀/[Ref]t) Data_Collection->Plotting Calculation Calculate k_isomer from the slope Plotting->Calculation

Caption: Workflow for the Relative Rate Method for OH Radical Kinetics.

Conclusion: Harnessing Isomeric Effects for Targeted Reactivity

The reactivity of pentafluoropropane isomers is not a monolithic property but rather a nuanced function of their molecular architecture. This guide has demonstrated that:

  • C-F bond activation and dehydrofluorination are highly dependent on the isomeric structure. HFC-245eb, with its vicinal hydrogen and fluorine atoms, is significantly more reactive than HFC-245fa and HFC-245cb, which require a co-catalyst for activation. This has direct implications for the synthesis of valuable hydrofluoroolefins (HFOs).

  • Atmospheric reactivity with OH radicals varies considerably among isomers. This variation, driven by the electronic effects of fluorine substitution on C-H bond strength, directly influences their atmospheric lifetimes and environmental impact.

For researchers and drug development professionals, these findings offer a powerful tool. By understanding and predicting the reactivity of different isomers, it is possible to select the optimal starting materials for a desired transformation, design more efficient and selective catalytic systems, and develop more environmentally sustainable chemical processes. The isomeric effect, therefore, is not merely a chemical curiosity but a fundamental principle to be leveraged in the pursuit of innovative and responsible science.

References

  • Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. [Link]

  • Zhang, Z., Saini, R. D., Kurylo, M. J., & Huie, R. E. (1994). Reactions of Hydroxyl Radicals with Several Hydrofluorocarbons: The Temperature Dependencies of the Rate Constants for CHF2CF2CH2F (HFC-245ca), CF3CHFCHF2 (HFC-236ea), CF3CHFCF3 (HFC-227ea), and CF3CH2CH2CF3 (HFC-356ffa). The Journal of Physical Chemistry, 98(16), 4312–4315. [Link]

  • Orkin, V. L., Villenave, E., Huie, R. E., & Kurylo, M. J. (1999). Rate Constants and Temperature Dependences for the Reactions of Hydroxyl Radical with Several Halogenated Methanes, Ethanes, and Propanes by Relative Rate Measurements. The Journal of Physical Chemistry A, 103(47), 9770–9779. [Link]

  • ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Xin, Y., Lun, X., Xie, S., Liu, J., Liu, C., & Mu, Y. (2023). Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the relative rate technique. EGUsphere, 2023, 1-25. [Link]

  • Baran, P. S. (2020). Get the F Out! C-F Bond Functionalization. The Baran Laboratory, Scripps Research. [Link]

  • MDPI. (2020). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. Atmosphere, 11(1), 63. [Link]

  • Srinivasulu, D., G. S. G., & K., V. (2010). Kinetics of OH radical reaction with CF3CHFCH2F (HFC-245eb) between 200 and 400K: G3MP2, G3B3 and transition state theory calculations. Semantic Scholar. [Link]

  • Braun, T., Kervarec, M.-C., Ahrens, M., & Kemnitz, E. (2020). Supporting Information for: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. [Link]

  • Shaw, S. L., et al. (2018). Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the multivariate relative-rate method. Atmospheric Chemistry and Physics, 18(19), 14241-14259. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1,1,2,2,3-Pentafluoropropane (CAS No. 679-86-7), also known as HFC-245ca.[1][2][3] As a substance with significant physical and health hazards, and as a member of the broader per- and polyfluoroalkyl substances (PFAS) family, its end-of-life management demands rigorous adherence to safety and environmental regulations. This guide is designed for laboratory professionals who handle this chemical, offering not just procedural steps but the scientific rationale underpinning them.

Core Hazard Profile: Understanding the Risks

Proper disposal begins with a fundamental understanding of the risks inherent to this compound. This chemical is not merely a benign laboratory reagent; it is a hazardous material requiring specialized handling from acquisition to disposal. The primary hazards dictate the stringent controls necessary for its management.

  • Extreme Flammability: HFC-245ca is an extremely flammable liquid and vapor.[1][2][4] Its vapor can form explosive mixtures with air, posing a severe fire and explosion risk when exposed to heat, sparks, or open flames.[5]

  • Acute Toxicity: The substance is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] Inhalation may cause respiratory irritation, and at high concentrations, can lead to dizziness, central nervous system depression, and cardiac arrhythmia.[1][6][7]

  • Pressurized Gas Hazard: As a liquefied gas, it is contained under pressure and may explode if heated.[6] A sudden release can also cause frostbite upon contact with skin.[8]

  • Environmental Concerns: As a hydrofluorocarbon (HFC), this compound is a fluorinated greenhouse gas with a significant global warming potential, contributing to climate change if released into the atmosphere.[9] Furthermore, its classification as a PFAS places it under increasing regulatory scrutiny by bodies such as the U.S. Environmental Protection Agency (EPA).[10][11]

Table 1: GHS Hazard Summary for this compound
Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids1H224: Extremely flammable liquid and vapor[1][2]🔥
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]💀
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][2]💀
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][2]💀
Skin Corrosion/Irritation2H315: Causes skin irritation[1][6]!
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][6]!
Gases Under PressureLiquefied GasH280: Contains gas under pressure; may explode if heated[6]💨

Pre-Disposal Protocol: Safe Handling and Accumulation

Compliance and safety begin long before the final disposal event. The following steps must be integrated into your laboratory's standard operating procedures.

Step 1: Designate a Waste Accumulation Area

Select a cool, dry, and well-ventilated area for waste accumulation, away from heat sources and direct sunlight.[6][12] This location should be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and alkali metals.[6]

Step 2: Personal Protective Equipment (PPE)

Before handling any container of HFC-245ca waste, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[3]

  • Hand Protection: Wear chemically impermeable gloves.[4]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[6]

Step 3: Waste Containerization
  • Use only containers that are approved for flammable and toxic waste. The container must be in good condition, free from leaks or damage.

  • Keep the waste container tightly closed when not in use.[4][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the associated hazards (Flammable, Toxic), and the date accumulation started.

Step 4: Grounding and Bonding

To prevent static discharge, which could serve as an ignition source, ground and bond containers when transferring the waste.[4]

The Disposal Workflow: A Step-by-Step Guide

Direct disposal of HFC-245ca by laboratory personnel is strictly prohibited. The process necessitates a partnership with a certified hazardous waste management provider. The following workflow ensures a compliant and safe disposal pathway.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_contractor Contractor Responsibility start Waste HFC-245ca Generated characterize Step 1: Characterize & Segregate Waste (Do not mix with other streams) start->characterize spill Emergency Spill Procedure start->spill containerize Step 2: Proper Containerization & Labeling (Flammable, Toxic Waste) characterize->containerize storage Step 3: Secure Temporary Storage (Cool, Ventilated, Grounded) containerize->storage contractor Step 4: Engage Licensed Hazardous Waste Contractor storage->contractor transport Step 5: Manifest & Transport (Adhering to DOT Regulations) contractor->transport Transfer of Custody disposal Step 6: Final Disposal at TSDF* (High-Temp Incineration) transport->disposal end Disposal Complete (Certificate of Destruction) disposal->end spill->characterize caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Protocol Explanation:

  • Waste Characterization: Identify the waste stream as exclusively this compound. Due to its hazardous nature, it must not be mixed with other chemical wastes. This is critical for ensuring the receiving facility can apply the correct disposal technology.

  • Containerization and Labeling: As detailed in Section 2, ensure the waste is in a sealed, properly labeled container. This is a legal requirement and essential for the safety of all personnel handling the material.

  • Engage a Licensed Contractor: Disposal must be managed by a licensed waste disposal contractor.[12] These specialists are equipped to handle the transport and destruction of hazardous materials in compliance with all federal, state, and local regulations.

  • Documentation (Manifest): Upon collection, the contractor will provide a hazardous waste manifest. This document is a critical part of the "cradle-to-grave" tracking system mandated by the Resource Conservation and Recovery Act (RCRA) and must be retained in your laboratory's records.

  • Final Disposal Method: The recommended and most effective method for destroying fluorinated hydrocarbons is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[6][13] This process is necessary to break the strong carbon-fluorine bonds and to neutralize harmful byproducts like hydrogen fluoride (HF). Do not dispose of this material in a sewer or landfill.[12]

Emergency Procedures: Accidental Releases

In the event of a spill or leak, immediate and correct action is vital to mitigate risk.

  • Immediate Actions:

    • Evacuate all non-essential personnel from the immediate area.[4][6]

    • Remove all sources of ignition (open flames, sparks, hot surfaces).[4][13]

    • Ensure maximum ventilation to disperse vapors.[4][6]

  • Containment and Cleanup:

    • For small spills , absorb the material with a dry, inert chemical absorbent (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[6][7]

    • For large spills , dike the area to prevent the material from entering drains or waterways.[6][7] Contact your institution's environmental health and safety (EHS) department and your hazardous waste contractor immediately.

    • Use non-sparking tools and explosion-proof equipment for cleanup.[4][13]

  • Waste from Cleanup: All contaminated absorbents and PPE must be collected, placed in a sealed container, and disposed of as hazardous waste.[7][13]

Regulatory Context: The Evolving Landscape of PFAS

This compound is a member of the HFC family, which falls under the broad category of PFAS. The EPA is actively engaged in regulating PFAS under various environmental statutes, including RCRA.[10][14]

In February 2024, the EPA proposed a rule to list nine specific PFAS compounds as "hazardous constituents" under RCRA.[10][15] While HFC-245ca is not currently on that specific list, this action signals a significant trend. Listing as a hazardous constituent is a preliminary step that could lead to a formal "hazardous waste" designation, which would impose even more stringent cradle-to-grave management and cleanup requirements.[11] For researchers and laboratory managers, this underscores the importance of a robust and compliant disposal program, as regulatory requirements for these substances are likely to become more stringent.

By adhering to the procedures outlined in this guide, you ensure not only the immediate safety of your personnel but also long-term compliance with evolving environmental law, thereby protecting your institution and the environment.

References

  • 1,1,1,2,3-Pentafluoropropane - Safety Data Sheet 1100324. Synquest Labs.

  • This compound - Safety Data Sheet 1100323. Synquest Labs.

  • This compound SDS, 679-86-7 Safety Data Sheets. Echemi.

  • 1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Matheson.

  • This compound. CymitQuimica.

  • This compound | C3H3F5 | CID 69624. PubChem, National Center for Biotechnology Information.

  • 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE - Safety Data Sheet. ChemicalBook.

  • Chemical Safety Data Sheet MSDS / SDS - 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE. ChemicalBook.

  • This compound 99%. Sigma-Aldrich.

  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell.

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  • SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. Airgas.

  • Act on Rational Use and Proper Management of Fluorocarbons. Ministry of the Environment, Government of Japan.

  • EPA Proposes Rules to Address PFAS Under RCRA. PFAS Press.

  • EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Kelley Drye & Warren LLP.

  • Additional Four PFAS maybe Designated as RCRA Hazardous Wastes. ComplianceXL.

  • New Chemical Alternative for Ozone-depleting Substances: HFC-245CA. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca. P2InfoHouse, U.S. Environmental Protection Agency.

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Comprehensive Guide to Personal Protective Equipment for Handling 1,1,2,2,3-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of 1,1,2,2,3-Pentafluoropropane (HFC-245ca). This guide is designed for the exacting standards of researchers, scientists, and drug development professionals. Here, we move beyond mere checklists to provide a deep, procedural understanding of why and how to use Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound (CAS No. 679-86-7) is a compound that demands rigorous safety protocols due to its significant hazard profile.[1][2] It is classified as an extremely flammable liquid and vapor.[1][2][3] The primary risks stem from its toxicity and flammability. Exposure can be acutely toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2][3] Furthermore, it can cause skin and serious eye irritation, as well as respiratory irritation.[1][4]

Given its low boiling point of 25-26°C, it readily vaporizes at room temperature, creating an immediate inhalation hazard and a flammable atmosphere. Therefore, engineering controls and personal protective equipment are not just recommended; they are essential to mitigate these risks.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific procedures being undertaken. The core principle is to establish multiple barriers of protection against the primary routes of exposure: inhalation, dermal (skin) contact, and ocular (eye) contact.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Start Start: Handling This compound Task Identify Task: - Small scale transfer? - Large volume handling? - Open or closed system? Start->Task Exposure Potential for Splash, Vapor or Aerosol Generation? Task->Exposure Engineering Primary Control: Work in a certified Chemical Fume Hood Exposure->Engineering Always Respiratory Respiratory Protection: (If engineering controls are insufficient or in emergencies) - Full-face respirator - SCBA Exposure->Respiratory High risk of inhalation Eyes Eye/Face Protection: - Safety Glasses (min.) - Chemical Goggles - Face Shield Engineering->Eyes Gloves Hand Protection: - Appropriate chemical- resistant gloves Engineering->Gloves Body Body Protection: - Lab Coat - Chemical-resistant apron - Flame-resistant clothing Engineering->Body Doffing Proper PPE Doffing (Removal) Eyes->Doffing Gloves->Doffing Body->Doffing Respiratory->Doffing Disposal Dispose of contaminated PPE as Hazardous Waste Doffing->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound.

Detailed PPE Requirements and Specifications

Based on the hazard profile, the following table summarizes the mandatory PPE for handling this compound.

Protection Type Minimum Requirement Recommended for High-Risk Scenarios Rationale
Eye and Face Safety glasses with side shields conforming to EN166 or national equivalent.[3]Chemical goggles and a face shield.[4]Protects against splashes of the liquid which can cause serious eye irritation. A face shield offers a broader barrier of protection.
Hand Chemical-resistant gloves.Consult glove manufacturer's data for compatibility.Prevents skin contact, as the substance is toxic and can cause irritation.[3][4]
Body Laboratory coat.Flame-resistant and impervious clothing.[5][6]Protects against incidental skin contact and provides a barrier against splashes. Flame-resistant clothing is crucial due to the high flammability of the chemical.[3]
Respiratory Use in a well-ventilated area or chemical fume hood.[3][4]A full-face respirator or a self-contained breathing apparatus (SCBA).[5][6]The low boiling point leads to high vapor pressure, making inhalation a significant risk. Engineering controls are the first line of defense. Respirators are for emergencies or when ventilation is inadequate.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to strict procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat or flame-resistant suit. Ensure it is fully buttoned or zipped.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your chemical goggles and, if necessary, a face shield.

  • Gloves: Select the appropriate gloves. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.[7]

Step-by-Step Doffing Procedure

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid snapping the gloves.

  • Body Protection: Unfasten your lab coat, and roll it down from your shoulders, touching only the inside surface.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, labeled, and sealed hazardous waste container.[3]

  • Regulations: Dispose of the waste container through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[8]

  • Non-disposable PPE: Reusable items like face shields and goggles should be decontaminated according to your laboratory's standard operating procedures. Contaminated clothing should be laundered separately.[3]

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is vital.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of running water and soap.[3][4] Seek medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate emergency medical help.[8]

By integrating these scientifically-grounded procedures into your daily laboratory workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • CymitQuimica. (2023, July 4). This compound Safety Data Sheet.
  • Synquest Labs. (2017, February 3). 1,1,1,2,3-Pentafluoropropane - Safety Data Sheet 1100324.
  • ECHEMI. 1,1,1,3,3-Pentafluoropropane SDS, 460-73-1 Safety Data Sheets.
  • Synquest Labs. This compound - Safety Data Sheet 1100323.
  • Echemi. This compound SDS, 679-86-7 Safety Data Sheets.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3,3-Pentafluoropropane.
  • Apollo Scientific. 1,1,1,3,3-Pentafluoropropane (R245fa) Safety Data Sheet.
  • PubChem. This compound | C3H3F5 | CID 69624.
  • Sigma-Aldrich. This compound 99 679-86-7.
  • University of Rochester. (2019, March 11). NIOSH Table 1, 2 & 3 - Environmental Health & Safety.

Sources

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